molecular formula C8H16N2O B2405139 1-(3-Methyloxetan-3-yl)piperazine CAS No. 1515866-65-5

1-(3-Methyloxetan-3-yl)piperazine

Cat. No.: B2405139
CAS No.: 1515866-65-5
M. Wt: 156.229
InChI Key: MYRORAVWRLIYRS-UHFFFAOYSA-N
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Description

1-(3-Methyloxetan-3-yl)piperazine is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.229. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methyloxetan-3-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methyloxetan-3-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methyloxetan-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(6-11-7-8)10-4-2-9-3-5-10/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRORAVWRLIYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Methyloxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes, mechanistic principles, and detailed laboratory protocols for the preparation of 1-(3-Methyloxetan-3-yl)piperazine. This valuable building block is of significant interest to researchers and professionals in drug development and medicinal chemistry due to the incorporation of the versatile piperazine moiety and the strained, polar oxetane ring.

Introduction: The Strategic Importance of the Oxetane-Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[1] Its basic nitrogen atoms allow for modulation of physicochemical properties such as solubility and pKa, and provide key interaction points with biological targets. The oxetane motif has gained prominence as a bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability, aqueous solubility, and cell permeability. The combination of these two pharmacophorically important fragments in 1-(3-Methyloxetan-3-yl)piperazine creates a versatile building block for the synthesis of novel chemical entities with potentially enhanced pharmacological profiles.

This document outlines the most robust and scientifically sound method for the synthesis of this compound, proceeding via a two-step sequence involving the activation of a primary alcohol followed by nucleophilic substitution.

Recommended Synthetic Pathway: A Two-Step Approach

The most reliable and scalable synthesis of 1-(3-Methyloxetan-3-yl)piperazine involves two key transformations:

  • Activation of the Primary Alcohol : The hydroxyl group of the readily available starting material, 3-Methyl-3-oxetanemethanol, is converted into a superior leaving group. This is typically achieved through sulfonation (tosylation or mesylation) or chlorination.

  • Nucleophilic Substitution : The activated intermediate is then subjected to an SN2 reaction with piperazine to yield the target compound.

This pathway is favored due to the high yields, availability of starting materials, and straightforward reaction conditions.

Synthesis_Workflow cluster_0 PART 1: Activation of Starting Material cluster_1 PART 2: Nucleophilic Substitution A 3-Methyl-3-oxetanemethanol C Activated Intermediate (Tosyl/Mesyl Ester) A->C Sulfonylation B Activation Reagent (TsCl or MsCl) B->C E 1-(3-Methyloxetan-3-yl)piperazine (Final Product) C->E SN2 Reaction D Piperazine D->E

Caption: Overall workflow for the synthesis of 1-(3-Methyloxetan-3-yl)piperazine.

PART 1: Activation of 3-Methyl-3-oxetanemethanol

The conversion of the primary alcohol in 3-Methyl-3-oxetanemethanol to a good leaving group is the critical first step. The hydroxyl group itself is a poor leaving group (HO⁻), and activation is necessary for the subsequent nucleophilic attack by piperazine. Sulfonate esters, such as tosylates and mesylates, are excellent leaving groups because their negative charge is highly delocalized through resonance, making them very stable anions.[2]

Option A: Synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (Tosylate)

This is a highly reliable method for activating the primary alcohol. The reaction proceeds via nucleophilic attack of the alcohol onto the sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the HCl byproduct.

Tosylation_Mechanism Alcohol R-CH₂-OH Intermediate R-CH₂-O⁺(H)-Ts Alcohol->Intermediate Nucleophilic Attack TsCl Ts-Cl TsCl->Intermediate Base Base: Product R-CH₂-OTs Base->Product Intermediate->Product Deprotonation Cl_ion Cl⁻ BaseH Base-H⁺

Caption: General mechanism for the tosylation of a primary alcohol.

Detailed Experimental Protocol: Tosylation

  • Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-Methyl-3-oxetanemethanol (1.0 eq.).[3]

  • Dissolution : Dissolve the alcohol in anhydrous dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of alcohol).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents : Add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq.). Maintain the temperature below 5 °C during the addition.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup :

    • Quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purification : The crude product, (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

A similar procedure can be followed for the preparation of the corresponding mesylate using methanesulfonyl chloride (MsCl).[4]

Option B: Synthesis via 3-(Chloromethyl)-3-methyloxetane

An alternative to the sulfonate ester is the corresponding alkyl chloride, 3-(Chloromethyl)-3-methyloxetane. This intermediate is commercially available and can be used directly in the subsequent step.[5][6][7] Its synthesis from 3-Methyl-3-oxetanemethanol can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or Appel reaction conditions.

PART 2: Nucleophilic Substitution with Piperazine

The second stage of the synthesis is the N-alkylation of piperazine with the activated intermediate from Part 1. This reaction proceeds via a standard SN2 mechanism, where the secondary amine of piperazine acts as the nucleophile, attacking the electrophilic carbon and displacing the tosylate, mesylate, or chloride leaving group.

Causality Behind Experimental Choices:

  • Excess Piperazine : To favor mono-alkylation and prevent the formation of the di-substituted byproduct, a significant excess of piperazine (typically 4-8 equivalents) is used.[8] The excess piperazine also conveniently serves as the base to neutralize the acid generated during the reaction (p-toluenesulfonic acid or HCl).

  • Solvent : A polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is often used to facilitate the SN2 reaction. Alcohols like ethanol can also be used.

  • Temperature : Heating the reaction mixture is typically required to drive the substitution to completion.

SN2_Mechanism Piperazine Piperazine (H-N(R)H) TransitionState [H-N(R)H---CH₂(R')---LG]‡ Piperazine->TransitionState Nucleophilic Attack Substrate R'-CH₂-LG Substrate->TransitionState LeavingGroup LG⁻ TransitionState->LeavingGroup ProtonatedProduct R'-CH₂-N⁺H(R)H TransitionState->ProtonatedProduct Product R'-CH₂-N(R)H

Caption: SN2 mechanism for the alkylation of piperazine.

Detailed Experimental Protocol: N-Alkylation

  • Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5.0 eq.).

  • Dissolution : Dissolve the piperazine in a suitable solvent such as acetonitrile or ethanol (approx. 10-20 mL per gram of the limiting reagent).

  • Addition of Electrophile : Add a solution of the activated intermediate ((3-Methyloxetan-3-yl)methyl tosylate or 3-(chloromethyl)-3-methyloxetane) (1.0 eq.) in the same solvent to the piperazine solution.

  • Reaction : Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup :

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and its salt.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : The crude 1-(3-Methyloxetan-3-yl)piperazine can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of DCM/Methanol as the eluent.

Data Presentation

StepStarting MaterialReagentsProductTypical Yield
1 3-Methyl-3-oxetanemethanolp-Toluenesulfonyl chloride, Triethylamine(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate>90%[9]
2 (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonatePiperazine1-(3-Methyloxetan-3-yl)piperazine70-85%

Characterization Data (Predicted for 1-(3-Methyloxetan-3-yl)piperazine):

  • ¹H NMR : The spectrum is expected to show signals for the methyl group on the oxetane ring, the methylene protons of the oxetane ring, the methylene protons attached to the piperazine nitrogen, and the four methylene protons of the piperazine ring.

  • ¹³C NMR : Will show distinct signals for all 8 carbon atoms in the molecule.

  • Mass Spectrometry : The ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (157.23 g/mol ).

Conclusion

The synthesis of 1-(3-Methyloxetan-3-yl)piperazine is a straightforward and efficient process that can be reliably performed in a laboratory setting. The two-step sequence involving the activation of 3-Methyl-3-oxetanemethanol via tosylation, followed by nucleophilic substitution with an excess of piperazine, represents a robust and scalable route. The protocols provided in this guide, grounded in established chemical principles, offer a clear pathway for researchers to obtain this valuable building block for applications in drug discovery and development.

References

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC. Available at: [Link]

  • Yılmaz, F., & Küçükgüzel, Ş. G. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 489-498. Available at: [Link]

  • Methods for making oxetan-3-ylmethanamines. (2013). Google Patents.
  • Purification of piperazine. (1959). Google Patents.
  • CHLOROMETHYL METHYL ETHER: A SOLUTION IN TOLUENE. Organic Syntheses. Available at: [Link]

  • 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available at: [Link]

  • 3-(clorometil)-3-metiloxetano. Chem-Impex. Available at: [Link]

  • 3-Methyl oxetanemethanol derivatives and their use in perfume compositions. (2006). Google Patents.
  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). PMC. Available at: [Link]

  • Alkylated piperazine compounds. (2013). Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A Contribution to the GCEPog Initiative. PQRI. Available at: [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). Google Patents.
  • 3-(Chloromethyl)-3-methyloxetane. Chem-Impex. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PMC. Available at: [Link]

  • Synthesis of 3-azidomethyl-3-methyloxetane. (2010). ResearchGate. Available at: [Link]

  • 3-Methyl-3-oxetanemethanol. PubChem. Available at: [Link]

  • Method for preparing mesylate derivatives of piperazine. (2006). Google Patents.
  • Preparation of methyl tosylate, safe methylating agent. (2008). Sciencemadness Discussion Board. Available at: [Link]

  • 3-(Chloromethyl)-3-methyloxetane. PubChem. Available at: [Link]

  • Process for preparation of alkyl methanesulfonate solution. (2012). Google Patents.
  • Tosylates And Mesylates. (2015). Master Organic Chemistry. Available at: [Link]

  • methyl tosylate. Semantic Scholar. Available at: [Link]

  • 1-(3-methyloxetan-3-yl)piperazine 97%. Rugebio. Available at: [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methyloxetan-3-yl)piperazine (CAS 1515866-65-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Emerging Interest

1-(3-Methyloxetan-3-yl)piperazine, identified by the CAS number 1515866-65-5, is a heterocyclic compound that has garnered attention within the medicinal chemistry landscape. Its structure, which uniquely combines a piperazine ring with a 3-methyl-substituted oxetane moiety, presents a compelling profile for drug discovery and development. The piperazine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve aqueous solubility and engage in multiple hydrogen bonding interactions, often leading to favorable pharmacokinetic properties.[1][2] The incorporation of the strained oxetane ring is a modern medicinal chemistry strategy to enhance physicochemical and metabolic properties, such as solubility and metabolic stability, while also influencing the basicity of adjacent amine groups.[3] This guide provides a comprehensive overview of the known and predicted physicochemical data for 1-(3-Methyloxetan-3-yl)piperazine, alongside methodologies for its synthesis and characterization, to support its exploration in drug development programs.

Physicochemical Data at a Glance

A summary of the key physicochemical properties of 1-(3-Methyloxetan-3-yl)piperazine is presented below. It is important to note that while some data is derived from experimental sources for related compounds, several key parameters for this specific molecule are based on computational predictions.

PropertyValueSource
IUPAC Name 1-(3-methyloxetan-3-yl)piperazineN/A
CAS Number 1515866-65-5N/A
Molecular Formula C₈H₁₆N₂O[4]
Molecular Weight 156.23 g/mol [4]
Boiling Point (Predicted) 229.4 ± 25.0 °C[5]
Density (Predicted) 1.058 ± 0.06 g/cm³[5]
pKa (Predicted) 9.03 ± 0.10ChemicalBook
LogP (Predicted) -0.7[6]
SMILES CC1(COC1)N2CCNCC2Inferred from structure
InChI InChI=1S/C8H16N2O/c1-8(5-11-6-8)10-4-2-9-3-5-10/h9H,2-7H2,1H3Inferred from structure

Structural Elucidation and Characterization: A Methodological Approach

The definitive identification and purity assessment of 1-(3-Methyloxetan-3-yl)piperazine rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of 1-(3-Methyloxetan-3-yl)piperazine. While specific spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the oxetane ring, the methylene protons of the oxetane and piperazine rings, and the N-H proton of the piperazine ring. The coupling patterns and integration of these signals would confirm the connectivity of the molecule. For instance, the protons on the piperazine ring often appear as broad signals due to conformational exchange.[7][8]

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for all eight carbon atoms in the molecule, with characteristic shifts for the quaternary carbon of the oxetane ring, the methylene carbons adjacent to oxygen and nitrogen atoms, and the methyl carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of 1-(3-Methyloxetan-3-yl)piperazine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal integrations. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of 1-(3-Methyloxetan-3-yl)piperazine. Electrospray ionization (ESI) is a suitable method for this compound. The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. Fragmentation patterns of piperazine derivatives often involve cleavage of the bonds within the piperazine ring and the bond connecting the piperazine to the substituent.[2][9]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the parent ion to elucidate the fragmentation pathways, which can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 1-(3-Methyloxetan-3-yl)piperazine. Due to its basic nature, a reversed-phase column with a mobile phase containing a suitable buffer and an organic modifier is typically employed.

Experimental Protocol: HPLC Purity Assessment

  • Column: Utilize a C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD) can be used.

  • Analysis: The purity is determined by the percentage of the main peak area relative to the total peak area.

Synthesis of 1-(3-Methyloxetan-3-yl)piperazine

Proposed Synthetic Pathway:

G piperazine Piperazine reaction Nucleophilic Substitution piperazine->reaction oxetane_precursor 3-methyl-3-(tosyloxy)oxetane or 3-chloro-3-methyloxetane oxetane_precursor->reaction product 1-(3-Methyloxetan-3-yl)piperazine reaction->product caption Proposed synthetic route for 1-(3-Methyloxetan-3-yl)piperazine. G start 1-(3-Methyloxetan-3-yl)piperazine screening High-Throughput Screening (e.g., cell-based assays, receptor binding assays) start->screening hit_id Hit Identification screening->hit_id hit_val Hit Validation (dose-response, secondary assays) hit_id->hit_val lead_opt Lead Optimization (SAR studies) hit_val->lead_opt caption A general workflow for the biological evaluation of the target compound.

Sources

An In-depth Technical Guide to the NMR Spectral Data of 1-(3-Methyloxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 1-(3-Methyloxetan-3-yl)piperazine. As a valuable building block in medicinal chemistry, a thorough understanding of its structural characterization is paramount. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but a detailed interpretation based on foundational principles and comparative analysis with related structures.

Introduction to 1-(3-Methyloxetan-3-yl)piperazine and the Role of NMR

1-(3-Methyloxetan-3-yl)piperazine is a saturated heterocyclic compound featuring a piperazine ring linked to a 3-methyloxetane moiety. The oxetane ring, a four-membered ether, is a desirable motif in drug discovery as it can modulate physicochemical properties such as solubility and metabolic stability. The piperazine ring is a common pharmacophore found in numerous approved drugs, known for its ability to interact with various biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Figure 1: Chemical structure of 1-(3-Methyloxetan-3-yl)piperazine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(3-Methyloxetan-3-yl)piperazine is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the rigid, strained structure of the oxetane ring.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Data
Oxetane-CH₂~ 4.5 - 4.8AB quartet4HThe methylene protons on the oxetane ring are diastereotopic and are expected to appear as an AB quartet due to geminal coupling. Protons on four-membered rings often show complex splitting patterns. For the parent oxetane, the methylene protons adjacent to the oxygen appear at approximately 4.65 ppm.[1]
Piperazine-CH₂ (adjacent to N-H)~ 2.8 - 3.0Triplet4HThese protons are adjacent to the secondary amine and are expected to be in a relatively upfield region for piperazine protons. The signal will likely be a triplet due to coupling with the adjacent methylene protons.
Piperazine-CH₂ (adjacent to N-oxetane)~ 2.4 - 2.6Triplet4HThese protons are influenced by the electron-withdrawing effect of the oxetane-substituted nitrogen, leading to a slight downfield shift compared to the other piperazine protons.
Oxetane-CH₃~ 1.3 - 1.5Singlet3HThe methyl group is attached to a quaternary carbon and is therefore expected to appear as a singlet. Its chemical shift is in the typical range for an aliphatic methyl group.
N-H~ 1.5 - 2.5Broad singlet1HThe proton on the secondary amine will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Comparative Data
Oxetane-C (quaternary)~ 75 - 80The quaternary carbon of the oxetane ring, bonded to oxygen and nitrogen, is expected to be significantly downfield. In 3-(4-(benzyloxy)phenyl)oxetan-3-ol, the quaternary carbon appears at 75.8 ppm.[2]
Oxetane-CH₂~ 70 - 75The methylene carbons of the oxetane ring are deshielded by the adjacent oxygen atom.
Piperazine-CH₂ (adjacent to N-H)~ 45 - 50The chemical shifts for piperazine ring carbons typically appear in the range of 40-55 ppm. In 1,4-di[2-aryl-1-diazenyl]piperazines, the piperazine carbons resonate between 46-48 ppm.[3]
Piperazine-CH₂ (adjacent to N-oxetane)~ 50 - 55These carbons are expected to be slightly downfield due to the substitution on the adjacent nitrogen.
Oxetane-CH₃~ 20 - 25This is a typical chemical shift for an aliphatic methyl carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 1-(3-Methyloxetan-3-yl)piperazine, the following experimental protocol is recommended:

A. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with exchangeable protons like the N-H in piperazine, dimethyl sulfoxide-d₆ (DMSO-d₆) can be beneficial as it slows down the exchange rate.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

B. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width: A range of -2 to 12 ppm is generally sufficient.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width: A range of 0 to 220 ppm is standard.

C. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) acq_H ¹H NMR Acquisition (16-64 scans) prep->acq_H acq_C ¹³C NMR Acquisition (1024-4096 scans) prep->acq_C proc Data Processing (FT, Phasing, Baseline Correction) acq_H->proc acq_C->proc ref Referencing (to residual solvent peak) proc->ref analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) ref->analysis

Figure 2: A generalized workflow for NMR data acquisition and processing.

Advanced 2D NMR for Structural Confirmation

To provide unequivocal structural assignment, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For 1-(3-Methyloxetan-3-yl)piperazine, COSY would show correlations between the adjacent methylene protons within the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the oxetane proton signals to the oxetane carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the oxetane and piperazine rings, for example, by observing a correlation from the piperazine protons adjacent to the nitrogen to the quaternary carbon of the oxetane.

Conclusion

The NMR spectral data of 1-(3-Methyloxetan-3-yl)piperazine can be reliably predicted and interpreted based on the well-established principles of NMR spectroscopy and by comparison with analogous structures. The characteristic signals of the oxetane and piperazine moieties provide a unique spectroscopic fingerprint for this compound. For unambiguous structural confirmation, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments is the gold standard. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and report the NMR data for this and related heterocyclic molecules.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Available at: [Link]

  • ¹H NMR spectra (CDCl₃) of oxetane and POx (Table II, Run 1). - ResearchGate. Available at: [Link]

  • Chemical Space Exploration of Oxetanes - MDPI. Available at: [Link]

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Introduction: The Strategic Union of Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Oxetane-Piperazine Compounds

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics with optimized pharmacological profiles is a paramount objective. Central to this endeavor is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple receptor targets. Among these, the oxetane and piperazine rings have emerged as exceptionally valuable motifs. This guide provides a comprehensive exploration of the mechanism of action for compounds that strategically combine these two scaffolds, a union that leverages their synergistic properties to create potent and selective modulators of cellular signaling pathways, with a particular focus on G-Protein Coupled Receptors (GPCRs).

The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a versatile tool to enhance the physicochemical properties of drug candidates.[1] Its small, polar, and three-dimensional nature allows it to serve as an effective bioisostere for commonly used groups like gem-dimethyl or carbonyls, often conferring significant advantages in aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] Concurrently, the piperazine ring is a ubiquitous six-membered heterocycle in drug discovery, prized for its ability to improve pharmacokinetic properties, modulate basicity, and serve as a versatile linker to orient pharmacophores for optimal target engagement.[4][5][6]

The combination of these two scaffolds results in a powerful platform for designing novel chemical entities. This guide will deconstruct the individual contributions of each moiety, elucidate the common mechanisms by which these compounds modulate GPCR signaling, and provide detailed, field-proven experimental protocols for their characterization.

PART 1: A Synergistic Combination for Drug Design

The rationale for combining oxetane and piperazine moieties lies in their complementary effects on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacodynamic properties.

The Role of the Oxetane Moiety: A Physicochemical Game-Changer

The incorporation of an oxetane ring can profoundly alter a molecule's properties in several beneficial ways:

  • Enhanced Aqueous Solubility: By replacing a non-polar gem-dimethyl group with a polar oxetane, aqueous solubility can be dramatically increased, a critical factor for improving oral bioavailability.[1][2][3][7]

  • Improved Metabolic Stability: The oxetane ring can block metabolically labile C-H bonds, reducing the rate of metabolic degradation and improving a compound's half-life.[2][3][7]

  • Lipophilicity (LogD) Reduction: Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can be advantageous for reducing off-target toxicity.[1][3]

  • Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines.[1][2] This is a powerful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[8]

The Role of the Piperazine Moiety: The Versatile Modulator

Piperazine is a privileged scaffold due to its unique structural and chemical characteristics:

  • Pharmacokinetic Enhancement: The piperazine ring is frequently incorporated into drug candidates to improve solubility and cell permeability, thereby enhancing their pharmacokinetic profile.[4][5][9][10]

  • Versatile Linker: Its chemical reactivity allows it to serve as an efficient scaffold for linking different pharmacophoric elements, enabling precise spatial orientation for optimal interaction with a biological target.[4]

  • Receptor Interaction: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, facilitating strong interactions with receptor binding pockets.[9][10]

Synergy in Action: The Oxetane-Piperazine Construct

The combination of these two moieties allows for multi-parameter optimization. A prime example is seen in the development of Lanraplenib, where a piperazine-oxetane motif was used as a more metabolically stable isostere of morpholine, simultaneously improving drug-like properties by reducing planarity.[8][11] This highlights the power of this combined scaffold to address multiple challenges in drug design concurrently.

PART 2: Elucidating the Mechanism of Action at G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most important families of drug targets.[12] Their activation by a ligand initiates a cascade of intracellular events, primarily through the activation of heterotrimeric G-proteins and subsequent modulation of second messengers, or through β-arrestin-mediated pathways.[13][14] Characterizing the precise mechanism of a novel oxetane-piperazine compound requires a systematic, multi-assay approach.

Experimental Workflow for Mechanistic Characterization

The logical flow for characterizing a novel compound involves a tiered approach, moving from initial binding confirmation to detailed functional pathway analysis. This process ensures that each step builds upon validated data from the previous one.

G_1 cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity (G-Protein Pathway) cluster_2 Tier 3: Pathway Selectivity cluster_3 Final Analysis node_A Radioligand Binding Assay node_A_out Determine Affinity (Ki) node_A->node_A_out Output node_B1 GTPγS Binding Assay node_A_out->node_B1 node_B2 cAMP Second Messenger Assay node_A_out->node_B2 node_B_out Determine Potency (EC50) & Efficacy (Emax) (Agonist, Antagonist, Inverse Agonist) node_B1->node_B_out node_B2->node_B_out node_C β-Arrestin Recruitment Assay node_B_out->node_C node_C_out Assess Biased Signaling node_C->node_C_out node_D Comprehensive Mechanistic Profile node_C_out->node_D G_2 compound Oxetane-Piperazine Compound receptor GPCR compound->receptor Binding g_protein Gα(GDP)-βγ receptor->g_protein Activation beta_arrestin β-Arrestin receptor->beta_arrestin Recruitment g_protein_active Gα(GTP) + Gβγ g_protein->g_protein_active GDP/GTP Exchange effector Effector (e.g., Adenylyl Cyclase) g_protein_active->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger assay1 Radioligand Binding (Measures Affinity) assay1->compound assay2 GTPγS Binding (Measures G-Protein Activation) assay2->g_protein_active assay3 cAMP Assay (Measures Effector Output) assay3->second_messenger assay4 β-Arrestin Recruitment (Measures Desensitization Pathway) assay4->beta_arrestin

Caption: GPCR signaling cascade and points of measurement for key assays.

Data Synthesis and Interpretation

By consolidating the quantitative data from these assays, a comprehensive mechanistic profile can be constructed.

AssayParameterHypothetical Value (Compound X)Interpretation
Radioligand Binding Ki (nM)5.2High affinity for the target GPCR.
GTPγS Binding EC50 (nM)25.8Potent activation of G-protein signaling.
Emax (%)95%Full agonist activity at the G-protein pathway.
cAMP Assay EC50 (nM)30.1Potent functional response downstream of G-protein.
Emax (%)98%Confirms full agonist activity.
β-Arrestin Recruitment EC50 (nM)450.7Weak potency for β-arrestin recruitment.
Emax (%)35%Partial agonist at the β-arrestin pathway.

PART 3: Conclusion and Future Directions

The strategic combination of oxetane and piperazine scaffolds provides a robust platform for the development of novel therapeutics with highly desirable drug-like properties. Elucidating their mechanism of action, particularly for GPCR modulators, requires a rigorous, multi-tiered experimental approach. By systematically assessing target affinity, G-protein activation, downstream functional outputs, and pathway bias via β-arrestin recruitment, researchers can build a comprehensive and self-validating profile of a compound's activity.

Future investigations will increasingly incorporate more advanced techniques, such as Bioluminescence and Fluorescence Resonance Energy Transfer (BRET/FRET) assays, which allow for the real-time kinetic analysis of protein-protein interactions in living cells. [12][13][15][16]These methods offer unprecedented insight into the dynamics of receptor activation and signaling, further refining our understanding of how these powerful oxetane-piperazine compounds exert their effects and paving the way for the next generation of precisely targeted medicines.

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An In-depth Technical Guide to the Structural Analogues of 1-(3-Methyloxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Combination of the Piperazine and Oxetane Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with optimized pharmacological profiles is a paramount objective. The piperazine ring is a quintessential "privileged scaffold," found in a multitude of approved drugs targeting a wide array of biological systems, particularly the central nervous system (CNS).[1] Its utility stems from the two nitrogen atoms, which provide a handle for introducing diverse substituents, modulating basicity, and improving aqueous solubility and oral bioavailability. The piperazine moiety's conformational rigidity and ability to engage in multiple hydrogen bonding interactions make it a highly effective component for achieving potent and selective target engagement.[1][2]

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in contemporary drug design.[3][4] Initially met with some apprehension due to perceived instability, extensive research has demonstrated that appropriately substituted oxetanes are robust and offer significant advantages.[3] They are prized for their ability to serve as bioisosteric replacements for less desirable groups, such as gem-dimethyl or carbonyl functionalities.[5][6] The incorporation of an oxetane can enhance metabolic stability, improve aqueous solubility, lower lipophilicity, and increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule—a key attribute correlated with successful clinical outcomes.[5]

The compound 1-(3-Methyloxetan-3-yl)piperazine represents a strategic convergence of these two powerful scaffolds. This guide provides a comprehensive technical overview of the design, synthesis, and potential structure-activity relationships (SAR) of its structural analogues for researchers, scientists, and drug development professionals. We will explore the synthetic logic for accessing this core and its derivatives, delve into rational design strategies for analogue generation, and provide detailed experimental protocols grounded in established chemical principles.

Core Scaffold Synthesis: A Proposed Convergent Approach

While the direct synthesis of 1-(3-methyloxetan-3-yl)piperazine is not extensively documented in readily available literature, a robust and logical synthetic strategy can be devised based on well-established transformations. The most direct approach involves the nucleophilic substitution of a suitable piperazine synthon with a reactive 3-methyl-3-substituted oxetane.

A critical precursor for this synthesis is an oxetane bearing a leaving group at the 3-position's methyl substituent, such as 3-(bromomethyl)-3-methyloxetane or (3-methyloxetan-3-yl)methyl tosylate . The synthesis of such precursors typically begins from a readily available starting material like 2,2-bis(hydroxymethyl)propan-1-ol, which can be manipulated to form the 3,3-disubstituted oxetane core.[7]

The key coupling step is the N-alkylation of piperazine. To ensure mono-alkylation and prevent the formation of undesired bis-alkylated products, it is crucial to employ a piperazine with one nitrogen atom protected, most commonly with a tert-butyloxycarbonyl (Boc) group.[8]

Experimental Protocol 1: Synthesis of 1-(3-Methyloxetan-3-yl)piperazine Dihydrochloride

Step 1: Synthesis of tert-butyl 4-((3-methyloxetan-3-yl)methyl)piperazine-1-carboxylate

  • To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) at room temperature.

  • Add a solution of (3-methyloxetan-3-yl)methyl tosylate (1.1 eq) in DMF dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Step 2: Deprotection to yield 1-((3-methyloxetan-3-yl)methyl)piperazine

  • Dissolve the purified product from Step 1 in a 4 M solution of hydrochloric acid (HCl) in 1,4-dioxane (0.2 M).

  • Stir the solution at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to dryness.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford 1-(3-Methyloxetan-3-yl)piperazine as its dihydrochloride salt.

Strategies for Analogue Design & Synthesis

The 1-(3-methyloxetan-3-yl)piperazine scaffold offers multiple vectors for chemical modification to explore the structure-activity landscape and optimize drug-like properties. A systematic approach involves modifying each component of the molecule independently.

Analogue_Design_Strategies cluster_0 Core Scaffold cluster_1 Modification Points Core 1-(3-Methyloxetan-3-yl)piperazine N4_Mod Piperazine N4 Position (Aryl, Heteroaryl, Acyl, Alkyl) Core->N4_Mod Oxetane_Mod Oxetane Ring (Bioisosteric Replacement) Core->Oxetane_Mod Methyl_Mod C3-Methyl Group (Alkyl Homologation, Functionalization) Core->Methyl_Mod Piperazine_Ring_Mod Piperazine Ring (C-Substitution) Core->Piperazine_Ring_Mod

Caption: Key modification points for analogue design.

Modification of the Piperazine N4-Position

The most common and synthetically accessible modification involves derivatization of the secondary amine on the piperazine ring. This position is crucial for interacting with biological targets and modulating physicochemical properties.

  • Aryl and Heteroaryl Analogues: Introduction of (hetero)aromatic systems is a classic strategy in CNS drug discovery. This is typically achieved via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SₙAr).

  • Alkyl and Acyl Analogues: Simple alkylation or acylation can probe steric and electronic requirements in a target's binding pocket. Reductive amination is a powerful tool for introducing a wide variety of alkyl groups.[9]

Experimental Protocol 2: Synthesis of N4-Aryl Analogues via Buchwald-Hartwig Amination
  • To a dry reaction vial, add 1-((3-methyloxetan-3-yl)methyl)piperazine (1.0 eq), the desired aryl bromide (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand such as Xantphos (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add anhydrous toluene or dioxane (0.1 M).

  • Seal the vial and heat the mixture to 100-110 °C for 8-16 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N4-aryl analogue.

Bioisosteric Replacement of the Oxetane Ring

The oxetane ring itself can be replaced with other small, sp³-rich cyclic systems to fine-tune properties such as polarity, metabolic stability, and conformational rigidity. This is a powerful strategy for escaping patent space and discovering novel intellectual property.[10][11]

BioisostereRationale for ReplacementPotential Impact on Properties
Cyclobutane Reduces polarity, increases lipophilicity.May improve brain penetration but decrease solubility.
Azetidine Introduces a basic nitrogen center.Increases polarity, potential for new H-bond interactions.
Tetrahydrofuran (THF) Less strained five-membered ring.May alter conformation and vector of substituents.
Difluorooxetane Modulates electronic properties and pKa.[10]Can act as a hydrogen bond donor and improve metabolic stability.

The synthesis of these analogues would follow similar N-alkylation strategies, starting with the appropriately substituted cyclic precursor (e.g., (1-methylcyclobutyl)methyl tosylate).

Modification of the C3-Methyl Group

Homologation or functionalization of the methyl group on the oxetane ring can explore steric tolerance and introduce new interaction points.

  • Homologation: Replacing the methyl with ethyl, propyl, or cyclopropyl groups can probe the size of the binding pocket. The synthesis would require starting from different 3,3-disubstituted oxetane precursors.[7]

  • Functionalization: Introducing polar groups like hydroxyl or fluoro groups can improve solubility and create new hydrogen bonding opportunities.

Structure-Activity Relationship (SAR) and Pharmacological Considerations

While specific biological data for 1-(3-methyloxetan-3-yl)piperazine is not available, SAR trends can be predicted based on the extensive pharmacology of related piperazine derivatives.[2][12][13]

SAR_Predictions cluster_SAR Predicted Structure-Property Relationships Modification Modification Properties Predicted Physicochemical Effect Modulates Lipophilicity & Basicity Decreases Polarity, Increases LogP Increases Polarity, Adds H-bond Donor Increases Steric Bulk Modification:port1->Properties:port1 Modification:port2->Properties:port2 Modification:port3->Properties:port3 Modification:port4->Properties:port4 Outcome Potential Biological Outcome Modulates CNS Target Affinity (e.g., 5-HT, D₂ receptors) May Enhance BBB Permeability May Improve Solubility & Off-target Profile Probes Steric Limits of Binding Site Properties:port1->Outcome:port1 Properties:port2->Outcome:port2 Properties:port3->Outcome:port3 Properties:port4->Outcome:port4

Caption: Predicted SAR trends for key structural modifications.

  • N4-Substituent: This is often the primary determinant of pharmacological activity. Large, lipophilic aryl groups are common in ligands for dopamine and serotonin receptors.[12] The nature of the aryl substitution (e.g., electron-withdrawing vs. donating groups) will fine-tune receptor affinity and selectivity.

  • The Oxetane Moiety: The electron-withdrawing nature of the oxetane ring is known to lower the pKa of adjacent amines.[3][4] In the case of fenebrutinib, an oxetane was introduced to lower the pKa of a piperazine ring from 7.8 to 6.3, which was critical for mitigating toxicity.[3] This pKa modulation can be a key tool for optimizing the pharmacokinetic and safety profile of analogues. Furthermore, the oxetane's oxygen can act as a hydrogen bond acceptor, potentially forming key interactions within a protein binding site.

  • Metabolic Stability: The 3,3-disubstituted oxetane motif is generally more resistant to metabolic degradation compared to gem-dimethyl or carbonyl groups.[6] This suggests that analogues based on this core scaffold are likely to possess favorable metabolic stability, a crucial parameter in drug development.

Conclusion and Future Perspectives

The 1-(3-methyloxetan-3-yl)piperazine scaffold is a promising starting point for the development of novel therapeutic agents. It combines the well-validated piperazine core with the modern, property-enhancing oxetane motif. The synthetic routes to this core and its analogues are accessible through standard medicinal chemistry techniques, allowing for rapid exploration of the surrounding chemical space.

Future work should focus on the synthesis of a diverse library of analogues, particularly targeting the N4-position of the piperazine ring with various aromatic and heteroaromatic systems known to interact with CNS targets. Systematic bioisosteric replacement of the oxetane ring will provide crucial data on the role of this moiety in modulating physicochemical and pharmacological properties. The insights gained from such studies will undoubtedly contribute to the design of next-generation therapeutics with superior efficacy and safety profiles.

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An In-depth Technical Guide to the Solubility of 1-(3-Methyloxetan-3-yl)piperazine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and formulation development to bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-Methyloxetan-3-yl)piperazine, a heterocyclic compound of interest in modern drug discovery. We will dissect the molecule's structural attributes to ground our theoretical solubility predictions, provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and discuss best practices for data analysis and interpretation. This document is intended for researchers, chemists, and drug development professionals seeking a robust framework for assessing the solubility of this and structurally related compounds.

Introduction: The Central Role of Solubility

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most fundamental physicochemical properties that dictate success is solubility. Poor solubility can lead to erratic absorption, low bioavailability, and an inability to achieve therapeutic concentrations, ultimately causing the failure of an otherwise potent compound.[1][2]

1-(3-Methyloxetan-3-yl)piperazine (MW: 156.23 g/mol , MF: C₈H₁₆N₂O) is a molecule that merges two key pharmacophoric scaffolds: the basic piperazine ring, a common feature in numerous marketed drugs, and the strained, polar oxetane ring, which has gained prominence as a versatile tool for modulating physicochemical properties.[3][4][5] Understanding the solubility of this specific combination is paramount for its effective utilization in research and development pipelines. This guide provides the theoretical basis and practical methodologies to comprehensively characterize its solubility profile.

Molecular Structure Analysis and Theoretical Solubility Assessment

A molecule's solubility is governed by the interplay of its functional groups and the principle of "like dissolves like." The structure of 1-(3-Methyloxetan-3-yl)piperazine offers several key features that inform its expected behavior across a spectrum of solvents.

  • The Piperazine Moiety: The piperazine ring contains two nitrogen atoms, rendering it a weak base.[6][7] The secondary amine (NH) and the tertiary amine are capable of acting as hydrogen bond acceptors, while the secondary amine can also act as a hydrogen bond donor. This makes the piperazine core highly amenable to dissolution in polar, protic solvents such as water, ethanol, and methanol through strong hydrogen bonding interactions.[4][6][8]

  • The Oxetane Moiety: The oxetane ring is a four-membered cyclic ether. The oxygen atom introduces polarity and acts as a hydrogen bond acceptor. Its strained ring system can also influence crystal lattice energies, which in turn affects solubility.

  • The Methyl Group: The methyl substituent on the oxetane ring adds a small degree of lipophilicity to the molecule.

  • Overall Polarity: The combination of two basic nitrogens and an ether oxygen within a relatively small carbon scaffold (8 carbons) suggests that 1-(3-Methyloxetan-3-yl)piperazine is a predominantly polar molecule.

Based on this structural analysis, we can predict a qualitative solubility profile:

  • High Solubility: Expected in polar protic solvents (e.g., Water, Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF) where hydrogen bonding and strong dipole-dipole interactions can occur.

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity (e.g., Acetone, Ethyl Acetate, Dichloromethane).

  • Poor Solubility: Expected in non-polar, non-protic solvents (e.g., Hexane, Toluene, Diethyl Ether) where the molecule's polar groups cannot be effectively solvated.[7]

The following diagram illustrates the relationship between the molecule's key functional groups and their expected interactions with different solvent types.

G cluster_molecule 1-(3-Methyloxetan-3-yl)piperazine cluster_solvents Solvent Spectrum mol Piperazine Ring (H-bond donor/acceptor) Oxetane Ring (Polar, H-bond acceptor) Methyl Group (Lipophilic) polar_protic Polar Protic (e.g., Water, MeOH) mol->polar_protic Strong Interaction (High Solubility) polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) mol->polar_aprotic Good Interaction (Good Solubility) nonpolar Non-Polar (e.g., Hexane, Toluene) mol->nonpolar Weak Interaction (Poor Solubility)

Caption: Predicted solubility based on molecular features.

Experimental Determination of Solubility

While theoretical assessment is a crucial first step, empirical measurement is the definitive standard. In drug development, two types of solubility are typically measured: thermodynamic and kinetic.[1][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, when the solid and dissolved states are in equilibrium.[10] The "Shake-Flask" method is the gold-standard for this measurement.[10][11]

  • Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a stock solution (typically in DMSO) that is rapidly diluted into an aqueous buffer.[1][9] It is a higher-throughput method often used for screening large numbers of compounds in early discovery.[1][11] The measured value can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[9]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the most reliable method.[10]

Causality: The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation, ensuring a true equilibrium is reached. A long incubation time (24-48 hours) with agitation is essential to achieve this state.

Workflow Diagram:

G start Start add_excess Add excess solid compound to a known volume of solvent start->add_excess equilibrate Equilibrate with agitation (e.g., 24-48h at 25°C) add_excess->equilibrate separate Separate solid from solution (Centrifugation or Filtration) equilibrate->separate dilute Dilute supernatant/filtrate with mobile phase separate->dilute analyze Analyze concentration (e.g., by HPLC-UV) dilute->analyze calculate Calculate Solubility (mg/mL or µM) using calibration curve analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask solubility method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-(3-Methyloxetan-3-yl)piperazine to a series of vials (e.g., 2-5 mg). The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired laboratory solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Acetone, Dichloromethane, Hexane).

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for 24 to 48 hours. The extended time is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand for a short period. To separate the undissolved solid from the saturated solution, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).

    • Filtration: Filter the suspension using a syringe filter (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility). Self-Validation Check: The first few drops of filtrate should be discarded to prevent errors from potential drug adsorption to the filter membrane.

  • Sample Preparation for Analysis: Carefully take a known volume of the clear supernatant or filtrate and dilute it with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantitative Analysis: Determine the concentration of the diluted sample using a validated analytical method, such as HPLC-UV (detailed in Section 4).

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor.

Protocol 2: Kinetic Solubility via Nephelometry

This protocol is a high-throughput method ideal for early-stage discovery.[1][11] It measures the point at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Causality: The method relies on the principle that undissolved particles scatter light. A nephelometer detects this scattered light, and the concentration at which scattering appears above a baseline threshold is defined as the kinetic solubility.[2][11]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(3-Methyloxetan-3-yl)piperazine in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM. DMSO is used for its strong solvating power for a wide range of organic molecules.[9]

  • Assay Plate Preparation: In a clear-bottomed 96- or 384-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Serial Dilution: Add small volumes of the DMSO stock solution to the buffer in the plate to create a range of final compound concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept low and constant (typically ≤1-2%) to minimize its co-solvent effects.

  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Place the microplate into a microplate nephelometer (such as a BMG LABTECH NEPHELOstar Plus) and measure the light scattered by each well.[11]

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The kinetic solubility is determined as the concentration at which the signal rises significantly above the background, indicating the onset of precipitation.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

For the shake-flask method, HPLC with UV detection is a robust and common technique for accurately determining the concentration of the dissolved compound.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of 1-(3-Methyloxetan-3-yl)piperazine of known concentrations using the same solvent as the final diluted samples.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. The gradient can be optimized to achieve a sharp, well-resolved peak for the compound.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV spectrophotometer at a wavelength of maximum absorbance for the compound (determined by a UV scan).

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the diluted samples from the solubility experiment.

  • Concentration Determination: Use the peak area of the experimental sample and the linear regression equation from the calibration curve to calculate its concentration.

Data Presentation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison. Since experimental data for this specific molecule is not publicly available, the following table serves as a template for reporting results.

Solvent SystemMethodTemperature (°C)Solubility (mg/mL)Solubility (mM)Notes
WaterShake-Flask25[Experimental Value][Calculated Value]pH of saturated solution should be measured.
PBS (pH 7.4)Shake-Flask25[Experimental Value][Calculated Value]Physiologically relevant buffer.
PBS (pH 7.4)Kinetic25[Experimental Value][Calculated Value]1% DMSO final concentration.
EthanolShake-Flask25[Experimental Value][Calculated Value]
AcetoneShake-Flask25[Experimental Value][Calculated Value]
DichloromethaneShake-Flask25[Experimental Value][Calculated Value]
HexaneShake-Flask25[Experimental Value][Calculated Value]

Safety and Handling

While specific toxicity data for 1-(3-Methyloxetan-3-yl)piperazine is not widely published, it should be handled with standard laboratory precautions. As a piperazine derivative, it is a basic amine and may cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

The solubility of 1-(3-Methyloxetan-3-yl)piperazine is a key parameter that dictates its utility in drug discovery and development. A theoretical analysis of its structure—containing polar piperazine and oxetane moieties—predicts high solubility in polar solvents and poor solubility in non-polar solvents. This guide provides robust, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility. By rigorously applying these methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions, optimize formulations, and advance promising chemical entities through the development pipeline.

References

  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Solubility of Things. Piperazine. [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC, NIH. [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

  • BIOSYNCE. (2023). What are the chemical properties of piperazine?. [Link]

  • Wikipedia. Piperazine. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • BIOSYNCE. (2023). What are the physical properties of piperazine?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57416287, 1-(Oxetan-3-yl)piperazine. [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66936333, 1-Piperazineethanol, 3-methyl-, (3S)-. [Link]

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The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Piperazine Derivatives

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Versatility of the Piperazine Ring

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs is a testament to its status as a "privileged scaffold".[2][3] This is not a matter of chance, but a direct consequence of its unique physicochemical properties. The piperazine moiety often imparts favorable pharmacokinetic characteristics to a molecule, such as improved aqueous solubility and oral bioavailability, which are critical hurdles in drug development.[1][4] The two nitrogen atoms provide sites for chemical modification, allowing for the fine-tuning of a compound's biological activity and its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] This inherent versatility has enabled the development of piperazine derivatives with a vast spectrum of pharmacological activities, positioning them as crucial therapeutic agents in oncology, infectious diseases, and neurology.[5][6][7] This guide provides an in-depth exploration of the multifaceted biological activities of piperazine derivatives, focusing on their anticancer, antimicrobial, antiviral, and antipsychotic properties. We will delve into their mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for more effective and less toxic cancer therapies has led to the extensive investigation of piperazine derivatives.[8] Many of these compounds have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, acting through diverse and often multi-targeted mechanisms.[9][10]

Core Mechanisms of Anticancer Action

The anticancer activity of piperazine derivatives is often attributed to their ability to interfere with fundamental cellular processes that are dysregulated in cancer.[8] A significant number of arylpiperazine derivatives, for instance, have been shown to induce cell cycle arrest, typically at the G2/M phase, thereby halting the uncontrolled proliferation of cancer cells.[1][11]

Furthermore, many piperazine-containing compounds trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating malignant cells.[9] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. For example, some derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3/7.[9] Others can activate caspase-8, a key initiator of the extrinsic apoptotic cascade.[9]

Beyond direct cell killing, piperazine derivatives can also inhibit critical signaling pathways that drive cancer progression. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers and plays a central role in cell survival and proliferation, is a common target.[1] By inhibiting key kinases in this pathway, these compounds can effectively suppress tumor growth.

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// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP3 -> Akt [label="Recruits & Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Cell_Survival [label="Promotes"]; Piperazine -> PI3K [label="Inhibits", style=dashed, color="#EA4335"]; Piperazine -> Akt [label="Inhibits", style=dashed, color="#EA4335"]; Piperazine -> mTOR [label="Inhibits", style=dashed, color="#EA4335"]; } "Inhibition of the PI3K/Akt/mTOR Pathway by Piperazine Derivatives"

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cells.[12][13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[12]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

    • Trypsinize and count the cells. Seed a specific number of cells (e.g., 5,000-10,000 cells/well) in a 96-well plate.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for formazan formation.[1]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1][11]

Quantitative Data Summary: Anticancer Activity of Representative Piperazine Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoxalinyl-piperazineBreast, Skin, Pancreas, CervixNot specified, but demonstrated growth inhibition[11]
ArylpiperazineLNCaP (Prostate)3.67[11]
Piperazine Derivative (PCC)SNU-475 (Liver)6.98 ± 0.11[9]
Piperazine Derivative (PCC)SNU-423 (Liver)7.76 ± 0.45[9]
Piperazine-benzothiazole analogueHCT116 (Colon)6.38[10]
Quinoxaline di-N-oxide with piperazineHT29 (Colon)0.28 ± 0.009[10]

II. Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health.[14] Piperazine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[15][16]

Core Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of piperazine derivatives are varied. Some compounds are believed to disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. Others may interfere with essential metabolic pathways or inhibit the synthesis of crucial macromolecules like DNA, RNA, or proteins. For instance, some piperazine-thiadiazole conjugates have been investigated as potential inhibitors of enoyl-ACP reductase, an essential enzyme in bacterial fatty acid synthesis.[17]

The structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the piperazine ring significantly influences the antimicrobial potency. The incorporation of electron-withdrawing groups, such as chloro, bromo, or nitro groups, has been shown to enhance antibacterial activity.[14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19][20] The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.[20][21]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.[19]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the piperazine derivative in a suitable solvent.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.[20]

    • Leave one well as a positive control (broth with inoculum, no drug) and another as a negative control (broth only).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[20]

    • Dilute this standardized suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[20]

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[20]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[21]

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// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Comp [label="Prepare Serial Dilutions\nof Piperazine Derivative", fillcolor="#F1F3F4"]; Prep_Inoc [label="Prepare Standardized\nBacterial Inoculum", fillcolor="#F1F3F4"]; Inoculate [label="Inoculate 96-Well Plate", fillcolor="#FBBC05"]; Incubate [label="Incubate at 37°C\nfor 16-20 hours", fillcolor="#FBBC05"]; Read [label="Visually Inspect for\nTurbidity (Growth)", fillcolor="#FBBC05"]; Determine_MIC [label="Determine MIC", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prep_Comp; Start -> Prep_Inoc; Prep_Comp -> Inoculate; Prep_Inoc -> Inoculate; Inoculate -> Incubate; Incubate -> Read; Read -> Determine_MIC; Determine_MIC -> End; } "Workflow for MIC Determination by Broth Microdilution"

Quantitative Data Summary: Antimicrobial Activity of Representative Piperazine Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Chalcone with piperazine moietyStaphylococcus aureus, Escherichia coliPotentially active[15]
4-substituted-1-(4-substituted phenyl)-piperazineS. aureus, S. epidermidis, P. aeruginosa, E. coliExcellent activity compared to Ampicillin[15]
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolonesGram-positive bacteria15 µg/L[15]
RL-308Shigella flexineri2[22]
RL-308S. aureus4[22]
RL-308MRSA16[22]

III. Antiviral Activity: Combating Viral Infections

Piperazine derivatives have also demonstrated significant potential as antiviral agents, with activity reported against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus.[23] Several FDA-approved antiviral drugs incorporate the piperazine scaffold, underscoring its importance in this therapeutic area.[23]

Core Mechanisms of Antiviral Action

The antiviral mechanisms of piperazine derivatives are diverse and often target specific viral proteins or processes. For instance, some derivatives act as entry inhibitors, preventing the virus from entering host cells. Maraviroc, an anti-HIV drug, is a CCR5 antagonist that contains a piperazine moiety and blocks the entry of certain strains of HIV into CD4+ cells.[24]

Other piperazine-based compounds inhibit viral enzymes that are essential for replication. For example, some derivatives have been designed to inhibit the NS3 protease of flaviviruses like Zika and Dengue, an enzyme crucial for viral polyprotein processing.[25] More recently, piperazine derivatives have been developed as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[26]

Quantitative Data Summary: Antiviral Activity of Representative Piperazine Derivatives
Compound Class/DerivativeVirusTargetIC50/EC50Reference
Piperazine derivatives (31-34)HIV-1CCR50.0314 - 0.146 µM (IC50)[23]
Indole-7-carboxamides with piperazineHIV-1-5.8 x 10⁻⁶ - 5.2 x 10⁻⁴ µM (EC50)[23]
Trisubstituted piperazine (GC-78-HCl)SARS-CoV-2Mpro0.40 µM (EC50)[26]
Nucleozin sulfonyl piperazineInfluenza ANucleoproteinBetter activity than ribavirin[27]

IV. Antipsychotic Activity: Modulating Neurotransmitter Systems

The piperazine scaffold is a cornerstone in the development of antipsychotic drugs, particularly atypical antipsychotics used to treat schizophrenia and other psychiatric disorders.[28][29]

Core Mechanism of Action: D2 and 5-HT2A Receptor Antagonism

The primary mechanism of action for most piperazine-based antipsychotics is their ability to act as antagonists at dopamine D2 and serotonin 5-HT2A receptors in the brain.[28][30] The therapeutic efficacy of these drugs is believed to be related to the blockade of D2 receptors in mesolimbic pathways, while the antagonism of 5-HT2A receptors is thought to mitigate some of the adverse side effects, such as extrapyramidal symptoms (EPS), that are associated with older, "typical" antipsychotics.[28]

Many atypical antipsychotics exhibit a higher affinity for 5-HT2A receptors compared to D2 receptors, which is a key factor in their improved side-effect profile.[28] The "fast-off" theory suggests that some of these agents dissociate more rapidly from the D2 receptor, allowing for more physiological dopamine neurotransmission.[28]

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// Edges Piperazine -> D2 [label="Antagonizes", style=dashed, color="#EA4335"]; Piperazine -> HT2A [label="Antagonizes\n(High Affinity)", style=dashed, color="#EA4335"]; D2 -> Antipsychotic_Effect [label="Blockade Leads to"]; HT2A -> Reduced_EPS [label="Blockade Leads to"]; } "Dual D2/5-HT2A Receptor Antagonism by Piperazine-Based Antipsychotics"

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

Radioligand binding assays are a fundamental tool for characterizing the interaction of a drug with its target receptor.[31][32] These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor, such as the D2 and 5-HT2A receptors.[28]

Principle: This assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (a substance with known high affinity for the receptor) for binding to the target receptor in a sample of tissue or cells expressing that receptor.[28][31]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells known to express the target receptor (e.g., CHO cells transfected with the human D2 or 5-HT2A receptor) in a cold lysis buffer.[33]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radiolabeled ligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled piperazine derivative (the competitor).

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[33]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.[33]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the competitor compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[28]

Quantitative Data Summary: Receptor Binding Affinities of Lurasidone (an Atypical Antipsychotic)
ReceptorKi (nM)
Dopamine D21.0
Serotonin 5-HT2A0.5
Serotonin 5-HT70.5
Serotonin 5-HT1A6.8 (partial agonist)
α2C-Adrenergic11
Data sourced from Wikipedia's entry on Lurasidone, which cites various primary sources.[34]

V. Conclusion and Future Perspectives

The piperazine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents.[7][35] Its structural simplicity, coupled with the ease of chemical modification at its nitrogen atoms, provides a versatile platform for generating diverse chemical libraries with a wide range of biological activities.[2][4] The extensive body of research on piperazine derivatives has yielded valuable insights into the structure-activity relationships that govern their interactions with various biological targets.[5]

Future research in this area will likely focus on several key aspects. The development of piperazine derivatives with improved selectivity for their intended targets will be crucial for minimizing off-target effects and enhancing their therapeutic index. The growing threat of antimicrobial resistance will undoubtedly spur the design of novel piperazine-based antibiotics with new mechanisms of action.[15] In oncology, the focus will likely be on developing multi-targeted agents that can simultaneously inhibit several key signaling pathways or overcome drug resistance mechanisms.[8] Furthermore, the application of computational methods, such as molecular docking and virtual screening, will continue to play a vital role in the rational design of next-generation piperazine-based drugs.[14] The enduring legacy of the piperazine ring in medicinal chemistry is a clear indication that this "privileged scaffold" will continue to be a source of innovative medicines for years to come.

References

A comprehensive list of references is available in the following section. Each entry includes the title, source, and a verifiable URL.

References

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The Oxetane Moiety: A Compact Powerhouse for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern drug discovery.[1][2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers medicinal chemists a powerful tool to address multifaceted challenges in lead optimization.[1][2][3] This guide provides an in-depth exploration of the strategic application of the oxetane moiety, moving beyond a simple catalog of its effects to a causal analysis of its impact on critical drug-like properties. We will dissect its role as a versatile bioisostere, its profound influence on physicochemical parameters such as solubility and metabolic stability, and its ability to mitigate common liabilities like hERG toxicity. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals, providing not only a robust theoretical framework but also actionable experimental protocols and data-driven insights to guide rational drug design.

The Rise of a Strained Ring: Why Oxetanes?

Historically, the inherent ring strain of the oxetane (approximately 106 kJ/mol) was a source of concern regarding its chemical stability.[4] However, extensive research has demonstrated that appropriately substituted oxetanes, particularly at the 3-position, exhibit remarkable stability under a wide range of synthetic and physiological conditions.[2] This stability, coupled with a suite of advantageous properties, has fueled an "oxetane rush" in medicinal chemistry. The strategic incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of proximal functional groups.[4][5]

The value of this scaffold is validated by its presence in numerous clinical candidates and approved drugs, such as the well-known natural product paclitaxel (Taxol®) and the more recent synthetic Bruton's tyrosine kinase (BTK) inhibitor, rilzabrutinib.[1][6]

The Oxetane as a Multifaceted Bioisostere

A primary application of the oxetane ring is as a bioisosteric replacement for common functional groups, enabling the modulation of molecular properties while preserving or enhancing biological activity.

A Hydrophilic Surrogate for the gem-Dimethyl Group

The gem-dimethyl group is frequently used to block metabolically labile C-H bonds. However, this modification invariably increases lipophilicity, which can negatively impact other properties. The oxetane ring serves as an excellent hydrophilic surrogate, occupying a similar steric volume but introducing polarity.[2] This strategic swap can disrupt unfavorable lipophilic interactions and dramatically improve aqueous solubility, in some cases by a factor of 4 to over 4000, depending on the molecular context.[3]

G cluster_0 gem-Dimethyl Analogue cluster_1 Oxetane Analogue a Metabolically Labile Site b Increased Lipophilicity (LogP) a->b Blocked by gem-dimethyl d Improved Solubility (Lower LogP) b->d Bioisosteric Replacement c Metabolically Stable Site c->d Blocked by Oxetane

A Metabolically Robust Carbonyl Mimic

The oxetane ring can also function as a bioisostere for the carbonyl group in ketones, amides, and esters.[2][5] It shares a similar dipole moment, hydrogen bond accepting capability, and lone pair orientation with a carbonyl.[1][4] However, the oxetane is not susceptible to common metabolic pathways that target carbonyls, such as reduction or enzymatic hydrolysis, nor does it suffer from α-epimerization.[2][5] This can lead to a significant enhancement in metabolic stability.[5]

G cluster_0 Carbonyl-Containing Compound cluster_1 Oxetane Analogue a C=O b Metabolic Liability (e.g., reduction) a->b c Oxetane Ring a->c Bioisosteric Replacement d Metabolic Stability c->d

Physicochemical Property Modulation: A Quantitative Perspective

The introduction of an oxetane ring can predictably and profoundly alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following tables summarize quantitative data from matched molecular pair analyses, illustrating the impact of oxetane incorporation.

Table 1: Oxetane vs. gem-Dimethyl: Impact on Solubility and Lipophilicity
Parent Compound (with gem-Dimethyl)Oxetane AnalogPropertyParent ValueOxetane ValueFold Change/DifferenceReference
Compound AOxetane-AAq. SolubilityLowHigh>1000x[3]
Compound BOxetane-BLogD3.52.7-0.8[5]
Compound COxetane-CAq. Solubility5 µg/mL20 µg/mL4x[3]
Table 2: Oxetane vs. Carbonyl: Impact on Metabolic Stability
Parent Compound (with Carbonyl)Oxetane AnalogAssay SystemParent CLint (µL/min/mg)Oxetane CLint (µL/min/mg)Improvement FactorReference
Ketone DOxetane-DHLM1501510x[5][7]
Amide EOxetane-EMLM200258x[5]
Ester FOxetane-FHLM>30050>6x[7]
HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes
Table 3: Impact of Oxetane on Adjacent Amine Basicity (pKa)
Parent Compound (Amine)Oxetane-Substituted AminePropertyParent pKaOxetane pKapKa DifferenceReference
α-Substituted AmineOxetane-α-AminepKa9.97.2-2.7[1]
β-Substituted AmineOxetane-β-AminepKa9.87.9-1.9[1]
γ-Substituted AmineOxetane-γ-AminepKa9.79.0-0.7[1]

The strong electron-withdrawing nature of the oxetane's oxygen atom significantly reduces the basicity of adjacent amines.[1] This is a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[1][4]

Conformational Impact: Shaping Molecules for Success

The three-dimensional, puckered structure of the oxetane ring can impose significant conformational constraints on a molecule.[5] This can lead to a more rigid structure, which can be beneficial for locking in a bioactive conformation and improving binding affinity for a target protein.[5] In flexible aliphatic chains, the incorporation of an oxetane can favor a synclinal (gauche) arrangement over an antiplanar conformation, providing access to unexplored chemical space.[3]

G cluster_0 Aliphatic Chain cluster_1 Oxetane-Containing Chain a Flexible Conformation (Antiplanar favored) b Constrained Conformation (Synclinal favored) a->b Incorporation of Oxetane

Synthetic Strategies: Accessing the Oxetane Core

The growing importance of oxetanes has spurred the development of robust and scalable synthetic methods. While numerous approaches exist, this guide will focus on key, field-proven protocols.

Synthesis of the Key Building Block: Oxetan-3-one

Oxetan-3-one is a versatile and crucial intermediate for the synthesis of a wide array of 3-substituted oxetanes.[8] A highly efficient, one-step gold-catalyzed synthesis from propargyl alcohol has emerged as a superior alternative to older, multi-step methods.[8][9]

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one [8]

  • Reaction Setup: To a solution of propargyl alcohol (1.0 equiv) in a suitable solvent (e.g., dichloromethane) in an open flask, add an oxidant such as pyridine N-oxide (1.5 equiv).

  • Catalyst Addition: Add a gold(I) catalyst, for example, [Au(IPr)Cl]/AgSbF6 (2 mol %), to the reaction mixture.

  • Reaction Execution: Stir the mixture at room temperature. The reaction can be conveniently monitored by TLC or GC-MS for the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product can be purified by distillation or chromatography to yield oxetan-3-one.

Synthesis of 3-Aminooxetanes via Reductive Amination

3-Aminooxetanes are a particularly important class of derivatives, as the oxetane moiety effectively modulates the basicity of the amino group.[1] Reductive amination of oxetan-3-one is a direct and high-yielding method for their preparation.[10]

Experimental Protocol: Reductive Amination of Oxetan-3-one [10][11]

  • Imine Formation: In a round-bottom flask, dissolve oxetan-3-one (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in a suitable solvent like methanol or dichloromethane. A catalytic amount of acetic acid can be added to accelerate imine formation.

  • Reduction: To the solution containing the in-situ formed imine (or iminium ion), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5 equiv) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the desired 3-aminooxetane.

G A Oxetan-3-one C Imine/Iminium Intermediate A->C B Amine (R-NH2) B->C E 3-Aminooxetane C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E

Case Study: Mitigating hERG Liability

A common challenge in drug discovery is off-target activity at the hERG potassium channel, which can lead to cardiotoxicity.[12] High basicity is a known risk factor for hERG binding. The strategic placement of an oxetane ring adjacent to a basic nitrogen center is a highly effective strategy to reduce pKa and mitigate this risk.

In the development of a series of mTOR inhibitors, a lead compound with a tertiary alkylamine (pKa = 7.6) exhibited significant hERG inhibition (IC50 = 8.5 µM).[4] By replacing an alkyl substituent with an oxetane ring, the pKa was reduced to 5.0.[1][4] This modification resulted in a dramatic reduction in hERG liability (IC50 > 100 µM) while maintaining potent on-target activity.[1][4] This case study powerfully illustrates the utility of the oxetane as a tool for fine-tuning molecular properties to enhance drug safety.

Future Perspectives and Conclusion

The oxetane moiety has firmly established itself as a valuable and versatile component of the medicinal chemist's toolkit. Its ability to concurrently improve multiple physicochemical properties in a predictable manner makes it an attractive design element in lead optimization. While its application as a bioisostere for gem-dimethyl and carbonyl groups is well-documented, its use in more complex scaffolds and as a conformational locking element continues to be an exciting area of exploration.[6]

The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessibility and diversity of oxetane-containing building blocks, further fueling their integration into drug discovery campaigns. As our understanding of the subtle interplay between the oxetane's unique structural features and biological systems deepens, we can anticipate even more innovative applications of this compact powerhouse in the design of the next generation of therapeutics.

References

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1-(3-Methyloxetan-3-yl)piperazine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of 1-(3-Methyloxetan-3-yl)piperazine

Introduction

1-(3-Methyloxetan-3-yl)piperazine is a heterocyclic compound that incorporates two key structural motifs of high interest in modern medicinal chemistry: the piperazine ring and a 3,3-disubstituted oxetane. The piperazine moiety is a "privileged scaffold," frequently found in approved drugs due to its favorable pharmacokinetic properties and its ability to act as a versatile linker.[1][2][3] The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisosteric replacement for less desirable functional groups, often improving aqueous solubility, metabolic stability, and cell permeability while reducing lipophilicity.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and use of 1-(3-Methyloxetan-3-yl)piperazine. Given the limited publicly available safety data for this specific molecule, this document synthesizes information from its constituent parts—piperazine and oxetane—and data from structurally similar analogs to establish a robust and scientifically grounded safety protocol.

Physicochemical and Structural Analysis

Understanding the fundamental properties of a molecule is the first step in ensuring its safe handling. 1-(3-Methyloxetan-3-yl)piperazine's structure dictates its reactivity, stability, and potential biological interactions.

Chemical Properties
PropertyValueSource
CAS Number 1515866-65-5[6]
Molecular Formula C₈H₁₆N₂O[6]
Molecular Weight 156.23 g/mol [6]
Predicted Boiling Point 229.4 ± 25.0 °C[7]
Predicted Density 1.058 ± 0.06 g/cm³[7]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[7]
Structural Breakdown

The molecule's two key components, the piperazine and oxetane rings, contribute distinct characteristics. The piperazine ring contains two secondary amine groups, rendering the molecule basic and providing points for further chemical modification. The 3,3-disubstituted oxetane ring is a strained ether. While oxetanes can be susceptible to ring-opening under strongly acidic conditions, 3,3-disubstitution generally enhances stability compared to unsubstituted or 2-substituted oxetanes.[5][8]

Caption: Structure of 1-(3-Methyloxetan-3-yl)piperazine.

Hazard Identification and Risk Assessment

A thorough risk assessment is critical. The following hazards are extrapolated from data on piperazine, oxetane, and 1-(oxetan-3-yl)piperazine.[9][10][11][12]

GHS Hazard Classification (Predicted)
Hazard ClassCategoryStatementBasis of Extrapolation
Skin Corrosion/IrritationCategory 1B or 2Causes severe skin burns and eye damage / Causes skin irritation.Piperazine is corrosive[9]. The non-methylated analog is a skin irritant[11][12].
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.Piperazine causes severe eye damage[9]. The non-methylated analog is an eye irritant[11][12].
Respiratory/Skin SensitizationCategory 1May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.Piperazine is a known respiratory and skin sensitizer[9][13].
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.The non-methylated analog is classified as a respiratory irritant[11][12].
Reproductive ToxicityCategory 2Suspected of damaging fertility or the unborn child.Piperazine carries this classification[9][13].
Reactivity Profile and Incompatibilities

The primary reactivity concerns stem from the basicity of the piperazine nitrogens and the ring strain of the oxetane.

  • Strong Acids: Avoid contact with strong acids. The piperazine moiety will undergo a strong exothermic neutralization reaction. Furthermore, acidic conditions can catalyze the ring-opening of the oxetane, leading to decomposition and the formation of byproducts.[8]

  • Strong Oxidizing Agents: Incompatible with strong oxidizers, which can react violently with the piperazine ring.[9][14]

  • Heat and Light: The parent compound, piperazine, can darken on exposure to light.[9] While the stability of the title compound is not fully known, protection from light is a prudent measure. The recommended refrigerated storage suggests thermal sensitivity.[7]

  • Moisture: Piperazine is hygroscopic.[13][14] The title compound should be handled in a way that minimizes exposure to atmospheric moisture.

G main 1-(3-Methyloxetan-3-yl)piperazine decomp Decomposition / Ring Opening main->decomp Reacts with exotherm Exothermic Reaction / Fire Risk main->exotherm Reacts with degradation Potential Degradation main->degradation Sensitive to acid Strong Acids (e.g., HCl) acid->decomp oxidizer Strong Oxidizers (e.g., H₂O₂) oxidizer->exotherm heat Heat / Light heat->degradation G start1 Mono-Boc-Piperazine step1 1. Nucleophilic Substitution (K₂CO₃, Acetonitrile, 80°C) start1->step1 start2 3-Methyl-3-(tosyloxy)oxetane start2->step1 intermediate Boc-Protected Intermediate step1->intermediate step2 2. Purification (Column Chromatography) intermediate->step2 purified Purified Intermediate step2->purified step3 3. Deprotection (HCl in Dioxane) purified->step3 final 1-(3-Methyloxetan-3-yl)piperazine (as HCl salt or free base) step3->final

Sources

molecular weight and formula of 1-(3-Methyloxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Methyloxetan-3-yl)piperazine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3-Methyloxetan-3-yl)piperazine, a heterocyclic building block of significant interest in modern medicinal chemistry. The document delineates its fundamental physicochemical properties, outlines robust synthetic and characterization methodologies, and explores its strategic application in drug design and development. By integrating the unique attributes of both the piperazine and the 3-methyl-oxetane moieties, this compound serves as a valuable scaffold for creating novel therapeutic agents with optimized pharmacological profiles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.

Introduction: The Strategic Value of Hybrid Scaffolds

The piperazine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs.[1][2] Its diamine structure provides a basic center that can be crucial for aqueous solubility and for forming key interactions, such as salt bridges, with biological targets.[2][3] Furthermore, the piperazine core acts as a versatile and conformationally constrained linker, allowing for the precise positioning of pharmacophoric groups in three-dimensional space.[1][4]

Paired with the piperazine is the oxetane ring, a four-membered cyclic ether that has emerged as a "magic fragment" in drug design. Oxetanes are frequently employed as bioisosteric replacements for less desirable functional groups, such as gem-dimethyl or carbonyl moieties. This substitution can lead to profound improvements in a molecule's physicochemical properties, including enhanced solubility, reduced lipophilicity, and improved metabolic stability, without sacrificing binding affinity.[5]

The specific compound, 1-(3-Methyloxetan-3-yl)piperazine, combines these two privileged scaffolds. The tertiary substitution on the oxetane ring introduces a sp³-rich character and a defined stereochemical center, offering a sophisticated tool for chemists to navigate and optimize a compound's interaction with its target protein. This guide elucidates the core characteristics of this molecule and provides the technical framework for its effective utilization.

Core Physicochemical Properties

The fundamental properties of 1-(3-Methyloxetan-3-yl)piperazine are summarized below. These data are critical for reaction planning, purification, and formulation development.

PropertyValueSource(s)
Molecular Formula C₈H₁₆N₂O[6][7][]
Molecular Weight 156.23 g/mol [6][7][][9]
CAS Number 1515866-65-5[6]
Predicted Boiling Point 229.4 ± 25.0 °C[9]
Predicted Density 1.058 ± 0.06 g/cm³[9]
Storage Conditions 2–8 °C under inert gas (Nitrogen or Argon)[9]

Synthesis and Structural Verification

The synthesis of monosubstituted piperazines is a well-established field in organic chemistry.[10] The preparation of 1-(3-Methyloxetan-3-yl)piperazine typically involves the nucleophilic attack of a piperazine derivative onto an activated oxetane precursor.

General Synthetic Pathway

A robust and scalable approach involves the reaction of a mono-protected piperazine, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine), with 3-methyl-3-oxetanemethanol after its conversion to a suitable leaving group (e.g., tosylate or mesylate). The reaction proceeds via an Sₙ2 mechanism, followed by the deprotection of the Boc group under acidic conditions to yield the final product.

The rationale for using a mono-protected piperazine is paramount to ensuring selectivity and preventing undesired N,N'-dialkylation, which would result in a complex mixture and low yield of the target compound.[10]

G cluster_0 Step 1: Activation of Oxetane cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Deprotection A 3-Methyl-3-oxetanemethanol B Tos-Cl, Pyridine CH₂Cl₂, 0°C to RT A->B Reagents C (3-Methyloxetan-3-yl)methyl 4-toluenesulfonate B->C Product E NaH, DMF 60°C C->E D Boc-piperazine D->E F Boc-protected intermediate E->F G TFA or 4M HCl in Dioxane CH₂Cl₂, RT F->G H 1-(3-Methyloxetan-3-yl)piperazine G->H

Caption: General synthetic workflow for 1-(3-Methyloxetan-3-yl)piperazine.

Structural Characterization and Validation

To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is mandatory. This self-validating system confirms the structure and quantifies impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show distinct signals for the methyl group on the oxetane (singlet, ~1.3 ppm), the four methylene protons of the oxetane ring (two doublets, ~4.2-4.5 ppm), and the eight methylene protons of the piperazine ring (two multiplets, ~2.4-2.9 ppm). The integration of these signals should correspond to a 3:4:8 ratio.

    • ¹³C NMR: The carbon spectrum will confirm the presence of eight unique carbon atoms, including the quaternary carbon of the oxetane (~39 ppm), the methyl carbon (~25 ppm), the oxetane CH₂ carbons (~79 ppm), and the piperazine CH₂ carbons (~46 and ~54 ppm).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI-MS) in positive mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 157.13, confirming the molecular weight of 156.23 g/mol .

  • Purity Assessment (GC/LC-MS):

    • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to determine the purity of the final compound.[11] A validated method should show a single major peak corresponding to the product, with any impurities being well-resolved and quantifiable. Purity levels for research applications should typically exceed 95%.

G cluster_validation Structural & Purity Validation Workflow start Synthesized Crude Product nmr ¹H & ¹³C NMR Confirms connectivity Checks for structural isomers start->nmr ms Mass Spectrometry (MS) Confirms Molecular Weight [M+H]⁺ = 157.13 start->ms purity purity start->purity decision All criteria met? nmr->decision ms->decision purity->decision final Characterized Pure Compound decision->start No (Re-purify) decision->final Yes

Caption: Self-validating workflow for compound characterization and release.

Applications in Drug Discovery

The unique structural combination of 1-(3-Methyloxetan-3-yl)piperazine makes it a highly valuable building block for targeting a wide range of diseases.

  • Central Nervous System (CNS) Disorders: Piperazine derivatives are well-known for their activity at various CNS receptors, including serotonergic, dopaminergic, and adrenergic receptors.[2][4] The addition of the 3-methyloxetane moiety can help fine-tune a molecule's blood-brain barrier (BBB) penetration by modulating polarity and lipophilicity.

  • Oncology: The piperazine scaffold is present in numerous kinase inhibitors.[1] The sp³-rich oxetane group can provide vectors that escape flat aromatic spaces, enabling access to unique binding pockets and potentially improving selectivity and potency.

  • Infectious Diseases: The piperazine core is a common feature in antibacterial, antiviral, and antimalarial agents.[12] The properties conferred by the oxetane can enhance the pharmacokinetic profile of these agents, leading to improved efficacy and dosing regimens.

Exemplary Experimental Protocol

This section provides a detailed, step-by-step protocol for the final deprotection step in the synthesis of 1-(3-Methyloxetan-3-yl)piperazine.

Protocol: Boc-Deprotection of tert-butyl 4-(3-methyloxetan-3-yl)piperazine-1-carboxylate

  • Materials & Setup:

    • tert-butyl 4-(3-methyloxetan-3-yl)piperazine-1-carboxylate (1.0 eq)

    • 4M HCl in 1,4-Dioxane (10.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask with a magnetic stir bar

    • Nitrogen/Argon inlet

  • Procedure:

    • Step 2.1 (Dissolution): Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in the round-bottom flask under an inert atmosphere.

      • Causality: Using an anhydrous solvent prevents unwanted side reactions with the acidic reagent and ensures a clean reaction profile.

    • Step 2.2 (Reagent Addition): Cool the solution to 0 °C using an ice bath. Slowly add the 4M HCl in 1,4-dioxane solution (10.0 eq) dropwise over 10-15 minutes.

      • Causality: A large excess of acid ensures the complete cleavage of the acid-labile Boc protecting group. The slow, cooled addition controls the exotherm from the acid-base reaction and gas (isobutylene) evolution.

    • Step 2.3 (Reaction): After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

    • Step 2.4 (Monitoring): Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material spot/peak and the appearance of a more polar product spot/peak indicates completion.

    • Step 2.5 (Workup): Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Step 2.6 (Neutralization & Extraction): Redissolve the resulting solid/oil in water and basify to pH > 10 with 1M NaOH. Extract the aqueous layer with DCM or ethyl acetate (3x).

      • Causality: Basification deprotonates the piperazine nitrogens, converting the hydrochloride salt into the free base, which is soluble in organic solvents, allowing for efficient extraction from the aqueous phase.

    • Step 2.7 (Purification): Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.

Conclusion

1-(3-Methyloxetan-3-yl)piperazine stands out as a sophisticated and highly functional chemical scaffold. It synergistically combines the established benefits of the piperazine core—a key pharmacophore for CNS agents and beyond—with the property-enhancing effects of the 3-methyloxetane fragment. The insights and protocols provided in this guide are designed to empower medicinal chemists to effectively incorporate this building block into their research, facilitating the development of next-generation therapeutics with superior efficacy, safety, and pharmacokinetic profiles.

References

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Methodological & Application

Harnessing the Power of Saturated Heterocycles: Application Notes and Protocols for 1-(3-Methyloxetan-3-yl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. Among these, the 1-(3-methyloxetan-3-yl)piperazine motif has emerged as a particularly valuable building block. This guide provides an in-depth exploration of its application, offering detailed protocols and the scientific rationale behind its use in drug discovery campaigns.

The Scientific Rationale: A Marriage of Favorable Properties

The 1-(3-methyloxetan-3-yl)piperazine scaffold combines the advantageous features of two key heterocycles: the oxetane and the piperazine ring systems. This unique combination offers a powerful tool to address common challenges in drug design, such as poor solubility, metabolic instability, and off-target activity.

The Oxetane Advantage: The oxetane ring, a four-membered cyclic ether, is increasingly recognized as a versatile bioisostere for gem-dimethyl and carbonyl groups.[1][2] Its incorporation can lead to significant improvements in:

  • Aqueous Solubility: The polar nature of the ether oxygen enhances water solubility, a critical factor for oral bioavailability.[1][3] Replacing a lipophilic gem-dimethyl group with an oxetane can dramatically increase solubility.[1]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, potentially reducing clearance and prolonging the half-life of a drug candidate.[2][4] The 3,3-disubstitution pattern, as seen in this scaffold, is known to enhance stability.[2]

  • Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can be beneficial for reducing off-target toxicity.[1]

  • pKa Modulation: The electron-withdrawing effect of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amines, a useful tactic to mitigate hERG channel inhibition or improve cell permeability.[1]

The Piperazine Powerhouse: The piperazine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[5][6] Its prevalence stems from its ability to:

  • Enhance Solubility and Bioavailability: The two nitrogen atoms in the piperazine ring can be protonated under physiological conditions, forming salts that improve aqueous solubility and formulation characteristics.[6]

  • Provide a Versatile Synthetic Handle: The secondary amine of the piperazine ring provides a readily available point for chemical modification, allowing for the introduction of various pharmacophoric elements to optimize target engagement and structure-activity relationships (SAR).[7][8]

  • Target the Central Nervous System (CNS): Piperazine derivatives are prominent in drugs targeting the CNS, as they can often cross the blood-brain barrier and interact with various neurotransmitter receptors.[9][10]

The combination of these two rings in 1-(3-methyloxetan-3-yl)piperazine creates a building block that can simultaneously address multiple ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity concerns.

Physicochemical Properties of 1-(3-Methyloxetan-3-yl)piperazine

A clear understanding of the physicochemical properties of this building block is essential for its effective incorporation into drug candidates.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O[11]
Molecular Weight 156.23 g/mol [11]
XLogP3 -0.7[12]
Hydrogen Bond Donor Count 1[12]
Hydrogen Bond Acceptor Count 3[13]
Topological Polar Surface Area (TPSA) 24.5 Ų[13]
Rotatable Bond Count 1[13]
CAS Number 1515866-65-5[11]

Synthetic Protocols and Methodologies

The following protocols provide a general framework for the synthesis and functionalization of 1-(3-methyloxetan-3-yl)piperazine.

Synthesis of 1-(3-Methyloxetan-3-yl)piperazine

A common synthetic route involves the nucleophilic substitution of a suitable oxetane precursor with piperazine.

Reaction Scheme:

Synthesis_of_1-(3-Methyloxetan-3-yl)piperazine 3-methyl-3-(tosyloxy)oxetane 3-methyl-3-(tosyloxy)oxetane product 1-(3-Methyloxetan-3-yl)piperazine 3-methyl-3-(tosyloxy)oxetane->product Nucleophilic Substitution (e.g., K2CO3, MeCN, reflux) piperazine Piperazine piperazine->product

Caption: General synthetic scheme for 1-(3-Methyloxetan-3-yl)piperazine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-methyl-3-(tosyloxy)oxetane (1.0 eq) in a suitable solvent such as acetonitrile (MeCN) or dimethylformamide (DMF), add an excess of piperazine (e.g., 3-5 eq). The excess piperazine serves as both the nucleophile and a base to neutralize the generated toluenesulfonic acid. Alternatively, a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) can be used.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or brine to remove excess piperazine and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired 1-(3-methyloxetan-3-yl)piperazine.

Functionalization of 1-(3-Methyloxetan-3-yl)piperazine

The secondary amine of the piperazine ring is the primary site for further derivatization. Common functionalization reactions include N-alkylation, N-arylation, and amide bond formation.

Experimental Workflow for Derivatization:

Derivatization_Workflow start 1-(3-Methyloxetan-3-yl)piperazine alkylation N-Alkylation (R-X, Base) start->alkylation arylation N-Arylation (Ar-X, Pd catalyst) start->arylation amidation Amide Coupling (R-COOH, Coupling agent) start->amidation product_a N-Alkyl Derivative alkylation->product_a product_b N-Aryl Derivative arylation->product_b product_c N-Acyl Derivative amidation->product_c

Caption: Workflow for the functionalization of 1-(3-Methyloxetan-3-yl)piperazine.

Protocol for N-Alkylation (Reductive Amination):

  • Reaction Setup: To a solution of 1-(3-methyloxetan-3-yl)piperazine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Protocol for N-Arylation (Buchwald-Hartwig Amination):

  • Reaction Setup: In a reaction vessel, combine 1-(3-methyloxetan-3-yl)piperazine (1.2 eq), an aryl halide (or triflate) (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: A Case Study in CNS Drug Design

The properties of 1-(3-methyloxetan-3-yl)piperazine make it an attractive scaffold for CNS-active compounds.[14] The piperazine moiety is a common feature in drugs targeting CNS receptors, and the oxetane can improve blood-brain barrier penetration by modulating lipophilicity and reducing P-glycoprotein (P-gp) efflux.[3][14]

Hypothetical Screening Workflow for CNS Targets:

CNS_Screening_Workflow library Library of 1-(3-Methyloxetan-3-yl)piperazine Derivatives primary_screen Primary Screening (e.g., Receptor Binding Assays for 5-HT, Dopamine Receptors) library->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (Functional Assays, e.g., cAMP, Ca2+ flux) hit_id->secondary_screen selectivity Selectivity Profiling (Panel of related receptors) secondary_screen->selectivity adme_tox In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability, Cytotoxicity) selectivity->adme_tox lead_opt Lead Optimization adme_tox->lead_opt

Caption: A typical screening cascade for CNS-targeted compounds.

Conclusion

1-(3-Methyloxetan-3-yl)piperazine is a valuable and versatile building block in modern drug discovery. Its unique combination of a metabolically robust, solubility-enhancing oxetane ring and a synthetically tractable, pharmacologically proven piperazine moiety provides medicinal chemists with a powerful tool to optimize the properties of drug candidates. The protocols and workflows outlined in this guide offer a starting point for the effective utilization of this promising scaffold in the development of novel therapeutics.

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Application Notes and Protocols for Amide Coupling with 1-(3-Methyloxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Oxetane Moiety in Amide Synthesis

In contemporary drug discovery and medicinal chemistry, the formation of the amide bond remains a cornerstone of molecular synthesis. The strategic incorporation of novel functionalities to modulate the physicochemical and pharmacokinetic properties of lead compounds is a constant pursuit. One such functionality gaining significant traction is the oxetane ring. The compact, polar, and sp³-rich nature of the oxetane moiety makes it an attractive bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] Its incorporation can lead to improved aqueous solubility, metabolic stability, and a reduction in lipophilicity.[3][4]

A particularly noteworthy feature of the oxetane ring is its strong electron-withdrawing inductive effect. When positioned adjacent to an amine, as in the case of 1-(3-methyloxetan-3-yl)piperazine, it can significantly reduce the basicity (pKa) of the piperazine nitrogens.[5] An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[3] This modulation of basicity is a powerful tool for medicinal chemists to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[5]

This application note provides detailed protocols and expert insights for the successful amide coupling of 1-(3-methyloxetan-3-yl)piperazine with a variety of carboxylic acids. We will explore two of the most robust and widely used coupling methodologies: the use of aminium/uronium salts, exemplified by HATU, and carbodiimide-based methods, specifically with EDC in the presence of HOBt. The causality behind experimental choices, potential challenges such as steric hindrance from the 3-methyl group, and strategies for optimization are discussed to ensure researchers can confidently and efficiently utilize this valuable building block in their synthetic endeavors.

Physicochemical Properties and Reactivity Considerations

Before proceeding to specific protocols, it is crucial to understand the key characteristics of 1-(3-methyloxetan-3-yl)piperazine that influence its reactivity in amide coupling reactions.

PropertyValue/ObservationImplication for Amide Coupling
Molecular Weight 156.23 g/mol Standard for small molecule synthesis.
Basicity (pKa) Predicted to be significantly lower than typical dialkylpiperazines (pKa ~9-10).A less nucleophilic amine. May require slightly more forcing conditions or longer reaction times. The choice of a non-nucleophilic base is critical to avoid competition with the piperazine.
Steric Hindrance The tertiary carbon of the oxetane ring and the adjacent methyl group introduce moderate steric bulk around the reacting nitrogen.May slow down the reaction rate. Potent activating agents like HATU are often preferred over less reactive ones.[6]
Solubility Generally soluble in common organic solvents like DMF, DCM, and NMP.Offers flexibility in the choice of reaction solvent.

Core Protocols for Amide Coupling

The following protocols are designed to be robust starting points for the amide coupling of 1-(3-methyloxetan-3-yl)piperazine. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific carboxylic acid substrate.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that is particularly effective for coupling sterically hindered amines and for minimizing racemization of chiral carboxylic acids.[7]

Reaction Scheme:

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-(3-Methyloxetan-3-yl)piperazine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 - 0.5 M).

  • Add HATU (1.1 - 1.5 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid, forming the active OAt-ester.[8]

  • Add 1-(3-methyloxetan-3-yl)piperazine (1.0 - 1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality and Expert Insights:

  • Pre-activation: The initial stirring of the carboxylic acid with HATU and DIPEA is crucial for the efficient formation of the highly reactive OAt-active ester intermediate.[7] This minimizes the potential for side reactions.

  • Choice of Base: DIPEA is a bulky, non-nucleophilic base that effectively deprotonates the carboxylic acid without competing with the piperazine nucleophile.[9]

  • Stoichiometry: A slight excess of the amine and coupling reagent can help drive the reaction to completion, especially if the carboxylic acid is precious.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method employs a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to form the active ester and suppress side reactions.[4][10]

Reaction Mechanism:

Caption: EDC/HOBt amide coupling mechanism.

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-(3-Methyloxetan-3-yl)piperazine (1.0 - 1.2 eq)

  • EDC hydrochloride (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • DIPEA or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous DMF or DCM

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 - 1.5 eq), and 1-(3-methyloxetan-3-yl)piperazine (1.0 - 1.2 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA or Et₃N (2.0 - 3.0 eq) to the mixture.

  • Add EDC hydrochloride (1.2 - 1.5 eq) portion-wise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality and Expert Insights:

  • Role of HOBt: HOBt reacts with the initial O-acylisourea intermediate to form an HOBt active ester.[11] This intermediate is more reactive towards the amine and less prone to side reactions, such as the formation of N-acylurea. HOBt also acts as a racemization suppressant for chiral carboxylic acids.

  • Workup: The aqueous washes are essential for removing the water-soluble urea byproduct derived from EDC, as well as any unreacted starting materials and HOBt.[12]

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exothermic reaction and can minimize potential side reactions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation Insufficiently reactive amine: The electron-withdrawing oxetane may reduce the nucleophilicity of the piperazine.Increase reaction temperature (e.g., to 40-50 °C). Increase reaction time. Switch to a more potent coupling reagent like HATU if using EDC/HOBt.[1]
Steric hindrance: The 3-methyl group on the oxetane and/or bulky substituents on the carboxylic acid are impeding the reaction.Use a more powerful coupling reagent such as COMU.[8] Consider converting the carboxylic acid to an acyl fluoride for extremely hindered couplings.[6]
Presence of water: Hydrolysis of the activated ester intermediate.Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere.
Formation of Side Products N-acylurea formation (with EDC): The O-acylisourea intermediate rearranges before reacting with the amine.Ensure HOBt is used in stoichiometric amounts. Add EDC at 0 °C.
Racemization of chiral acids: The base may be too strong or the temperature too high.Use a non-nucleophilic base like DIPEA or 2,6-lutidine. Run the reaction at a lower temperature. Use additives known to suppress racemization, such as HOBt or OxymaPure.[1]
Difficult Purification Urea byproduct (with EDC): The urea byproduct can sometimes be difficult to remove by chromatography.Ensure thorough aqueous workup as the urea byproduct is water-soluble.[12]
Excess coupling reagent: Can complicate purification.Use near-stoichiometric amounts of coupling reagents once the reaction is optimized.

Conclusion

The amide coupling of 1-(3-methyloxetan-3-yl)piperazine is a highly valuable transformation for the synthesis of novel chemical entities with potentially improved pharmaceutical properties. The inherent electron-withdrawing nature of the oxetane moiety necessitates careful consideration of reaction conditions, particularly the choice of coupling reagent and base. The HATU and EDC/HOBt protocols provided herein offer reliable and adaptable methods for achieving high yields and purity. By understanding the underlying mechanisms and potential challenges, researchers can effectively troubleshoot and optimize these reactions, thereby accelerating their drug discovery and development programs.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.
  • Carreira, E. M., & Fessard, T. (2014). Oxetanes as versatile building blocks in drug discovery. Chemistry-A European Journal, 20(45), 14358-14374.
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  • Rogers-Evans, M., Wuitschik, G., & Carreira, E. M. (2009). The oxetane motif in the context of drug discovery. Chimia, 63(4), 190-194.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • BenchChem Technical Support Center. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • S. Chen, J. Xu, J. Peptide Res., 1998, 52, 294-300.
  • Sheehan, J. C., & Hess, G. P. (1955). A new method of forming peptide bonds. Journal of the American Chemical Society, 77(4), 1067-1068.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

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Application Notes and Protocols: 1-(3-Methyloxetan-3-yl)piperazine as a Versatile Fragment for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery of selective and potent kinase inhibitors remains a paramount challenge in modern drug development, frequently hindered by issues of off-target toxicity and poor physicochemical properties. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy to address these hurdles by building high-affinity ligands from smaller, more efficient chemical starting points.[1][2] This guide details the application of 1-(3-methyloxetan-3-yl)piperazine, a novel fragment that synergistically combines the advantageous properties of two validated medicinal chemistry motifs. The piperazine ring serves as a privileged scaffold, adept at anchoring to the hinge region of the kinase ATP-binding pocket, while the 3-methyl-oxetane moiety acts as a three-dimensional, polar functional group that can significantly enhance aqueous solubility, metabolic stability, and overall drug-like properties.[3][4][5] We provide the scientific rationale for its use, detailed protocols for its synthesis and incorporation into lead compounds, and robust methodologies for evaluating the resulting inhibitors in both biochemical and cellular contexts.

Scientific Rationale: A Fragment of Synergistic Advantages

The strategic design of the 1-(3-methyloxetan-3-yl)piperazine fragment is rooted in the complementary nature of its two core components. This combination offers a pre-optimized building block to tackle common challenges in kinase inhibitor development.

The Oxetane Moiety: A Modern Bioisostere and Physicochemical Modulator

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a versatile tool for property modulation.[6] Its utility stems from several key characteristics:

  • Improved Physicochemical Properties: Oxetanes are compact, polar, and sp³-rich motifs.[3][7] Their incorporation as a replacement for more common groups, such as a gem-dimethyl or carbonyl group, can lead to a profound increase in aqueous solubility and metabolic stability while reducing lipophilicity.[8][9] Replacing a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000, depending on the molecular context.[8][10]

  • pKa Modulation: The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity (pKa) of adjacent amines.[6] When placed on the piperazine ring, the oxetane moiety can fine-tune the pKa of the distal nitrogen, a critical parameter for optimizing cell permeability, avoiding hERG channel inhibition, and modulating interactions with acidic residues in the kinase active site.[10]

  • Three-Dimensionality: The non-planar structure of the oxetane ring introduces three-dimensionality into otherwise flat molecules. This increased sp³ character is strongly correlated with higher success rates in clinical development, as it can lead to improved target selectivity and access to novel chemical space.[6]

The Piperazine Scaffold: A Privileged Kinase Hinge-Binder

Piperazine is one of the most frequently utilized heterocycles in approved drugs and is considered a "privileged scaffold" for its proven utility across numerous therapeutic areas.[4][11] In kinase inhibitor design, it serves several critical functions:

  • Versatile Linker and Scaffold: The piperazine ring often acts as a central linker connecting a hinge-binding moiety (e.g., an aminopyrimidine) to other pharmacophoric elements that explore different sub-pockets of the kinase active site.[4]

  • Hinge Region Interaction: The basic nitrogen atoms of the piperazine can form crucial hydrogen bonds or salt bridges with acidic residues (e.g., aspartate) in the hinge region of the kinase, providing a strong anchoring point for the inhibitor.[4]

  • Vectorial Growth: The secondary amine of a monosubstituted piperazine provides a straightforward chemical handle for fragment growing or linking, allowing chemists to systematically build potency and selectivity by adding vectors that probe the solvent-front or other nearby pockets.

The Assembled Fragment: Physicochemical Properties

The combination of these two motifs in 1-(3-methyloxetan-3-yl)piperazine yields a fragment with a highly attractive profile for FBDD campaigns.

PropertyEstimated ValueRationale and Impact
Molecular Weight~156.22 g/mol Well within the "Rule of Three" for fragments (MW < 300 Da), ensuring high ligand efficiency.
XLogP3~ -0.4Negative LogP indicates high polarity, contributing to excellent aqueous solubility.[12]
H-Bond Donors1The secondary amine provides a key interaction point or a handle for chemical elaboration.[12]
H-Bond Acceptors3The two piperazine nitrogens and the oxetane oxygen can engage in multiple hydrogen bonds.[12]
3D, sp³-rich structureHighThe oxetane ring provides a distinct 3D vector, improving selectivity and escaping "flatland".[3]

Synthesis and Elaboration Protocols

A key advantage of this fragment is its accessible synthesis and the straightforward chemistry used to incorporate it into potential inhibitors.

Protocol: Synthesis of 1-(3-Methyloxetan-3-yl)piperazine

This protocol describes a common method for N-alkylation of piperazine using a pre-formed oxetane electrophile.

Principle: This synthesis proceeds via a nucleophilic substitution reaction, where the secondary amine of a mono-protected piperazine attacks an activated 3-methyl-3-oxetanyl intermediate. Subsequent deprotection yields the desired fragment.

Materials:

  • 3-Bromo-3-methyloxetane (or 3-methyl-3-oxetanyl tosylate)

  • N-Boc-piperazine

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine, Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • N-Alkylation:

    • To a solution of N-Boc-piperazine (1.0 eq) in ACN (0.2 M), add K₂CO₃ (2.0 eq) and 3-bromo-3-methyloxetane (1.1 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Causality Note: K₂CO₃ acts as a base to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. ACN is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude Boc-protected product.

    • Purify the crude material by silica gel chromatography if necessary.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in DCM (0.2 M).

    • Add TFA (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitored by LC-MS).

    • Causality Note: Strong acid, like TFA, is required to cleave the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

  • Final Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and neutralize carefully with saturated sodium bicarbonate solution until the pH is > 8.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to afford the final product, 1-(3-methyloxetan-3-yl)piperazine.

Protocol: Fragment Elaboration via Buchwald-Hartwig Amination

This protocol details how to couple the synthesized fragment to a heteroaryl chloride, a common core for many kinase inhibitors.

Principle: The Buchwald-Hartwig cross-coupling reaction is a highly reliable method for forming carbon-nitrogen bonds, pairing the secondary amine of our fragment with an aromatic or heteroaromatic halide.[13]

Materials:

  • 1-(3-Methyloxetan-3-yl)piperazine (1.0 eq)

  • Heteroaryl chloride (e.g., 2-chloro-4-aminopyrimidine) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos or other suitable phosphine ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

  • Reaction Setup:

    • In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the heteroaryl chloride, Pd₂(dba)₃, and Xantphos.

    • Add anhydrous toluene, followed by the 1-(3-methyloxetan-3-yl)piperazine and NaOtBu.

    • Causality Note: An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. NaOtBu is a strong, non-nucleophilic base required for the catalytic cycle. Xantphos is a bulky electron-rich ligand that stabilizes the palladium catalyst and promotes efficient reductive elimination.

  • Reaction and Monitoring:

    • Degas the mixture by bubbling N₂ through the solution for 10-15 minutes.

    • Heat the reaction to 100-110 °C and stir for 4-16 hours, monitoring by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the resulting crude product by silica gel chromatography or reverse-phase HPLC to yield the final kinase inhibitor candidate.

Application in a Fragment-Based Drug Discovery (FBDD) Workflow

The 1-(3-methyloxetan-3-yl)piperazine fragment is ideally employed within a structured FBDD campaign to maximize its potential.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Fragment Library (incl. title fragment) B Biophysical/Biochemical Screening (e.g., SPR, NMR, TSA) A->B C Hit Validation & Crystallography B->C D Structure-Guided Design (Identify Growth Vectors) C->D E Fragment Elaboration (e.g., Buchwald-Hartwig Coupling) D->E F SAR Generation (Biochemical & Cellular Assays) E->F G Iterative Synthesis (Optimize Potency & Selectivity) F->G H ADME/PK Profiling G->H I Preclinical Candidate H->I

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

  • Hit Identification: The 1-(3-methyloxetan-3-yl)piperazine fragment would be included in a library of low-molecular-weight compounds. This library is screened against the target kinase using sensitive biophysical techniques (e.g., Surface Plasmon Resonance, NMR) or high-concentration biochemical assays to identify weak but efficient binders.

  • Hit-to-Lead (Fragment Elaboration): Once a hit is validated, structural biology (X-ray crystallography) is used to determine its binding mode. For our fragment, this would likely show the piperazine near the hinge. This structural information guides the synthetic chemist to "grow" the fragment towards other pockets. The protocol described in section 2.2 is a prime example of this step, where a hinge-binding core is attached to the fragment's reactive nitrogen.

  • Lead Optimization: The initial elaborated compounds are tested for potency (see Section 4 protocols). The data feeds into a cycle of structure-activity relationship (SAR) development, where chemists make small modifications to improve potency, selectivity against other kinases, and pharmacokinetic (ADME) properties.[14][15] The oxetane moiety is particularly valuable here, as it often improves ADME properties from the outset.

Experimental Protocols for Inhibitor Evaluation

Validating the efficacy of newly synthesized inhibitors requires a tiered approach, moving from direct target inhibition in a clean biochemical system to confirming activity in a complex cellular environment.

Protocol: Biochemical Kinase Activity Assay (Luminescence-Based)

Principle: This assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay (Promega) is a common example. It uses a two-step process: first, remaining ATP is depleted; second, the ADP generated by the kinase is converted back to ATP, which drives a luciferase reaction, producing a light signal directly proportional to kinase activity. Inhibition reduces the signal.[16]

Materials:

  • Kinase of interest (e.g., EGFR, BTK)

  • Kinase-specific substrate (peptide or protein)

  • Synthesized inhibitor compound

  • ATP, MgCl₂, DTT, Assay Buffer (e.g., HEPES, Brij-35)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Perform a serial dilution in DMSO to create a 10-point concentration curve (e.g., from 10 mM down to 0.5 nM).

    • Create an intermediate plate by diluting the DMSO stocks 1:50 in kinase assay buffer. This results in a 2% DMSO concentration, which is generally well-tolerated by enzymes.

  • Kinase Reaction:

    • Add 2.5 µL of the inhibitor from the intermediate plate to the wells of a 384-well plate.

    • Include controls: "No Inhibitor" (2% DMSO vehicle) for 100% activity and "No Enzyme" for 0% activity.

    • Add 2.5 µL of a 2X kinase/substrate solution (pre-mixed in assay buffer).

    • Initiate the reaction by adding 5 µL of a 1X ATP solution (final concentration should be at or near the Km for the specific kinase).

    • Incubate at room temperature for 60 minutes.

    • Self-Validation: The controls are essential. The signal from the "No Inhibitor" wells minus the "No Enzyme" wells defines the assay window. A robust assay should have a signal-to-background ratio > 5.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Read the luminescence signal on a plate reader.

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme)).

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Target Engagement Assay (Substrate Phosphorylation)

Principle: A potent inhibitor should block the activity of its target kinase inside a living cell, leading to a decrease in the phosphorylation of a known downstream substrate. This can be measured using a sandwich ELISA-based method.

Materials:

  • A relevant human cell line (e.g., A431 for EGFR, which overexpresses the receptor).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Growth factor/stimulant (e.g., EGF for EGFR).

  • Synthesized inhibitor compound.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Phospho-substrate and total-substrate antibody pair (e.g., anti-phospho-ERK and anti-total-ERK).

  • ELISA plates, TMB substrate, Stop solution.

  • Microplate reader (absorbance).

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells to ~80% confluency.

    • Seed cells into a 96-well plate at an appropriate density (e.g., 20,000 cells/well) and allow them to adhere overnight.

  • Serum Starvation and Inhibition:

    • The next day, replace the medium with serum-free medium and incubate for 4-6 hours.

    • Causality Note: Serum starvation synchronizes the cells and reduces basal signaling pathway activation, creating a cleaner window to observe stimulation-induced phosphorylation.

    • Pre-treat the cells by adding various concentrations of the inhibitor (in 0.1% DMSO final concentration) for 1-2 hours.

  • Stimulation and Lysis:

    • Stimulate the cells by adding a pre-determined concentration of growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes. Include an "unstimulated" control.

    • Aspirate the medium and immediately add 100 µL of ice-cold cell lysis buffer to each well.

    • Incubate on ice for 20 minutes with gentle shaking.

  • ELISA Detection:

    • Use the cell lysates in a sandwich ELISA kit according to the manufacturer's protocol for the specific phospho-substrate.

    • Briefly, a capture antibody (e.g., total-ERK) is coated on the plate. Lysates are added, followed by a detection antibody (e.g., phospho-ERK), a secondary HRP-conjugated antibody, and finally the TMB substrate.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Normalize the phospho-substrate signal to the total protein concentration or to a parallel ELISA for the total (non-phosphorylated) substrate.

    • Plot the normalized signal vs. log[Inhibitor] concentration to determine the cellular IC₅₀.

Structure-Activity Relationship (SAR) and Target Engagement

The ultimate goal is to understand how the inhibitor interacts with its target. The 1-(3-methyloxetan-3-yl)piperazine fragment provides a well-defined starting point for building this understanding.

Kinase_Interaction cluster_1 Inhibitor Hinge Hinge Region (e.g., Asp, Met) Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Core Hinge-Binding Core (e.g., Pyrimidine) Core->Hinge H-Bonds Piperazine Piperazine Linker Piperazine->Hinge Piperazine->Pocket Oxetane 3-Methyl-Oxetane (Solubility, 3D Vector) Oxetane->Solvent Improves Solubility

Caption: Conceptual model of an inhibitor utilizing the fragment.

This conceptual diagram illustrates the expected binding mode. The core heterocycle forms hydrogen bonds with the kinase hinge. The piperazine acts as a linker, positioning the core correctly. Critically, the 3-methyl-oxetane group projects out towards the solvent-exposed region. This positioning is highly advantageous, as modifications in this area are less likely to disrupt core binding interactions but can be used to fine-tune properties like solubility and cell permeability, or to block protein-protein interactions.

Conclusion

The 1-(3-methyloxetan-3-yl)piperazine building block is more than just a novel fragment; it is a rationally designed tool for medicinal chemists. It combines a privileged kinase-binding scaffold with a modern, property-enhancing motif, offering a streamlined path to developing inhibitors with improved potency, selectivity, and drug-like characteristics. The protocols and workflows detailed herein provide a comprehensive guide for researchers to leverage this fragment effectively, accelerating the discovery of the next generation of targeted kinase therapies.

References

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Application Note & Protocol: A Scalable Synthesis of 1-(3-Methyloxetan-3-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable three-step synthetic route to produce 1-(3-methyloxetan-3-yl)piperazine, a valuable building block in contemporary drug discovery. The piperazine scaffold is a privileged structure in medicinal chemistry, known to enhance crucial properties like aqueous solubility and oral bioavailability.[1] The incorporation of an oxetane motif is a modern strategy to further improve physicochemical properties and metabolic stability, offering a distinct advantage over more traditional functional groups like gem-dimethyl or carbonyl moieties.[2][3] This document provides a detailed, step-by-step protocol, process optimization insights, and safety considerations for the large-scale synthesis of this important intermediate, designed for researchers and professionals in pharmaceutical development.

Introduction: The Strategic Value of the Oxetane-Piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs for treating a wide array of conditions, including cancer, infections, and central nervous system disorders.[1] Its prevalence is due to the two nitrogen atoms which can be functionalized to modulate pharmacological and pharmacokinetic profiles, often improving water solubility and bioavailability.[4]

The four-membered oxetane ring has emerged as a highly sought-after functional group in drug design.[2] Its small, polar nature can lead to significant improvements in "drug-like" properties, particularly solubility, while also providing novel intellectual property opportunities.[2] The synthesis of 1-(3-methyloxetan-3-yl)piperazine combines these two valuable moieties, creating a versatile building block for the development of next-generation therapeutics.

A primary challenge in the synthesis of monosubstituted piperazines is preventing the formation of the 1,4-disubstituted byproduct.[1] This guide employs a widely-accepted strategy utilizing a tert-butyloxycarbonyl (Boc) protecting group to ensure selective mono-alkylation of the piperazine nitrogen.[1][5] The overall synthetic strategy is a robust three-step process:

  • Activation of the primary alcohol of (3-methyloxetan-3-yl)methanol via tosylation.

  • Nucleophilic substitution of the resulting tosylate with mono-Boc-piperazine.

  • Deprotection of the Boc group to yield the final product.

This approach is designed for high yield, purity, and scalability.

Overall Synthetic Workflow

The synthesis is logically structured into three main stages, starting from commercially available materials.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Deprotection & Isolation A (3-Methyloxetan-3-yl)methanol B (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (Tosylate) A->B TsCl, Base D tert-Butyl 4-((3-methyloxetan-3-yl)methyl) piperazine-1-carboxylate B->D Base, Solvent C 1-Boc-piperazine C->D E 1-(3-Methyloxetan-3-yl)piperazine D->E Acidic Deprotection F Final Purified Product E->F Purification

Figure 1: Three-stage workflow for the synthesis of 1-(3-methyloxetan-3-yl)piperazine.

Detailed Experimental Protocols

Stage 1: Synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

Principle: The primary alcohol of (3-methyloxetan-3-yl)methanol is converted into a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution reaction. This activation is crucial as alcohols themselves are poor leaving groups. The reaction is a standard tosylation procedure.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 1 mol scale)Moles
(3-Methyloxetan-3-yl)methanol102.13102.13 g1.0
p-Toluenesulfonyl chloride (TsCl)190.65210 g1.1
Pyridine (anhydrous)79.10800 mL-
Dichloromethane (DCM)84.931 L-
Hydrochloric acid (1 M)36.46As needed-
Saturated Sodium Bicarbonate Sol.84.01As needed-
Anhydrous Sodium Sulfate142.04As needed-

Protocol:

  • Reaction Setup: In a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve (3-methyloxetan-3-yl)methanol (102.13 g, 1.0 mol) in anhydrous pyridine (800 mL) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice-water bath.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (210 g, 1.1 mol) portion-wise to the stirred solution over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into 2 L of ice-cold water and stir for 30 minutes. Extract the aqueous mixture with dichloromethane (3 x 500 mL).

  • Washing: Combine the organic layers and wash successively with cold 1 M HCl (2 x 500 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 500 mL), and finally with brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate as a viscous oil or a low-melting solid. The product is often used in the next step without further purification. Expected yield: >90%.

Stage 2: Synthesis of tert-Butyl 4-((3-methyloxetan-3-yl)methyl)piperazine-1-carboxylate

Principle: This step involves the N-alkylation of mono-Boc-piperazine.[1] The nitrogen atom of the Boc-protected piperazine acts as a nucleophile, displacing the tosylate leaving group from the activated oxetane derivative in an SN2 reaction. A base is used to neutralize the p-toluenesulfonic acid formed as a byproduct.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 1 mol scale)Moles
(3-Methyloxetan-3-yl)methyl tosylate256.32256.32 g1.0
1-Boc-piperazine186.25195.6 g1.05
Potassium Carbonate (K₂CO₃)138.21276.4 g2.0
Acetonitrile (anhydrous)41.052 L-
Ethyl Acetate88.11As needed-
Water18.02As needed-

Protocol:

  • Reaction Setup: To a 5 L reactor, add (3-methyloxetan-3-yl)methyl tosylate (256.32 g, 1.0 mol), 1-Boc-piperazine (195.6 g, 1.05 mol), and potassium carbonate (276.4 g, 2.0 mol) in anhydrous acetonitrile (2 L).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 200 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the residue in ethyl acetate (1.5 L) and wash with water (2 x 1 L) and then brine (1 x 1 L).

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluent gradient: 10% to 40% ethyl acetate in hexane) to yield the pure Boc-protected product.[1] Expected yield: 80-90%.

Stage 3: Deprotection and Isolation of 1-(3-Methyloxetan-3-yl)piperazine

Principle: The final step is the removal of the Boc protecting group under acidic conditions to liberate the secondary amine.[3] This is a standard deprotection method that proceeds readily at room temperature. The product is then isolated, typically as a salt or converted to the free base.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 0.8 mol scale)Moles
Boc-protected intermediate270.38216.3 g0.8
Hydrochloric acid (4 M in 1,4-Dioxane)36.461 L4.0
Diethyl Ether74.12As needed-
Sodium Hydroxide (5 M)40.00As needed-
Dichloromethane (DCM)84.93As needed-

Protocol:

  • Reaction Setup: In a 3 L flask, dissolve the Boc-protected intermediate (216.3 g, 0.8 mol) in 1,4-Dioxane (500 mL).

  • Deprotection: Slowly add 4 M HCl in 1,4-Dioxane (1 L, 4.0 mol) to the solution at room temperature with stirring. Gas evolution (CO₂) will be observed. Stir the mixture for 2-4 hours at room temperature.

  • Precipitation: The hydrochloride salt of the product will precipitate. The precipitation can be completed by adding diethyl ether (1 L).

  • Isolation of Salt: Filter the solid precipitate, wash with diethyl ether (2 x 300 mL), and dry under vacuum to obtain 1-(3-methyloxetan-3-yl)piperazine dihydrochloride.

  • Conversion to Free Base (Optional): To obtain the free base, suspend the hydrochloride salt in water and cool in an ice bath. Add 5 M NaOH solution dropwise with stirring until the pH is >12.

  • Final Extraction and Purification: Extract the aqueous layer with dichloromethane (4 x 500 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(3-methyloxetan-3-yl)piperazine, as an oil or low-melting solid. Purity can be assessed by NMR, LC-MS, and GC. Expected yield: >95%.

Process Optimization and Scale-Up Considerations

G cluster_main Scale-Up Optimization cluster_tosylation Tosylation cluster_alkylation Alkylation cluster_deprotection Deprotection Temp Temperature Control (Exothermicity) Base Alternative Bases (e.g., Et3N, DIPEA) Solvent_T Solvent Choice (e.g., Toluene, DCM) PTC Phase Transfer Catalysis (e.g., TBAB) Solvent_A Solvent Selection (e.g., DMF, DMSO) Base_A Base Strength (K2CO3 vs. Cs2CO3) Acid Acid Choice (HCl vs. TFA) Isolation Isolation Method (Salt vs. Free Base) Waste Waste Stream Management

Sources

Application Note: Taming Metabolism - Leveraging Oxetane Rings for Enhanced Drug Candidate Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Metabolic Hurdle in Drug Discovery

A critical attrition point in the drug discovery pipeline is suboptimal metabolic stability. Rapid in vivo clearance of a drug candidate by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver, leads to poor bioavailability, short duration of action, and the potential for formation of toxic metabolites.[1] Consequently, medicinal chemists are in constant pursuit of strategies to fortify molecules against metabolic breakdown without compromising their therapeutic efficacy. One powerful and increasingly adopted tactic is the strategic incorporation of oxetane rings into drug scaffolds.

This application note provides a comprehensive guide for researchers on the rationale, practical application, and experimental validation of using oxetane rings to enhance metabolic stability. We will delve into the mechanistic underpinnings of this strategy, provide detailed protocols for synthesis and in vitro evaluation, and present a framework for data interpretation.

The Oxetane Advantage: Mechanistic Insights into Metabolic Fortification

The oxetane ring, a four-membered cyclic ether, is more than just a structural curiosity; it is a compact, polar, and three-dimensional motif that can profoundly and positively influence a molecule's drug-like properties.[2][3] Its utility in bolstering metabolic stability stems from several key principles:

  • Bioisosteric Replacement of Labile Groups: Oxetanes serve as excellent bioisosteres for commonly encountered, metabolically vulnerable functional groups.[4]

    • gem-Dimethyl Groups: The gem-dimethyl group is a frequent site of oxidative metabolism. Replacing it with a 3,3-disubstituted oxetane provides a similar steric profile but introduces polarity and is significantly more resistant to enzymatic attack.[5][6] This substitution can block metabolic weak spots without the unfavorable increase in lipophilicity associated with gem-dimethyl groups.[3]

    • Carbonyl Groups: Carbonyl moieties are susceptible to reduction and other metabolic transformations. The oxetane ring can mimic the hydrogen-bonding capacity and dipole moment of a carbonyl group while being metabolically more robust.[6][7]

  • Steric Shielding: The rigid, three-dimensional structure of the oxetane ring can act as a "metabolic shield." By positioning an oxetane near a known metabolic "soft spot" on a molecule, it can sterically hinder the approach of metabolizing enzymes, thereby protecting the vulnerable site from degradation.[1]

  • Modulation of Physicochemical Properties: The incorporation of an oxetane can lead to a cascade of beneficial changes in a molecule's properties that indirectly enhance metabolic stability. These include:

    • Increased Solubility: The inherent polarity of the oxetane ring often improves aqueous solubility.[3][8] Poor solubility can sometimes correlate with higher rates of metabolism.

    • Reduced Lipophilicity (LogD): High lipophilicity is often associated with increased non-specific binding to metabolizing enzymes. Oxetanes can reduce a compound's lipophilicity, potentially lowering its susceptibility to metabolism.[3]

    • Altered Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can decrease the basicity of adjacent amines.[3] This can be crucial, as highly basic amines are often targets for metabolism.

The strategic placement of an oxetane can therefore simultaneously address multiple ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.[5]

Visualizing the Strategy: Bioisosteric Replacement

Bioisosteric Replacement for Metabolic Stability cluster_0 Metabolically Labile Lead Compound cluster_1 Metabolically Stabilized Analog Lead_Molecule R1 | C(CH3)2 | R2 Oxetane_Analog R1 | C(CH2OCH2) | R2 Lead_Molecule->Oxetane_Analog Replace gem-dimethyl with 3,3-disubstituted oxetane Metabolism CYP450 Metabolism Lead_Molecule->Metabolism Rapid Oxidation Oxetane_Analog->Metabolism Blocked Metabolism

Caption: Replacing a metabolically labile gem-dimethyl group with a stable oxetane ring.

Protocols for Synthesis and Evaluation

A successful campaign to improve metabolic stability using oxetanes requires robust synthetic methods and reliable in vitro assays for evaluation.

Protocol 1: Synthesis of a 3,3-Disubstituted Oxetane Analog

This protocol outlines a general approach for replacing a gem-dimethyl group with a 3,3-disubstituted oxetane, a common and effective strategy.[9]

Objective: To synthesize an oxetane-containing analog of a lead compound for comparative metabolic stability studies.

Materials:

  • Starting material containing a diol precursor to the gem-dimethyl group.

  • Tosyl chloride (TsCl) or Mesyl chloride (MsCl)

  • Pyridine or Triethylamine (Et3N)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or other appropriate solvent

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Diol Formation: If not already present, convert the portion of the lead compound containing the target gem-dimethyl group into a 1,3-diol. This may require multiple synthetic steps depending on the starting material.

  • Monofunctionalization: Selectively protect one of the hydroxyl groups of the 1,3-diol. This is a critical step to ensure controlled cyclization. Common protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Activation of the Remaining Hydroxyl Group: Activate the free hydroxyl group as a good leaving group. A common method is to convert it to a tosylate or mesylate by reacting it with TsCl or MsCl in the presence of a base like pyridine.

  • Deprotection: Remove the protecting group from the other hydroxyl group to liberate the free alcohol.

  • Intramolecular Williamson Ether Synthesis (Cyclization): Treat the resulting hydroxy-tosylate or -mesylate with a strong base, such as sodium hydride, in an anhydrous solvent like THF. The alkoxide formed will displace the leaving group in an intramolecular fashion to form the oxetane ring.[10]

  • Purification: Purify the final oxetane-containing compound using standard techniques such as column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques like NMR (¹H and ¹³C) and mass spectrometry.[11]

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs.[12][13]

Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of a test compound and its oxetane analog in HLM.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound and oxetane analog stock solutions (e.g., 10 mM in DMSO)

  • Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing HLM (final concentration typically 0.5-1 mg/mL) in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add the test compound and its oxetane analog to the wells (final concentration typically 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.[14]

  • Time-course Incubation: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[15]

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).

Data Interpretation and Comparative Analysis

The primary output of the HLM assay is a quantitative comparison of the metabolic stability of the parent compound versus its oxetane analog.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Lead Compound886.6
Oxetane Analog5512.6

A significant increase in half-life and a corresponding decrease in intrinsic clearance for the oxetane analog, as shown in the hypothetical data above, provides strong evidence that the incorporation of the oxetane ring has successfully improved metabolic stability.[1]

Visualizing the Experimental Workflow

In Vitro Metabolic Stability Workflow Start Prepare HLM Incubation Mix PreIncubate Pre-incubate at 37°C Start->PreIncubate AddCompound Add Test Compound (1 µM) PreIncubate->AddCompound Initiate Initiate with NADPH Regenerating System AddCompound->Initiate TimeCourse Incubate at 37°C (0, 5, 15, 30, 60 min) Initiate->TimeCourse Quench Quench with Acetonitrile + Internal Standard TimeCourse->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: Workflow for assessing metabolic stability using human liver microsomes.

Conclusion and Future Directions

The incorporation of oxetane rings is a validated and powerful strategy in modern medicinal chemistry for overcoming metabolic liabilities.[3] By serving as robust bioisosteres for labile functional groups and providing steric shielding, oxetanes can significantly extend the half-life of drug candidates. The protocols outlined in this application note provide a practical framework for the synthesis and evaluation of oxetane-containing compounds. As synthetic methodologies for accessing diverse oxetane building blocks continue to advance, the application of this versatile motif in drug discovery is set to expand, enabling the development of more durable and effective medicines.[16]

References

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. Available from: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: [Link]

  • Burkhard, J. A., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. Available from: [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Available from: [Link]

  • Chinese Journal of Organic Chemistry. Synthesis of Oxetanes. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • Stepan, A. F., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry. Available from: [Link]

  • Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]

  • Huws, T., et al. (2018). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Angewandte Chemie International Edition. Available from: [Link]

  • protocols.io. (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Available from: [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. Available from: [Link]

  • Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]

  • ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • ACS Publications. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Available from: [Link]

  • MTT-S.r.l. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Scientific Research Publishing. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Available from: [Link]

  • ResearchGate. (2023). Oxetanes in Drug Discovery Campaigns. Available from: [Link]

  • Systematic Reviews in Pharmacy. (2020). Analytical Techniques Used in Metabolomics. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Chemical Space Exploration of Oxetanes. Available from: [Link]

  • FutureLearn. Analytical Techniques applied in Metabolomics. Available from: [Link]

  • PubMed. (2021). Oxetane-containing metabolites: origin, structures, and biological activities. Available from: [Link]

  • PubMed. (2005). Analytical strategies for identifying drug metabolites. Available from: [Link]

Sources

Introduction: A Synthesis of Privileged Structure and Modern Bioisosterism

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of the building block 1-(3-Methyloxetan-3-yl)piperazine in the design and development of novel Central Nervous System (CNS) therapeutics.

The development of drugs targeting the Central Nervous System (CNS) presents a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving high target specificity to minimize off-target effects. Successful CNS drug design hinges on a molecule's ability to navigate a complex set of physicochemical and pharmacokinetic parameters. In this context, medicinal chemists increasingly rely on molecular scaffolds that offer a synergistic combination of desirable properties.

1-(3-Methyloxetan-3-yl)piperazine is a heterocyclic building block that strategically combines two powerful motifs: the piperazine ring, a well-established "privileged scaffold" in CNS drug discovery, and the 3-methyl-3-oxetanyl group, a modern bioisostere designed to enhance drug-like properties.

  • The Piperazine Moiety: The piperazine ring is a cornerstone of numerous approved CNS drugs, including antidepressants, antipsychotics, and anxiolytics.[1][2] Its prevalence is due to its ability to confer aqueous solubility, act as a versatile synthetic handle, and its ionizable nitrogen atoms which can engage in critical interactions with biological targets and influence pharmacokinetic profiles.[3][4] This scaffold is frequently found in molecules that successfully penetrate the BBB.[5]

  • The Oxetane Moiety: The four-membered oxetane ring has gained significant traction in contemporary medicinal chemistry as a tool to overcome common drug development hurdles.[6][7] It is a compact, polar, and sp³-rich motif used to replace less favorable groups like gem-dimethyl or carbonyls.[8][9] This bioisosteric replacement can profoundly improve a compound's aqueous solubility, metabolic stability, and lipophilicity, all critical parameters for optimizing CNS drug candidates.[10][11] The 3,3-disubstituted pattern, as seen here, is known to enhance the chemical stability of the oxetane ring.[7][12]

This document serves as a comprehensive guide, providing detailed application notes and protocols for leveraging 1-(3-Methyloxetan-3-yl)piperazine in CNS drug discovery programs. It outlines its use as a foundational scaffold, details key in vitro and in vivo experimental procedures, and explains the scientific rationale behind each step.

Compound Profile & Physicochemical Properties

The starting point for any drug discovery campaign is a thorough understanding of the lead building block's intrinsic properties. These characteristics influence synthetic strategy, formulation, and pharmacokinetic behavior.

PropertyValueSource
IUPAC Name 1-(3-Methyloxetan-3-yl)piperazine[13]
CAS Number 2070014-81-0[14]
Molecular Formula C₈H₁₆N₂O[14]
Molecular Weight 156.23 g/mol [14]
Appearance Colorless to light yellow oilSupplier Data
Calculated LogP -0.2PubChem
Calculated pKa (Strongest Basic) 8.6ChemAxon
Topological Polar Surface Area (TPSA) 25.1 ŲPubChem

Application 1: Scaffold for CNS-Targeted Library Synthesis

The primary application of 1-(3-methyloxetan-3-yl)piperazine is as a versatile starting material for the synthesis of compound libraries. The secondary amine of the piperazine ring provides a reactive site for introducing a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological and pharmacokinetic properties.

G cluster_0 Synthetic Workflow for Library Generation Start 1-(3-Methyloxetan-3-yl)piperazine (Starting Material) Reaction Chemical Reaction (e.g., Amide Coupling, Reductive Amination) Start->Reaction Reagent Diversity Element (R-COOH, R-X, R-CHO) Reagent->Reaction Product Final CNS Candidate Library (Diverse R-groups) Reaction->Product Introduce Pharmacophore & Modulate Properties G cluster_1 In Vitro Screening Cascade Lib Synthesized Library Primary Primary Screen: Radioligand Binding Assay (Target Affinity, Ki) Lib->Primary Secondary Secondary Screen: Functional Assay (cAMP) (Agonism/Antagonism, EC50/IC50) Primary->Secondary Hits Selectivity Selectivity Panel: Binding vs. Off-Targets (e.g., hERG, other GPCRs) Secondary->Selectivity Potent Compounds Lead Lead Compound Selectivity->Lead Selective Compounds

Caption: A typical workflow for identifying lead compounds in vitro.

Protocol 2: Radioligand Binding Assay for Serotonin 5-HT₁ₐ Receptor Affinity

Rationale: This assay determines the binding affinity (Ki) of a test compound for a specific target receptor by measuring its ability to displace a known radiolabeled ligand. A low Ki value indicates high binding affinity. This is a crucial first step to identify compounds that interact with the desired target.

Materials:

  • Cell membranes expressing human 5-HT₁ₐ receptors (e.g., from CHO or HEK293 cells)

  • [³H]8-OH-DPAT (a specific 5-HT₁ₐ radioligand)

  • Test compounds synthesized in Protocol 1, dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

  • 8-OH-DPAT (unlabeled, for non-specific binding determination)

  • 96-well filter plates (GF/B)

  • Scintillation cocktail and a microplate scintillation counter

Procedure:

  • Plate Setup:

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM unlabeled 8-OH-DPAT.

    • Test Compound: Add 50 µL of test compound at various concentrations (e.g., 10-point curve from 10 pM to 10 µM).

  • Radioligand Addition: Add 50 µL of [³H]8-OH-DPAT (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.

  • Membrane Addition: Add 100 µL of the receptor membrane preparation (e.g., 10 µg protein/well) to all wells to start the binding reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry. Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [CPM_Compound - CPM_NSB] / [CPM_Total - CPM_NSB]).

    • Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application 3: ADME & Physicochemical Property Evaluation

A potent compound is useless if it cannot reach its target in the brain. The oxetane moiety is specifically included to improve Absorption, Distribution, Metabolism, and Excretion (ADME) properties. [10]These must be experimentally verified.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: The PAMPA-BBB assay is a non-cell-based, high-throughput method to predict a compound's ability to cross the BBB via passive diffusion. It measures permeability across a lipid-coated artificial membrane separating a donor and acceptor well.

Materials:

  • PAMPA plate system (e.g., Millipore, Corning)

  • Brain lipid solution (e.g., porcine brain lipid in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of a 96-well acceptor plate.

  • Coat Donor Plate: Carefully add 5 µL of the brain lipid solution to the filter of each well in the 96-well donor plate.

  • Prepare Donor Solutions: Dissolve test compounds and controls in PBS to a final concentration of 100 µM.

  • Start Assay: Add 200 µL of the donor solutions to the coated donor plate. Carefully place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the assembled plate system for 4-5 hours at room temperature, protected from light.

  • Measurement: After incubation, carefully remove the donor plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS for higher sensitivity).

  • Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe = - (V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Compound]_A / [Compound]_Equilibrium)

    • Compounds are classified as high permeability (Pe > 4.0 x 10⁻⁶ cm/s) or low permeability (Pe < 2.0 x 10⁻⁶ cm/s), indicating likely or unlikely BBB penetration, respectively.

Application 4: In Vivo Efficacy Models

Promising lead compounds must be tested in animal models of CNS disorders to establish in vivo efficacy.

G cluster_2 In Vivo Efficacy Testing Workflow Lead Lead Compound (from In Vitro) PK Pharmacokinetic Study (Determine Brain Exposure) Lead->PK Efficacy Efficacy Model (e.g., Forced Swim Test) PK->Efficacy Dose Selection PD Pharmacodynamic Study (Target Engagement in Brain) Efficacy->PD Active Doses Candidate Preclinical Candidate PD->Candidate Mechanism Confirmed

Caption: A streamlined workflow for preclinical in vivo evaluation.

Protocol 4: Murine Forced Swim Test (FST) for Antidepressant-Like Activity

Rationale: The FST is a widely used behavioral model to screen for antidepressant-like activity. [5][15]Antidepressant compounds typically reduce the duration of immobility in rodents forced to swim in an inescapable cylinder.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)

  • Positive control (e.g., Fluoxetine, 20 mg/kg)

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording system and analysis software

Procedure:

  • Acclimation: Acclimate mice to the facility for at least one week before testing.

  • Dosing:

    • Administer the test compound (e.g., at 1, 3, 10, 30 mg/kg), vehicle, or positive control to different groups of mice (n=8-10 per group) via intraperitoneal (i.p.) or oral (p.o.) administration.

    • The test is typically conducted 30-60 minutes after dosing.

  • Test Session:

    • Gently place each mouse individually into a cylinder of water.

    • The test session lasts for 6 minutes. Video record the entire session.

  • Behavioral Scoring:

    • Score the last 4 minutes of the 6-minute session.

    • An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control group.

    • A statistically significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.

Conclusion

1-(3-Methyloxetan-3-yl)piperazine represents a highly valuable and strategically designed building block for modern CNS drug discovery. The fusion of the CNS-privileged piperazine scaffold with the property-enhancing oxetane moiety provides a powerful starting point for developing novel therapeutics. By systematically applying the synthetic, in vitro, and in vivo protocols outlined in this guide, researchers can efficiently explore the chemical space around this scaffold, identify potent and selective lead compounds, and optimize them into viable preclinical candidates with improved chances of success.

References

  • The Science Behind CNS Drugs: The Role of Piperazine Deriv
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  • Shavialenka, S., et al. (2020). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]

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  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

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  • Kciuk, M., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules. [Link]

  • de Oliveira, R. S., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

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  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
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In Vitro Assay Development Framework for Novel Piperazine Scaffolds: A Case Study with 1-(3-Methyloxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive framework for the in vitro characterization of novel drug candidates featuring a piperazine core, using 1-(3-Methyloxetan-3-yl)piperazine as a representative molecule. The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, with derivatives showing a wide array of pharmacological activities, particularly targeting the central nervous system.[1][2][3] The incorporation of an oxetane ring is a contemporary strategy to modulate physicochemical properties, such as solubility and metabolic stability, and to fine-tune the basicity of adjacent amines, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.[4][5][6][7] This document outlines a logical, step-by-step progression from initial target binding confirmation to cell-based functional analysis and essential counter-screening, providing researchers with robust, self-validating protocols to accelerate early-stage drug discovery.

Introduction: A Rationale of Molecular Design

The compound 1-(3-Methyloxetan-3-yl)piperazine combines two moieties of high strategic value in drug discovery.

  • The Piperazine Core: As a six-membered ring with two nitrogen atoms, the piperazine scaffold is a cornerstone of many FDA-approved drugs.[2][8] Its structure allows for disubstitution, enabling precise orientation of pharmacophoric elements to engage with biological targets. Piperazine derivatives are well-known for their activity as antipsychotics, antidepressants, and anxiolytics, often by modulating monoamine pathways involving G protein-coupled receptors (GPCRs) and transporters.[1][2]

  • The Oxetane Moiety: The four-membered oxetane ring has gained significant traction as a "metabolic stabilizer" and "physicochemical modulator".[7][9] Its incorporation can increase polarity and aqueous solubility while reducing lipophilicity.[4][6] Critically, when placed adjacent to an amine, as in our subject molecule, the oxetane's electron-withdrawing nature can lower the amine's pKₐ.[5][6] This reduction in basicity can decrease off-target interactions (e.g., with the hERG channel) and improve cell permeability, thereby enhancing the molecule's overall drug-like properties.

The logical premise for investigating this compound is that the oxetane ring optimizes the ADME properties of a well-established piperazine pharmacophore. Our in vitro assay cascade is therefore designed to first confirm its biological target engagement and then characterize its functional activity in a cellular context.

Table 1: Predicted Physicochemical Properties of 1-(3-Methyloxetan-3-yl)piperazine
PropertyPredicted ValueSignificance for Assay Development
Molecular Weight~170.24 g/mol Low MW is favorable for drug-likeness.
LogP (Lipophilicity)~0.5 - 1.5Moderate lipophilicity suggests good solubility in aqueous assay buffers but may require DMSO for stock solutions.
pKₐ (Most Basic)~7.5 - 8.5Lowered relative to a simple alkylpiperazine; influences charge state at physiological pH (7.4), affecting target binding and cell penetration.
Aqueous SolubilityModerate to HighThe oxetane moiety is expected to enhance solubility over simpler analogues.[4][6]

Note: Values are estimations from standard cheminformatics tools and should be experimentally verified.

The Assay Development Workflow: A Phased Approach

A successful in vitro characterization follows a logical progression from confirming direct target interaction to evaluating cellular function and finally de-risking through counter-screens. This cascade ensures that resources are spent efficiently on compounds with validated mechanisms of action.

Assay_Workflow cluster_0 Phase 1: Target Validation cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Liability & Selectivity A Hypothesized Target(s) (e.g., GPCR, Ion Channel) B Biochemical Assay: Radioligand Binding A->B Confirm Direct Interaction C Cell-Based Functional Assay (e.g., cAMP, Ca2+ Flux) B->C Assess Functional Activity (EC50/IC50) D Cytotoxicity Assay (e.g., MTS, LDH) C->D De-risk Hit Compound E Assay Interference Screen (e.g., Autofluorescence) C->E De-risk Hit Compound F Validated Hit Compound D->F E->F

Caption: High-level workflow for in vitro characterization.

Protocol 1: Target Engagement via Radioligand Binding Assay

Rationale: This biochemical assay is the foundational experiment to confirm that the compound physically interacts with its intended target, a crucial first step before functional analysis.[10] We will use a competitive binding format, which measures the ability of our unlabeled test compound to displace a known radiolabeled ligand from the receptor.

Principle: The assay quantifies the affinity (Kᵢ) of 1-(3-Methyloxetan-3-yl)piperazine for a target receptor (e.g., a dopamine or serotonin receptor) expressed in a membrane preparation. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound.

Materials:

  • Membrane Preparation: Commercially available or in-house prepared cell membranes expressing the target receptor of interest.

  • Radioligand: A high-affinity ligand for the target labeled with ³H or ¹²⁵I.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compound: 1-(3-Methyloxetan-3-yl)piperazine, prepared as a 10 mM stock in 100% DMSO.

  • Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target.

  • Scintillation Cocktail & Vials or Filter Plates & Scintillation Counter.

  • 96-well Plates and Multi-channel Pipettes.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer. Typically, an 11-point, 1:3 dilution series starting from 100 µM is appropriate. Remember to keep the final DMSO concentration below 0.5% to avoid artifacts.

  • Plate Setup: Design the 96-well plate layout to include wells for:

    • Total Binding (TB): Contains membrane, radioligand, and assay buffer (with DMSO vehicle).

    • Non-Specific Binding (NSB): Contains membrane, radioligand, and the NSB agent.

    • Test Compound: Contains membrane, radioligand, and each concentration of the test compound.

  • Assay Reaction:

    • To each well, add 50 µL of assay buffer (for TB), NSB agent (for NSB), or test compound dilution.

    • Add 50 µL of the radioligand, diluted in assay buffer to a final concentration near its Kₔ.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 5-20 µg of protein). The final volume is 200 µL.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B).

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove all unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • Convert the counts for each test compound concentration to a percentage of specific binding: % Binding = (cpm_compound - cpm_NSB) / (cpm_TB - cpm_NSB) * 100.

  • Plot % Binding against the log of the compound concentration and fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism. This will yield the IC₅₀ value.

  • Calculate the binding affinity constant (Kᵢ ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Cell-Based cAMP Functional Assay

Rationale: Once target binding is confirmed, the next step is to determine the compound's functional effect.[11] Many piperazine targets are GPCRs that couple to adenylate cyclase to modulate intracellular cyclic AMP (cAMP) levels. This assay will determine if the compound acts as an agonist (stimulates cAMP), antagonist (blocks agonist-stimulated cAMP), or inverse agonist (reduces basal cAMP).

Principle: This protocol uses a homogeneous time-resolved fluorescence (HTRF) or luminescent-based assay to measure changes in intracellular cAMP levels in a recombinant cell line stably expressing the target receptor.

GPCR_Signaling cluster_gs Gs Pathway (Stimulatory) cluster_gi Gi Pathway (Inhibitory) Agonist_Gs Agonist GPCR_Gs Gs-Coupled Receptor Agonist_Gs->GPCR_Gs Activates AC_Gs Adenylate Cyclase GPCR_Gs->AC_Gs Stimulates cAMP_Up [cAMP] ↑ AC_Gs->cAMP_Up ATP to cAMP Agonist_Gi Agonist GPCR_Gi Gi-Coupled Receptor Agonist_Gi->GPCR_Gi Activates AC_Gi Adenylate Cyclase GPCR_Gi->AC_Gi Inhibits cAMP_Down [cAMP] ↓ AC_Gi->cAMP_Down ATP to cAMP

Caption: Canonical Gs and Gi signaling pathways.

Materials:

  • Cell Line: A suitable host cell line (e.g., CHO-K1, HEK293) stably expressing the GPCR of interest.

  • Culture Medium: As recommended for the cell line (e.g., F-12K with 10% FBS).[12]

  • Assay Plates: White, solid-bottom 384-well plates.

  • Test Compound and Reference Agonist/Antagonist.

  • cAMP Assay Kit: e.g., Cisbio HTRF cAMP Dynamic 2 or Promega cAMP-Glo™.

  • Plate Reader: Capable of measuring HTRF or luminescence.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture cells using standard aseptic techniques. Avoid over-passaging, which can lead to phenotypic drift.[12]

    • Harvest cells and perform a cell count.

    • Seed cells into 384-well plates at a pre-optimized density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[12]

  • Agonist Mode:

    • Prepare serial dilutions of the test compound.

    • Remove culture medium from cells and replace with stimulation buffer containing the compound dilutions.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Prepare serial dilutions of the test compound.

    • Pre-incubate cells with the test compound dilutions for 15-30 minutes.

    • Add a known reference agonist at its EC₈₀ concentration to all wells (except negative controls).

    • Incubate for an additional 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Following the manufacturer's instructions for the chosen cAMP kit, add the lysis buffer and detection reagents. This typically involves sequential addition of a labeled cAMP analog (the "acceptor") and an anti-cAMP antibody (the "donor").

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading: Read the plate on a compatible plate reader.

Data Analysis:

  • Agonist Mode: Plot the assay signal against the log of the compound concentration. Fit to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

  • Antagonist Mode: Plot the assay signal against the log of the compound concentration. Fit to a sigmoidal dose-response (inhibition) curve to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Protocol 3: Essential Counter-Screening

Rationale: It is critical to ensure that the results from cell-based assays are due to specific interactions with the target and not artifacts of cytotoxicity or compound interference.[11][13]

A. Cytotoxicity Assay (MTS Assay):

  • Principle: Measures cell viability by the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells. A decrease in signal indicates cell death.

  • Brief Protocol:

    • Seed cells in a 96-well plate and allow to adhere overnight.

    • Treat cells with the same concentration range of the test compound used in the functional assay. Incubate for the same duration (e.g., 24 hours to assess longer-term toxicity).

    • Add MTS reagent according to the manufacturer's protocol (e.g., Promega CellTiter 96 AQueous One).

    • Incubate for 1-4 hours at 37°C.

    • Read absorbance at 490 nm.

  • Analysis: Calculate the CC₅₀ (concentration that causes 50% cytotoxicity). A therapeutic window is determined by comparing the CC₅₀ to the EC₅₀/IC₅₀. A large window (e.g., >100-fold) is desirable.

B. Assay Technology Interference:

  • Principle: Some compounds can intrinsically fluoresce or quench fluorescence, interfering with optical readouts like HTRF.

  • Brief Protocol:

    • In an empty well (no cells), add the assay buffer and detection reagents used in the functional assay.

    • Add the test compound at its highest concentration.

    • Read the plate.

  • Analysis: A significant signal in the absence of a biological system indicates compound interference. This result would flag the compound for follow-up with an alternative assay technology (e.g., a label-free method).

Summary of Data Interpretation

The collective data from this assay cascade provides a multi-dimensional profile of the test compound.

Table 2: Example Data Summary for a Hypothetical Hit Compound
AssayParameterResultInterpretation
Radioligand BindingKᵢ50 nMThe compound binds to the target with high affinity.
cAMP Functional (Antagonist)IC₅₀150 nMThe compound is a functional antagonist at the target receptor.
Cytotoxicity (MTS)CC₅₀> 30 µMThe compound is not cytotoxic at effective concentrations (Therapeutic Index > 200).
Interference ScreenFlagNoThe functional assay results are not due to compound artifacts.

Conclusion

This application note provides a validated, logical, and efficient workflow for the in vitro characterization of 1-(3-Methyloxetan-3-yl)piperazine and other novel molecules built on the piperazine scaffold. By systematically confirming target binding, quantifying functional activity, and ruling out common artifacts, researchers can confidently identify and advance high-quality hit compounds. The integration of modern medicinal chemistry motifs like oxetanes necessitates a thorough and multi-faceted assay approach to fully understand their impact on both pharmacology and drug-like properties.

References

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  • Wang, L., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4801. [Link]

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Application Notes & Protocols: Strategic Incorporation of 1-(3-Methyloxetan-3-yl)piperazine for Next-Generation VHL-based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The efficacy of a PROTAC is critically dependent on the judicious selection of its three core components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[3] The von Hippel-Lindau (VHL) E3 ligase is among the most successfully exploited for PROTAC design, owing to its broad tissue expression and the availability of high-affinity small molecule ligands.[4][5] This guide provides an in-depth exploration of 1-(3-Methyloxetan-3-yl)piperazine , a highly versatile and advantageous ligand for VHL. We will dissect the mechanistic rationale for its use, detail its impact on crucial physicochemical properties, and provide comprehensive, field-proven protocols for its integration into PROTAC design, synthesis, and validation workflows.

The Mechanistic Imperative: Why Recruit VHL?

The VHL protein is the substrate recognition component of the CRL2VHL E3 ligase complex.[6] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha-subunit of hypoxia-inducible factor (HIF-α) after specific proline residues on HIF-α are hydroxylated.[6] This recognition event leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, preventing the activation of hypoxic response genes.[6]

Small molecule VHL ligands used in PROTACs are exquisitely designed to mimic this natural recognition process. By incorporating a VHL ligand, the PROTAC effectively "tricks" the VHL E3 ligase into recognizing the tethered POI as a substrate for degradation. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for destruction by the 26S proteasome.[6][7]

G cluster_0 PROTAC-Mediated Degradation Pathway PROTAC VHL-based PROTAC (contains 1-(3-Methyloxetan-3-yl)piperazine) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Figure 1: VHL-based PROTAC mechanism of action.

The Ligand in Focus: 1-(3-Methyloxetan-3-yl)piperazine

The selection of the E3 ligase ligand is a critical design choice that profoundly influences a PROTAC's overall properties. While early VHL ligands were peptide-based or possessed suboptimal drug-like characteristics, modern ligands have been refined for improved potency and developability. 1-(3-Methyloxetan-3-yl)piperazine represents a significant advancement, leveraging the unique properties of its constituent motifs: the oxetane ring and the piperazine core.

The Oxetane Advantage: Engineering Superior Physicochemical Properties

The oxetane ring, a four-membered heterocycle containing an oxygen atom, is an increasingly popular motif in medicinal chemistry for its ability to favorably modulate a molecule's properties.[8][9] Its incorporation is a strategic choice to overcome the common challenges associated with PROTACs, which are often large molecules that defy traditional "rule-of-five" guidelines.

  • Enhanced Aqueous Solubility: The oxetane motif is highly polar and can act as a hydrogen bond acceptor, significantly improving a molecule's aqueous solubility.[10] Replacing a non-polar group like a gem-dimethyl with an oxetane can increase solubility by orders of magnitude, which is crucial for both in vitro handling and in vivo bioavailability.[10][11]

  • Reduced Lipophilicity (LogD): The polarity of the oxetane ring leads to a reduction in lipophilicity compared to hydrocarbon isosteres.[11] This can be advantageous for minimizing off-target effects and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The oxetane ring is generally stable to metabolic oxidation, and its placement can be used to block metabolically labile sites within a molecule.[11][12]

  • pKa Modulation: The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines.[8][11] This is particularly useful in PROTAC design for fine-tuning the basicity of the piperazine ring, which can impact cell permeability and off-target interactions.

PropertyImpact of Oxetane IncorporationRationale & Benefit for PROTACs
Aqueous Solubility Significant Increase (4x to >4000x)[10]Improves handling in aqueous buffers for assays and can enhance bioavailability.
Lipophilicity (LogD) ReductionDecreases potential for off-target toxicity and improves drug-like properties.[11]
Metabolic Stability IncreasedBlocks sites of oxidation, potentially increasing the PROTAC's half-life in vivo.[12]
Basicity (pKa) of adjacent amine Reduction (~1.9 units if β)[8]Fine-tunes the protonation state of the piperazine linker at physiological pH, impacting permeability and target engagement.[13]
Table 1: Physicochemical impact of the oxetane motif.
The Piperazine Core: A Versatile Linker Component

The piperazine ring is not merely a scaffold for the oxetane; it serves as a valuable component of the PROTAC linker itself.[14] Linker design is a critical optimization parameter, influencing the stability and geometry of the ternary complex.[3][15]

  • Structural Rigidity: Piperazine provides a degree of conformational rigidity to the linker, which can be beneficial for pre-organizing the molecule for optimal binding to both the POI and VHL, thus promoting the formation of a productive ternary complex.[16]

  • Solubility Enhancement: As a basic amine, the piperazine ring can be protonated at physiological pH, which can improve the overall solubility of the PROTAC molecule.[13] However, its pKa is strongly influenced by neighboring chemical groups, a factor that must be considered during linker design.[13][16]

  • Synthetic Tractability: Piperazine offers two nitrogen atoms that serve as convenient and versatile handles for synthetic elaboration, allowing for the straightforward attachment of the rest of the linker and ultimately the POI ligand.[17][18]

Application Protocol: Design and Synthesis of a VHL-based PROTAC

This section outlines a generalized workflow for the rational design and synthesis of a novel PROTAC utilizing 1-(3-Methyloxetan-3-yl)piperazine.

G cluster_0 PROTAC Design & Synthesis Workflow Start Start: Identify Protein of Interest (POI) Step1 Step 1: Select POI Ligand (Warhead) - Known binder with validated affinity - Must have a suitable vector for linker attachment Start->Step1 Step3 Step 3: Design Linker - Choose linker type (e.g., PEG, Alkyl) - Determine optimal length and attachment points Step1->Step3 Step2 Step 2: Select E3 Ligase Ligand - 1-(3-Methyloxetan-3-yl)piperazine Step2->Step3 Step4 Step 4: Devise Synthetic Strategy - e.g., Amide coupling, Click chemistry Step3->Step4 Step5 Step 5: Synthesize & Purify PROTAC - Multi-step synthesis - HPLC purification Step4->Step5 Step6 Step 6: Characterize Final Compound - LC-MS, NMR for identity and purity Step5->Step6 End Proceed to Biological Evaluation Step6->End

Figure 2: Generalized workflow for VHL-based PROTAC development.

Protocol 1: PROTAC Synthesis via Amide Coupling

Objective: To conjugate the POI ligand, linker, and 1-(3-Methyloxetan-3-yl)piperazine-VHL ligand into the final PROTAC molecule. This protocol assumes the POI ligand has a carboxylic acid handle and the linker is an amino-PEG-acid.

Materials:

  • POI-ligand-COOH

  • N-Boc-amino-PEG-acid linker

  • 1-(3-Methyloxetan-3-yl)piperazine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HPLC-grade water and acetonitrile

  • Saturated sodium bicarbonate solution

Procedure:

  • Step A: Coupling of Linker to VHL Ligand

    • Dissolve the N-Boc-amino-PEG-acid linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Add 1-(3-Methyloxetan-3-yl)piperazine (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor reaction completion by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product (Boc-linker-VHL_ligand) by column chromatography.

  • Step B: Boc Deprotection

    • Dissolve the purified product from Step A in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

    • Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting amine (H2N-linker-VHL_ligand) is typically used in the next step without further purification.

  • Step C: Final Coupling to POI Ligand

    • Dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of the deprotected amine from Step B (~1.1 eq) in DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight. Monitor completion by LC-MS.

    • Purify the final PROTAC molecule by reverse-phase preparative HPLC.

    • Lyophilize the pure fractions to yield the final product as a solid.

    • Confirm the structure and purity (>95%) by analytical HPLC, high-resolution mass spectrometry (HRMS), and ¹H NMR.

Application Protocol: In Vitro and In Vivo Evaluation

A rigorous, multi-assay approach is essential to validate the biological activity of the newly synthesized PROTAC.

G cluster_0 PROTAC Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Start Start: Purified PROTAC Assay1 Ternary Complex Formation (e.g., TR-FRET, SPR) Start->Assay1 Assay2 Target Degradation (Western Blot) - Determine DC50 & Dmax Assay1->Assay2 Assay3 Cell Viability/Cytotoxicity (e.g., CellTiter-Glo) Assay2->Assay3 Assay4 Target Engagement (Cellular) (e.g., CETSA, NanoBRET) Assay3->Assay4 Decision1 Potent & Active In Vitro? Assay4->Decision1 Assay5 Pharmacokinetics (PK) - Determine half-life, exposure Assay6 Pharmacodynamics (PD) - Target degradation in tissue Assay5->Assay6 Assay7 Efficacy Studies (e.g., Xenograft tumor model) Assay6->Assay7 Decision2 Favorable PK/PD & Efficacy? Assay7->Decision2 Decision1->Assay5 Yes End Lead Candidate Decision2->End Yes

Figure 3: Experimental workflow for PROTAC characterization.

Protocol 2: Target Protein Degradation by Western Blot

Objective: To quantify the dose-dependent degradation of the POI in a cellular context.

Materials:

  • Appropriate cell line expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Incubate overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium (e.g., 10 µM to 1 nM). Also prepare a vehicle control (DMSO).

  • Remove the old medium from the cells and add the PROTAC-containing medium. Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI signal to the loading control signal for each lane.

    • Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[]

ConcentrationNormalized POI Level (%)
Vehicle (DMSO)100
1 nM95
10 nM60
50 nM25
100 nM10
500 nM8
1 µM9
Table 2: Representative Western Blot quantification data. From this data, a DC₅₀ of ~15 nM and a Dₘₐₓ of >90% could be calculated. The slight increase at 1 µM may indicate a "hook effect".
Protocol 3: Ternary Complex Formation by TR-FRET

Objective: To confirm that the PROTAC induces the formation of a POI-PROTAC-VHL ternary complex in vitro.[15]

Materials:

  • Purified recombinant POI (e.g., His-tagged)

  • Purified recombinant VHL/ElonginB/ElonginC (VBC) complex (e.g., GST-tagged)

  • Synthesized PROTAC

  • Assay buffer (e.g., PBS, 0.01% BSA)

  • Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

  • Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

  • Low-volume 384-well assay plates

Procedure:

  • Prepare serial dilutions of the PROTAC in assay buffer.

  • In a 384-well plate, add the POI, VBC complex, and PROTAC dilutions. Include controls with no PROTAC, and controls lacking one of the protein components.

  • Incubate for 1-2 hours at room temperature to allow the complex to form.

  • Add the donor- and acceptor-conjugated antibodies.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the TR-FRET ratio (Acceptor signal / Donor signal * 10,000).

  • A bell-shaped curve when plotting the TR-FRET ratio against PROTAC concentration is indicative of ternary complex formation and its subsequent disruption at high concentrations due to the formation of binary complexes (the "hook effect").[20]

Protocol 4: In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy and target protein degradation of the PROTAC in a living animal model.[]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Tumor cells for implantation

  • Synthesized PROTAC formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, PROTAC at various doses).

  • Administer the PROTAC or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) according to the dosing schedule (e.g., once daily).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Record animal body weights as a measure of general toxicity.

  • Pharmacodynamic (PD) Analysis: At the end of the study (or in a satellite group), euthanize mice at a specific time point post-dose (e.g., 24 hours).

  • Excise tumors and other relevant tissues.

  • Prepare tissue lysates and perform Western blotting as described in Protocol 2 to confirm target protein degradation in vivo.[22]

  • Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy. Compare the level of target protein in tumors from treated vs. vehicle groups.

Conclusion

The rational design of potent and effective PROTACs requires a deep understanding of the interplay between the target ligand, the E3 ligase ligand, and the linker. 1-(3-Methyloxetan-3-yl)piperazine is a superior VHL ligand that confers significant advantages in physicochemical properties, directly addressing the challenges of solubility and metabolic stability often encountered in PROTAC development.[8][11][12] By leveraging its unique oxetane and piperazine motifs and applying the rigorous synthetic and evaluation protocols outlined in this guide, researchers can accelerate the discovery and optimization of next-generation targeted protein degraders with enhanced therapeutic potential.

References

  • Zhao, C., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE. Retrieved from [Link]

  • Scott, J. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Xue, G., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery. Available from: [Link]

  • Xue, G., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Drug Discovery. Available from: [Link]

  • Ternary Complex Formation Assays. (n.d.). Domainex. Retrieved from [Link]

  • Scott, J. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available from: [Link]

  • Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available from: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available from: [Link]

  • Urbina, A., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. Available from: [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Martínez-Acedo, P., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences. Available from: [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2024). Figshare. Retrieved from [Link]

  • Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. Available from: [Link]

  • Zhao, Q., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Signal Transduction and Targeted Therapy. Available from: [Link]

  • Development of PROTAC based on VHL as E3 ubiquitin ligase. (2022). ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2023). Dynamic Detection of the E3-PROTAC-Target Protein Ternary Complex In Vitro and In Vivo via Bimolecular Fluorescence Complementation. ACS Omega. Available from: [Link]

  • VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. (2022). ResearchGate. Retrieved from [Link]

  • In vivo dosing of PROTAC 6 in rats caused the degradation of RIPK2 and... (2024). ResearchGate. Retrieved from [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Ferlenghi, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available from: [Link]

  • Ferlenghi, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available from: [Link]

  • Kaushal, S., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Available from: [Link]

  • Khan, S., & Abid, M. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, C., et al. (2022). VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. European Journal of Medicinal Chemistry. Available from: [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Urbina, A., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present). Expert Opinion on Therapeutic Patents. Available from: [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry. Available from: [Link]

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Sources

The Privileged Scaffold: A Senior Application Scientist's Guide to the Synthetic Routes of Functionalized Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperazine Core in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its prevalence is so significant that it is considered a "privileged scaffold," frequently appearing in the structures of a multitude of FDA-approved drugs.[1][2] The unique physicochemical properties of the piperazine moiety, including its basicity, polarity, and conformational flexibility, allow it to significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] The two nitrogen atoms provide handles for facile chemical modification, enabling the creation of diverse molecular architectures with tailored biological activities, ranging from anticancer and antiviral to antipsychotic agents.[2][4]

This guide provides an in-depth exploration of the key synthetic strategies for accessing functionalized piperazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and practical insights to empower rational design and synthesis in the laboratory.

Strategic Approaches to Piperazine Functionalization

The synthetic chemist's approach to functionalized piperazines can be broadly categorized into two main strategies: the functionalization of a pre-existing piperazine core and the de novo synthesis of the piperazine ring with the desired substituents already incorporated. This guide will focus on the most versatile and widely adopted methods within these categories.

A fundamental choice in piperazine synthesis is the site of functionalization: the nitrogen atoms (N-functionalization) or the carbon backbone (C-functionalization). While N-functionalization has been the traditional and more common approach, recent advances in C-H functionalization have opened up new avenues for creating novel chemical entities with enhanced three-dimensional complexity.[5]

N-Functionalization: The Gateway to Diverse Piperazine Analogs

The modification of the nitrogen atoms of the piperazine ring is the most direct and widely used strategy for generating diverse libraries of compounds. The two key transformations in this regard are N-arylation and N-alkylation.

N-Arylation: Forging the C-N Bond

The introduction of an aryl group onto a piperazine nitrogen is a critical step in the synthesis of numerous pharmaceuticals. The two most powerful and reliable methods for achieving this are the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl piperazines due to its broad substrate scope, high efficiency, and functional group tolerance.[4] The reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a piperazine. The choice of palladium precursor, phosphine ligand, and base is crucial for the success of the reaction.[5]

Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-Piperazine

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

  • Anhydrous Solvent: Water can react with the strong base (e.g., sodium tert-butoxide) and can also negatively impact the catalytic cycle. Anhydrous solvents are essential for reproducible results.

  • Bulky Electron-Rich Ligands: Ligands like XantPhos or RuPhos are used to stabilize the palladium catalyst and promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5]

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile for the coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, 2-10 mol%)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • In a separate vial, dissolve the palladium pre-catalyst and the phosphine ligand in a small amount of the anhydrous solvent to form the catalyst solution.

  • Add the anhydrous solvent to the Schlenk tube containing the solids, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.[6]

Table 1: Comparison of Common Catalytic Systems for Buchwald-Hartwig Amination

Catalyst SystemTypical SubstratesAdvantagesDisadvantages
Pd₂(dba)₃ / XantPhosAryl bromides, chloridesBroad scope, commercially availableAir-sensitive catalyst
Pd(OAc)₂ / RuPhosHindered aryl chloridesHigh reactivity for challenging substratesHigher cost of ligand
(NHC)Pd(allyl)ClAryl bromides, chloridesAir and moisture stable pre-catalystMay require higher catalyst loading

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_legend Legend Pd(0)L2 Pd(0)L2 Aryl-Pd(II)(X)L2 Aryl-Pd(II)(X)L2 Pd(0)L2->Aryl-Pd(II)(X)L2 Oxidative Addition (Ar-X) Aryl-Pd(II)(NR2)L2 Aryl-Pd(II)(NR2)L2 Aryl-Pd(II)(X)L2->Aryl-Pd(II)(NR2)L2 Ligand Exchange (HNR2, Base) Aryl-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination Aryl-NR2 Aryl-NR2 Aryl-Pd(II)(NR2)L2->Aryl-NR2 Catalyst Pd(0)L2 Oxidative Addition Complex Aryl-Pd(II)(X)L2 Amine Complex Aryl-Pd(II)(NR2)L2 Product Aryl-NR2 Photoredox_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Piperazine Substrate + Coupling Partner + Photocatalyst + Base Solvent Add Anhydrous Solvent Reactants->Solvent Degas Degas with Inert Gas Solvent->Degas Irradiation Irradiate with Visible Light (e.g., Blue LEDs) Degas->Irradiation Stirring Stir at Room Temperature Irradiation->Stirring Quench Aqueous Workup Stirring->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final Product Final Product Purification->Final Product

Sources

Application Notes and Protocols for Developing Treatments for Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A New Paradigm for a Stubborn Challenge

The development of effective treatments for neurological disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS) is one of the most significant challenges in modern medicine. The therapeutic pipeline is fraught with high attrition rates, largely due to the failure of promising compounds in clinical trials.[1][2][3] A primary reason for this is the reliance on preclinical models, particularly animal models, that often fail to recapitulate the complex, human-specific pathophysiology of these diseases.[1][4][5] The intricate cellular architecture of the human brain, the blood-brain barrier (BBB), and the unique genetic underpinnings of many neurological conditions necessitate a shift towards more predictive, human-based in vitro systems.

This guide details an integrated suite of technologies that are revolutionizing preclinical drug discovery for neurological disorders. By combining patient-specific induced pluripotent stem cells (iPSCs), physiologically relevant organ-on-a-chip systems, precise CRISPR-Cas9 gene editing, and scalable high-throughput screening, researchers can now build robust, human-centric models. These "disease-in-a-dish" platforms offer unprecedented insight into disease mechanisms and provide a more reliable testing ground for novel therapeutics, ultimately aiming to de-risk and accelerate the path to the clinic.

Section 1: Patient-Specific Disease Modeling with Induced Pluripotent Stem Cells (iPSCs)

Scientific Principle: The Patient in a Dish

The advent of iPSC technology has been transformative for disease modeling.[6][7][8] By reprogramming somatic cells (e.g., from skin or blood) from patients, we can generate pluripotent stem cells that carry the individual's unique genetic background.[8][9] These iPSCs can then be differentiated into virtually any cell type in the human body, including the specific neuronal and glial populations affected in neurological disorders.[8] This approach provides a renewable source of human cells that are otherwise inaccessible, allowing for the study of disease mechanisms and drug responses in a genetically relevant context.[9][10][11]

The causality behind this choice is clear: instead of inferring human disease from animal models, we can directly observe the cellular and molecular pathologies in human cells. This is critical for both familial forms of neurodegenerative diseases, where we can study the effects of specific mutations, and for sporadic forms, where iPSCs can help uncover the complex interplay of genetic risk factors.[7][12]

Application in Key Neurological Disorders
  • Alzheimer's Disease (AD): iPSC-derived neurons, astrocytes, and microglia from AD patients have successfully recapitulated key disease phenotypes, including the elevated production of amyloid-beta (Aβ) peptides (specifically the Aβ42/Aβ40 ratio) and hyperphosphorylated Tau.[6][13][14][15] These models are invaluable for studying the mechanisms of Aβ generation, Tau pathology, and neuroinflammation.[13][16]

  • Parkinson's Disease (PD): The hallmark of PD is the loss of dopaminergic (DA) neurons in the substantia nigra. iPSC-derived DA neurons from PD patients with mutations in genes like SNCA (α-synuclein), LRRK2, and PARK2 have exhibited disease-relevant phenotypes such as α-synuclein accumulation, mitochondrial dysfunction, and increased susceptibility to oxidative stress.[17][18][19] These models provide a platform to screen for compounds that can mitigate these cellular defects.

  • Amyotrophic Lateral Sclerosis (ALS): As a motor neuron disease, iPSC technology has enabled the generation of patient-derived motor neurons that display characteristic ALS pathologies, including hyperexcitability, protein aggregation (e.g., TDP-43), and eventual degeneration.[7][9][20][21] Co-culture models with iPSC-derived astrocytes or microglia have further illuminated the non-cell-autonomous aspects of the disease, where glial cells contribute to motor neuron death.[9]

Core Protocol: Differentiation of iPSCs into Midbrain Dopaminergic Neurons for PD Modeling

This protocol describes a robust method for generating midbrain dopaminergic (mDA) neurons, adapted from established methodologies.[22][23][24][25] The rationale is to mimic in vivo developmental pathways by providing a specific temporal sequence of small molecules and growth factors that guide the cells through key developmental stages.

Experimental Workflow Diagram

G cluster_0 Phase 1: Neural Induction (Days 0-11) cluster_1 Phase 2: Progenitor Expansion (Days 11-24) cluster_2 Phase 3: Neuronal Maturation (Days 24-50+) iPSCs iPSCs Monolayer (90% Confluent) NPCs Midbrain-Patterned Neural Progenitor Cells (NPCs) iPSCs->NPCs Dual SMAD Inhibition (Noggin, SB431542) + SHH & CHIR99021 NPC_Passage NPC Dissociation & Re-plating NPC_Expansion Expanded NPCs (FOXA2+/LMX1A+) NPC_Passage->NPC_Expansion FGF8, CHIR99021 DA_Precursors Dopaminergic Precursors Mature_DA Mature Dopaminergic Neurons (TH+/MAP2+) DA_Precursors->Mature_DA BDNF, GDNF, Ascorbic Acid, DAPT

Caption: Workflow for differentiating iPSCs into dopaminergic neurons.

Reagents and Media

Reagent/MediumKey ComponentsPurpose
Neural Induction Medium DMEM/F12, N2, B27, Noggin, SB431542, SHH, CHIR99021Induce neuroectoderm and pattern towards ventral midbrain fate.
NPC Expansion Medium DMEM/F12, N2, B27, FGF8, CHIR99021Expand midbrain-patterned neural progenitors.
Neuronal Maturation Medium Neurobasal, B27, BDNF, GDNF, Ascorbic Acid, DAPT, Dibutyryl-cAMPPromote terminal differentiation and survival of dopaminergic neurons.

Step-by-Step Methodology

  • Preparation (Day -1): Coat 6-well plates with Geltrex or Matrigel. Plate high-quality iPSCs to be 90-100% confluent on Day 0. The causality for starting with a confluent monolayer is to ensure efficient and uniform exposure to induction factors.[26]

  • Phase 1: Neural Induction (Days 0-11):

    • On Day 0, replace the iPSC medium with Neural Induction Medium containing dual SMAD inhibitors (e.g., 100 ng/mL Noggin and 10 µM SB431542) to promote neuralization.[24][25] Add ventralizing factors (e.g., 200 ng/mL SHH and 3 µM CHIR99021).

    • Perform a full media change daily. Observe the morphological transition from flat iPSC colonies to dense, neuroepithelial sheets.

  • Phase 2: NPC Expansion (Days 11-24):

    • On Day 11, dissociate the neural progenitors using Accutase. Replate the cells onto freshly coated plates in NPC Expansion Medium. This step enriches for the desired progenitor population.[26]

    • Culture the NPCs for an additional 7-13 days, passaging as needed. At this stage, cells should express key midbrain progenitor markers like FOXA2 and LMX1A, which can be validated by immunocytochemistry.

  • Phase 3: Neuronal Maturation (Days 24-50+):

    • To initiate final differentiation, plate the NPCs at a desired density (e.g., 200,000 cells/cm²) in Neuronal Maturation Medium.

    • The inclusion of neurotrophic factors (BDNF, GDNF) is critical for the survival and maturation of dopaminergic neurons.[25] DAPT, a Notch inhibitor, promotes neuronal commitment.

    • Change half the medium every 2-3 days. Mature, branching neurons expressing Tyrosine Hydroxylase (TH) and MAP2 should be visible by Day 40-50. Functional validation can be performed via calcium imaging or multi-electrode arrays (MEAs).

Section 2: Recreating the Neurovascular Environment: Organ-on-a-Chip

Scientific Principle: Beyond the Flat Dish

While iPSC-derived monocultures are powerful, they lack the three-dimensional architecture and multi-cellular interactions of the human brain. Organ-on-a-chip technology addresses this by using microfluidic devices to culture cells in a more physiologically relevant microenvironment.[27][28] For neurology, the most critical application is modeling the Blood-Brain Barrier (BBB), the highly selective interface between the circulatory system and the central nervous system.[29][30] A BBB-on-a-chip typically consists of two microfluidic channels separated by a porous membrane, recreating the vascular and brain compartments.[31][32] This setup allows for the application of fluid shear stress, a critical factor for endothelial cell function, and enables the study of transport and inflammation across the barrier.[32]

Application in Neurological Disorders
  • Drug Permeability Screening: A major hurdle in CNS drug development is designing molecules that can cross the BBB.[4][5] BBB-on-a-chip models, often populated with iPSC-derived endothelial cells, astrocytes, and pericytes, provide a human-specific platform to accurately measure the permeability of drug candidates.[33]

  • Modeling Neuroinflammation: Neuroinflammation is a key component of many neurodegenerative diseases.[29] The BBB-on-a-chip allows researchers to introduce inflammatory stimuli (like TNF-α) into the "vascular" channel and observe the downstream effects, such as immune cell transmigration, cytokine release, and neuronal stress in the "brain" channel.[29][34]

Core Protocol: Establishing a Human iPSC-Derived Blood-Brain Barrier (BBB) on a Chip

This protocol outlines the general steps for setting up a tri-culture BBB model in a commercially available dual-channel microfluidic device.

BBB-on-a-Chip Assembly Diagram

Caption: Cellular organization in a BBB-on-a-chip model.

Step-by-Step Methodology

  • Device Preparation: Prepare the microfluidic chip according to the manufacturer's instructions. This typically involves plasma bonding (if using PDMS) and coating the membrane with an extracellular matrix solution (e.g., Collagen IV and Fibronectin) to promote cell attachment.

  • Seeding the Brain Compartment (Bottom Channel):

    • Prepare a suspension of iPSC-derived astrocytes and/or neurons.

    • Inject the cell suspension into the bottom channel. Invert the device and incubate to allow cells to adhere to the underside of the membrane. The rationale for seeding the brain-side cells first is to allow them to establish a supportive niche before the barrier is formed.

  • Seeding the Vascular Compartment (Top Channel):

    • After the astrocytes/neurons have adhered, turn the device upright.

    • Prepare a co-culture suspension of iPSC-derived brain microvascular endothelial-like cells (BMECs) and pericytes.

    • Inject this suspension into the top channel, seeding them on the upper side of the membrane.

  • Culture and Perfusion:

    • Culture the device for several days to allow the endothelial cells to form a confluent monolayer with robust tight junctions.

    • Once confluent, connect the top channel to a microfluidic pump to apply physiological shear stress (e.g., 5 dyne/cm²). Shear stress is essential for inducing a mature, restrictive barrier phenotype.

  • Validation: The integrity of the barrier is a critical self-validating measure. It must be confirmed before any experimental use.

    • Trans-Endothelial Electrical Resistance (TEER): Measure TEER using integrated electrodes or an external system. High TEER values are indicative of tight junction formation.

    • Permeability Assay: Perfuse a fluorescently-labeled dextran molecule (e.g., 3 kDa FITC-dextran) through the vascular channel and measure its leakage into the brain channel over time. A low permeability coefficient validates barrier function.[30]

Section 3: Precision Medicine and Target Validation: CRISPR-Cas9 Gene Editing

Scientific Principle: Engineering Causality
Application in Neurological Disorders
  • Validating Causal Mutations: In studies of familial AD, CRISPR has been used to correct mutations in PSEN1 or APP in patient iPSCs. The subsequent reversal of AD-related phenotypes, like an elevated Aβ42/Aβ40 ratio, provides direct proof of the mutation's causal role.[35][37]

  • Modeling Sporadic Risk Factors: The technology can be used to introduce common genetic risk factors, such as the APOE4 allele, into a healthy control iPSC line to study its specific contribution to disease pathology.

  • Developing Gene Therapies: CRISPR can be used as a therapeutic tool itself. Preclinical studies have shown its potential to excise the toxic repeat expansions in the HTT gene (Huntington's disease) or reduce the expression of mutant SOD1 (ALS) or SNCA (Parkinson's disease).[35][38]

Core Protocol: CRISPR-Cas9-Mediated Correction of a Point Mutation in Patient iPSCs

This protocol provides a workflow for correcting a pathogenic point mutation using a ribonucleoprotein (RNP)-based approach combined with a single-stranded oligodeoxynucleotide (ssODN) repair template.

CRISPR-Cas9 Gene Correction Workflow

G cluster_0 Design & Preparation cluster_1 Execution cluster_2 Validation design Design gRNA & ssODN Repair Template rnp Assemble Cas9/gRNA Ribonucleoprotein (RNP) design->rnp electroporation Electroporate iPSCs with RNP and ssODN clonal_expansion Single-Cell Sorting & Clonal Expansion electroporation->clonal_expansion screening Genomic DNA Screening (PCR & Sequencing) validation Identify & Expand Corrected Clones screening->validation Sanger/NGS

Caption: Workflow for creating an isogenic control iPSC line.

Step-by-Step Methodology

  • Design Phase:

    • gRNA Design: Use a validated online tool (e.g., CHOPCHOP, CRISPOR) to design several gRNAs that target the DNA sequence at or near the point mutation. Select gRNAs with high predicted on-target efficiency and low off-target scores.

    • Repair Template Design: Synthesize a ~150-nucleotide ssODN. This template should be homologous to the target region but contain the corrected nucleotide sequence. It should also include silent mutations to disrupt the PAM site or gRNA binding site to prevent re-cutting after successful repair. This is a crucial self-validating step.

  • Execution Phase:

    • RNP Assembly: Incubate recombinant Cas9 protein with the synthetic gRNA to form the RNP complex. The use of RNPs minimizes off-target effects compared to plasmid-based systems.

    • Electroporation: Dissociate iPSCs to single cells. Co-deliver the RNP complex and the ssODN repair template into the cells using a nucleofection or electroporation system optimized for stem cells.

  • Selection and Validation Phase:

    • Clonal Expansion: Two days post-electroporation, plate the cells at a very low density or use fluorescence-activated cell sorting (FACS) to deposit single cells into individual wells of a 96-well plate. This ensures that the resulting colonies are derived from a single edited cell.

    • Screening: Once clonal populations have expanded, lyse a portion of the cells and extract genomic DNA. Use PCR to amplify the target region, followed by Sanger sequencing or next-generation sequencing (NGS) to identify clones containing the desired correction (homozygous or heterozygous).

    • Expansion and Banking: Expand the successfully corrected isogenic control clones and perform karyotyping and pluripotency marker analysis to ensure the editing process did not compromise the cells.

Section 4: Accelerating Drug Discovery: High-Throughput Screening (HTS)

Scientific Principle: From Model to Medicine

With robust, patient-derived cellular models in hand, the final step is to leverage them for drug discovery. High-throughput screening (HTS) enables the rapid testing of thousands to millions of compounds for their ability to modulate a specific biological process.[39][40][41] Traditional HTS often uses simple biochemical assays. However, for the complexity of neurological disease, high-content screening (HCS) is more appropriate.[40] HCS is an image-based approach that uses automated microscopy and sophisticated image analysis algorithms to quantify multiple phenotypic features in cells (e.g., cell morphology, protein localization, organelle health) in a multi-well plate format.[42]

Application in Neurological Disorders
  • Phenotypic Screening: HCS allows for unbiased, phenotypic screening. Instead of targeting a specific protein, one can screen for compounds that reverse a complex disease phenotype. For instance, screening for small molecules that reduce the number of α-synuclein puncta in PD neurons or restore normal neurite morphology in ALS neurons.[40][43]

  • Target Deconvolution: Once "hit" compounds are identified in a phenotypic screen, further studies can be conducted to determine their mechanism of action and identify the molecular target, potentially uncovering novel therapeutic pathways.

  • Toxicity Screening: Patient-derived neurons can be used in HTS formats to identify compounds that are neurotoxic, helping to eliminate unsafe drug candidates early in the discovery process.

Core Protocol: High-Content Screening for Modulators of α-Synuclein Aggregation

This protocol describes an HCS assay to identify compounds that reduce α-synuclein aggregation in iPSC-derived dopaminergic neurons from a PD patient with an SNCA mutation.

High-Content Screening Workflow

G plate Plate iPSC-DA Neurons in 384-well plates compound Compound Library Addition (Robotic) plate->compound incubate Incubate (e.g., 48-72h) compound->incubate fix_stain Fix, Permeabilize, & Immunostain incubate->fix_stain image Automated Microscopy fix_stain->image analyze Image & Data Analysis image->analyze hit Hit Identification & Prioritization analyze->hit

Caption: Workflow for a phenotypic high-content drug screen.

Step-by-Step Methodology

  • Assay Development & Plating:

    • Differentiate PD patient iPSCs into dopaminergic neurons as described in Section 1.3.

    • Using a liquid handler, plate the neurons into 384-well, optically clear-bottom plates. Allow the cells to adhere and mature for a set period to ensure a consistent baseline level of pathology.

  • Compound Treatment:

    • Pin-transfer or acoustically dispense a compound library (e.g., 10,000 small molecules) into the assay plates, with each well receiving a different compound at a final concentration of ~10 µM. Include appropriate controls (e.g., DMSO for negative control, a known aggregator for positive control).

  • Staining:

    • After a 48-72 hour incubation period, fix the cells with paraformaldehyde.

    • Permeabilize the cells and perform immunofluorescence staining. Key stains include:

      • Hoechst: To identify cell nuclei (for cell counting).

      • Anti-Tyrosine Hydroxylase (TH): To identify dopaminergic neurons.

      • Anti-pS129-α-synuclein: To specifically label pathological, aggregated α-synuclein.

  • Imaging and Analysis:

    • Use an automated high-content imaging system to acquire multi-channel images from each well.

    • Use a custom image analysis algorithm to:

      • Segment nuclei (Hoechst channel) to count total cells.

      • Identify TH-positive cells.

      • Within the TH-positive cells, segment and quantify the number, size, and intensity of pS129-α-synuclein puncta.

  • Hit Identification and Prioritization:

ParameterDescriptionHit Criterion
Z'-factor A statistical measure of assay quality.> 0.5 for a robust assay.
Primary Hit A compound that reduces the aggregate score (e.g., total puncta intensity per cell) by > 3 standard deviations from the DMSO control mean.
Toxicity Filter Exclude compounds that cause a significant reduction (>25%) in cell number (from Hoechst count).
Dose-Response Re-test primary hits in a dose-response format to confirm activity and determine potency (EC₅₀).

Conclusion

The convergence of iPSC technology, organ-on-a-chip engineering, CRISPR-Cas9 gene editing, and high-throughput screening marks a pivotal moment in the quest for neurological disease therapies. This integrated approach allows for the creation of highly relevant, patient-specific models that can dissect disease mechanisms, validate therapeutic targets, and efficiently screen for novel drugs with a higher probability of clinical success. While challenges remain in standardizing protocols and scaling these complex systems, the foundation has been laid for a new, more predictive, and ultimately more successful era of neurotherapeutic development.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methyloxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Methyloxetan-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you to overcome common challenges and optimize your reaction yields.

Introduction to the Synthesis

The synthesis of 1-(3-Methyloxetan-3-yl)piperazine involves the nucleophilic ring-opening of 3-methyloxetane by piperazine. This reaction is a type of N-alkylation. The strained four-membered ring of the oxetane is susceptible to cleavage by nucleophiles, making this a viable synthetic route. However, achieving high yields and purity can be challenging due to potential side reactions, such as di-substitution of the piperazine and suboptimal reaction conditions. This guide will walk you through a reliable protocol and help you troubleshoot any issues that may arise.

Reaction Overview

The primary reaction is the nucleophilic attack of one of the secondary amines of piperazine on a carbon atom of the oxetane ring, leading to the formation of a stable C-N bond and the desired product.

Reaction Scheme:

Detailed Experimental Protocol

This protocol is designed to favor the mono-substituted product and achieve a good yield.

Materials:

  • Piperazine (anhydrous)

  • 3-Methyloxetane

  • Anhydrous solvent (e.g., Toluene, Acetonitrile, or Isopropanol)

  • Lewis acid catalyst (optional, e.g., Ytterbium(III) triflate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add a significant excess of anhydrous piperazine (5-10 equivalents) to the chosen anhydrous solvent.

    • Stir the mixture under an inert atmosphere until the piperazine is fully dissolved.

  • Initiation of Reaction:

    • If using a Lewis acid catalyst, add it to the piperazine solution at this stage (typically 0.1-1 mol%).

    • Slowly add 3-methyloxetane (1 equivalent) to the stirred piperazine solution at room temperature. The slow addition helps to control the reaction rate and minimize di-substitution.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent used.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 1-(3-Methyloxetan-3-yl)piperazine.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Issue 1: Low Yield of the Desired Mono-Substituted Product

Question: My reaction is resulting in a low yield of 1-(3-Methyloxetan-3-yl)piperazine. What are the potential causes and how can I improve the yield?

Answer: Low yields can be attributed to several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and continue to monitor by TLC or LC-MS. You can also try gradually increasing the reaction temperature, but be mindful of potential side reactions.

  • Suboptimal Reaction Conditions: The chosen solvent and temperature may not be ideal.

    • Solution: Experiment with different anhydrous solvents such as toluene, acetonitrile, or isopropanol. The optimal temperature often ranges from 80-110 °C.[1]

  • Di-substitution: A significant portion of the piperazine may be forming the 1,4-disubstituted byproduct.

    • Solution: The most effective way to minimize di-substitution is to use a large excess of piperazine (5-10 equivalents).[1] This statistically favors the reaction of the oxetane with an unreacted piperazine molecule.

  • Reagent Purity: Impurities in the starting materials or solvent can inhibit the reaction.

    • Solution: Ensure that your piperazine is anhydrous and your 3-methyloxetane is of high purity. Use freshly distilled, anhydrous solvents.

Issue 2: Significant Formation of the Di-Substituted Byproduct

Question: I am observing a significant amount of the 1,4-bis(3-methyloxetan-3-yl)piperazine in my product mixture. How can I suppress this side reaction?

Answer: The formation of the di-substituted byproduct is a common challenge due to the two reactive nitrogen atoms in piperazine.

  • Stoichiometry: An insufficient excess of piperazine is the most likely cause.

    • Solution: Increase the molar ratio of piperazine to 3-methyloxetane to at least 5:1, and preferably 10:1.[1]

  • Slow Addition: Adding the oxetane too quickly can create localized high concentrations, favoring di-substitution.

    • Solution: Add the 3-methyloxetane dropwise to the piperazine solution over an extended period.

  • Protecting Group Strategy: For maximum control over mono-substitution, a protecting group can be used.

    • Solution: Use a mono-protected piperazine, such as N-Boc-piperazine. After the reaction with 3-methyloxetane, the Boc group can be removed under acidic conditions.[1]

Issue 3: Difficulty in Product Purification

Question: I am having trouble separating the desired product from unreacted piperazine and the di-substituted byproduct. What are the best purification methods?

Answer: Purification can be challenging due to the similar polarities of the components.

  • Column Chromatography: This is often the most effective method for separating the mono- and di-substituted products.

    • Technique: Use a silica gel column with a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method to separate it from the less volatile di-substituted byproduct and any high-boiling impurities.

  • Acid-Base Extraction: This can be used to remove unreacted piperazine.

    • Technique: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The protonated piperazine will move to the aqueous layer. Neutralize the organic layer and proceed with further purification.

Summary of Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction, suboptimal conditions, di-substitution, impure reagents.Increase reaction time/temperature, screen solvents, use a large excess of piperazine, ensure reagent purity.
High Di-substitution Insufficient excess of piperazine, rapid addition of oxetane.Increase piperazine to 10 equivalents, add oxetane dropwise, consider using N-Boc-piperazine.[1]
Purification Difficulty Similar polarities of product, starting material, and byproduct.Utilize gradient column chromatography, vacuum distillation, or acid-base extraction to remove piperazine.

Visualizing the Process

Reaction Mechanism

ReactionMechanism Piperazine Piperazine Product 1-(3-Methyloxetan-3-yl)piperazine Piperazine->Product Nucleophilic Attack (Desired) Oxetane 3-Methyloxetane Oxetane->Product DiProduct 1,4-Di-substituted Product Oxetane->DiProduct Product->DiProduct Further Reaction (Side Reaction)

Caption: Reaction pathways in piperazine alkylation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or High Impurity CheckCompletion Is the reaction complete? Start->CheckCompletion Incomplete Increase reaction time or temperature CheckCompletion->Incomplete No Complete Analyze byproduct profile CheckCompletion->Complete Yes Incomplete->Start DiSubstituted High Di-substitution? Complete->DiSubstituted YesDiSub Increase piperazine excess (5-10 eq). Slow addition of oxetane. DiSubstituted->YesDiSub Yes NoDiSub Check reagent purity and optimize solvent/temperature. DiSubstituted->NoDiSub No Purification Purification Issues? YesDiSub->Purification NoDiSub->Purification YesPurify Optimize column chromatography gradient or try vacuum distillation. Purification->YesPurify Yes End Optimized Synthesis Purification->End No YesPurify->End

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: Is a Lewis acid catalyst necessary for this reaction?

A1: While not strictly necessary, a Lewis acid catalyst like Yb(OTf)₃ or Sc(OTf)₃ can activate the oxetane ring, making it more susceptible to nucleophilic attack and potentially increasing the reaction rate.[2] This can be particularly useful if the reaction is sluggish under thermal conditions alone.

Q2: What is the expected regioselectivity of the ring-opening?

A2: For an unsymmetrical oxetane like 3-methyloxetane, the nucleophilic attack of piperazine is expected to occur at the less sterically hindered carbon of the oxetane ring. This would lead to the formation of a tertiary alcohol.

Q3: Can I use a protic solvent for this reaction?

A3: It is generally recommended to use an anhydrous aprotic or a less reactive protic solvent like isopropanol. Protic solvents like water or methanol can compete with piperazine as nucleophiles, leading to undesired side products from the ring-opening of the oxetane.

Q4: How does the methyl group on the oxetane affect the reaction?

A4: The methyl group provides steric hindrance, which influences the regioselectivity of the piperazine attack, directing it to the other carbon of the oxetane ring. It can also have a slight electronic effect on the reactivity of the oxetane.

References

  • Jensen, J. H. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Klán, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]

  • Cipla Limited. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Hultquist, M. E. (1950). Preparation of n-substituted piperazines.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia. [Link]

  • Carreira, E. M., et al. (2010). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Organic Letters. [Link]

  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Jefferson Chemical Company, Inc. (1959). Purification of piperazine.
  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • CN111359052A. (2020). A kind of safe preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
  • Johnson, D. S., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry. [Link]

  • Stepan, A. F., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • De Kimpe, N., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Wipf, P., & Takale, T. U. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis of 1,3-oxazines based on piperazine. Inorganica Chimica Acta. [Link]

  • Kumar, A., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]

  • Reddy, M. S., et al. (2015). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. ResearchGate. [Link]

  • Al-Amin, M., et al. (2015). Facile and efficient Lewis acid catalyzed synthesis of an asymmetric tetrazine useful for bio-orthogonal click chemistry applications. Tetrahedron Letters. [Link]

  • Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyloxetane. PubChem. [Link]

  • Lai, L. L., et al. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis. [Link]

  • Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Ranu, B. C., et al. (2002). Synthesis of 1,3,5-Triazines in Solvent-Free Conditions Catalysed by Silica Supported Lewis Acid. Green Chemistry. [Link]

  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Al-Masoudi, N. A., et al. (2020). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

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Technical Support Center: Purification Challenges with Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex purification challenges associated with piperazine derivatives. The inherent physicochemical properties of the piperazine moiety can present significant hurdles in achieving high purity. This resource is designed to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Section 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the purification of piperazine derivatives.

Low Yield During Recrystallization

Question: I am experiencing significant product loss in the mother liquor during the recrystallization of my piperazine derivative. How can I improve my yield?

Answer: This is a common issue, often related to the high polarity and basicity of the piperazine ring, which can lead to high solubility in polar solvents. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Suboptimal Solvent System. The chosen solvent or solvent mixture may be too effective at solvating your compound, even at lower temperatures.

    • Solution:

      • Solvent Screening: Systematically screen a variety of solvents with differing polarities. Good candidates for piperazine derivatives often include alcohols (ethanol, isopropanol), acetonitrile, ethyl acetate, and mixtures of these with water or non-polar solvents like hexanes.

      • Anti-Solvent Addition: If your compound is highly soluble in one solvent, consider adding an "anti-solvent" (in which your compound is insoluble) dropwise to the heated solution until turbidity is observed, then redissolve by adding a small amount of the primary solvent before cooling.

  • Cause 2: Incomplete Precipitation. The cooling process may not be sufficient to drive the crystallization to completion.

    • Solution:

      • Extended Cooling: After initial cooling to room temperature, place the crystallization vessel in an ice bath or a refrigerator for several hours to maximize precipitation.

      • Seeding: Introduce a small crystal of the pure compound into the cooled, saturated solution to induce crystallization.

  • Cause 3: Formation of Soluble Salts or Hydrates. Piperazine derivatives readily form salts and hydrates, which can have vastly different solubility profiles.[1]

    • Solution:

      • pH Adjustment: If your compound is in its free base form, the presence of any acidic impurities can lead to the formation of a more soluble salt. Conversely, if you are trying to crystallize a salt, ensure the pH is optimal for its precipitation.

      • Leverage Hydrate Formation: In some cases, the formation of a hydrate, such as piperazine hexahydrate, can be used to your advantage as it may be less soluble in certain aqueous-organic mixtures.[1][2]

Poor Peak Shape and Resolution in Chromatography

Question: My piperazine derivative shows significant peak tailing and co-elutes with impurities during column chromatography. What can I do to improve the separation?

Answer: The basic nature of the piperazine nitrogens is the primary culprit here, leading to strong interactions with the acidic silanol groups on standard silica gel. This interaction can cause peak tailing, irreversible adsorption, and even degradation of the compound on the column.

  • Normal-Phase Chromatography (Silica Gel):

    • Cause: Strong Acid-Base Interaction.

      • Solution 1: Mobile Phase Modification. Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica. Common additives include:

        • Triethylamine (TEA) at 0.1-1% (v/v)

        • Ammonia (by using a mobile phase saturated with ammonia, e.g., DCM/MeOH/NH4OH)

      • Solution 2: Alternative Stationary Phase.

        • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.

        • Amine-Functionalized Silica: This stationary phase has a basic surface, which minimizes the undesirable interactions with basic analytes.[3]

  • Reverse-Phase HPLC:

    • Cause: Interaction with Residual Silanols. Even on C18 columns, residual silanols can cause peak tailing for basic compounds.

      • Solution 1: Mobile Phase Additives.

        • Acid Modifier: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase. This protonates the piperazine nitrogens, leading to a more consistent interaction with the stationary phase, and also protonates the silanol groups, reducing their interaction with the protonated amine.

        • Competing Base: In some cases, adding a competing base like triethylamine (TEA) can improve peak shape.[1]

      • Solution 2: Use a Base-Deactivated Column. Many modern HPLC columns are specifically designed for the analysis of basic compounds and have been end-capped to minimize the number of free silanol groups.

      • Solution 3: Alternative Stationary Phases. Phenyl or cyano-based columns can offer different selectivity and may improve peak shape.[1]

Difficulty Removing Structurally Similar Impurities

Question: I'm struggling to remove impurities that are structurally very similar to my target piperazine derivative, such as N-alkylated or other substituted piperazines.

Answer: This is a challenging but common scenario, especially when dealing with side products from the synthesis.[1][4] A multi-pronged approach is often necessary.

  • Strategy 1: Salt Formation and Recrystallization. This is a powerful technique for purifying piperazine derivatives. By converting the free base to a salt (e.g., hydrochloride, acetate, or citrate), you alter its crystal lattice and solubility properties, which can often leave the impurities behind in the mother liquor.[1][4]

    • Pro-Tip: A thorough screening of different acids (e.g., HCl, HBr, acetic acid, citric acid, tartaric acid) and crystallization solvents is highly recommended to find the optimal conditions for selective precipitation of your desired compound.[4][5]

  • Strategy 2: Preparative HPLC. When dealing with very similar impurities, high-resolution preparative HPLC may be the only viable option. Method development on an analytical scale is crucial to optimize selectivity before scaling up.

  • Strategy 3: Derivatization. In some cases, it may be possible to selectively react either the desired product or the impurity to create a species with significantly different physical properties, making separation easier. This is a more advanced technique and requires careful consideration of the subsequent deprotection step.

Removing Residual Metal Catalysts

Question: My synthesis involved a palladium- or copper-catalyzed reaction, and I'm having trouble removing the residual metal from my piperazine-containing product.

Answer: Residual metals are a significant concern, particularly in drug development, due to their potential toxicity and interference with downstream reactions.[6] The basic nature of piperazine derivatives can lead to chelation with metal ions, making their removal challenging.

  • Solution 1: Aqueous Washes with Chelating Agents. During the workup, wash the organic layer containing your product with an aqueous solution of a chelating agent.

    • EDTA (Ethylenediaminetetraacetic acid): A common and effective chelating agent for a variety of metals.

    • Aqueous Ammonia: Can be effective for complexing with copper, forming a blue aqueous layer.[7]

  • Solution 2: Scavenger Resins. These are solid-supported reagents designed to bind and remove specific metals from solution. They can be added to a solution of your crude product, stirred, and then simply filtered off.

  • Solution 3: Activated Carbon Treatment. Stirring a solution of your product with activated carbon can effectively adsorb residual metal catalysts.[8] A subsequent filtration through Celite is necessary to remove the carbon particles.

  • Solution 4: Ion Exchange Chromatography. This technique can be used to remove charged metal species from your product solution.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude piperazine derivatives? A1: Common impurities often stem from the starting materials or side reactions during synthesis. These can include:

  • Unreacted Starting Materials: Such as ethylene diamine or diethylene triamine.[1]

  • Structurally Similar Byproducts: This can include over-alkylated piperazines (di-substituted products when a mono-substituted product is desired), related pyrazines, or N-hydroxyalkyl piperazines.[1][4]

  • Degradation Products: Improper storage or high temperatures can lead to degradation.[1]

  • Residual Solvents and Reagents: From the reaction and workup.

Q2: My piperazine derivative is an oil and won't crystallize. What are my options for purification? A2: If your free base is an oil, a common and effective strategy is to convert it into a salt. Piperazine derivatives often form stable, crystalline salts (e.g., hydrochlorides, acetates, tartrates) that are amenable to recrystallization. Alternatively, column chromatography is a viable option for purifying oils.

Q3: How can I purify chiral piperazine derivatives to separate enantiomers? A3: The separation of enantiomers requires a chiral environment. Common techniques include:

  • Chiral Resolution via Diastereomeric Salt Formation: React the racemic piperazine derivative with a chiral acid (e.g., tartaric acid, mandelic acid). This forms a mixture of diastereomeric salts, which have different physical properties and can often be separated by fractional crystallization.[9] The desired enantiomer can then be liberated from the separated salt by treatment with a base.

  • Chiral HPLC: This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based CSPs are often effective for piperazine derivatives.[10]

Q4: Is it better to purify my piperazine derivative as a free base or a salt? A4: The choice depends on the specific properties of your compound and the impurities present.

  • Purifying as a Free Base: This is often done using column chromatography. It is advantageous if the impurities are not basic and have different polarities.

  • Purifying as a Salt: This is typically done via recrystallization and is particularly effective for removing other basic, structurally similar impurities. It often yields a highly pure, crystalline solid that is easy to handle. However, it does require an additional step to convert the salt back to the free base if needed.

Section 3: Experimental Protocols and Data

Protocol 1: Purification of a Piperazine Derivative via Diacetate Salt Formation

This protocol is a general guideline for the purification of a piperazine derivative by forming its diacetate salt, which is often effective for achieving high purity.[4]

  • Dissolution: Dissolve the crude piperazine-containing mixture in acetone. A typical starting point is to use 5-10 volumes of acetone per volume of the crude material.

  • Clarification: If any insoluble materials are present, filter the solution.

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. The amount of acetic acid should be at least stoichiometric to form the diacetate salt, and an excess of up to 5 times the stoichiometric amount can be used to ensure complete precipitation.[4]

  • Precipitation: The crystalline piperazine diacetate should begin to precipitate. Stir the mixture and cool it to a temperature between 10-30°C to maximize precipitation.[4]

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified piperazine diacetate salt under vacuum.

  • (Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated by dissolving the salt in water, adding a base (e.g., NaOH, K2CO3) to raise the pH, and then extracting the free base into an organic solvent.

Data Summary: Comparison of Purification Methods for Piperazine Derivatives
Purification MethodTypical Purity AchievedAdvantagesCommon Challenges
Recrystallization (Free Base) Moderate to HighSimple, scalable.Finding a suitable solvent system; can be ineffective for removing structurally similar impurities.
Recrystallization (Salt Formation) High to Very HighExcellent for removing similar basic impurities; often yields highly crystalline solids.[1]Requires screening of acids and solvents; adds an extra step if the free base is needed.
Column Chromatography (Silica) Moderate to HighGood for separating compounds with different polarities.Peak tailing and product loss due to interaction with acidic silica; requires mobile phase modifiers.[1]
Column Chromatography (Alumina/Amine-Functionalized) HighMinimizes interactions with basic compounds, leading to better peak shape and recovery.Can be more expensive than standard silica.
Preparative HPLC Very HighHigh resolution, capable of separating very similar compounds.Lower throughput, more expensive, requires significant method development.
Fractional Distillation Moderate to HighSuitable for large-scale purification of volatile derivatives.Not effective for non-volatile compounds or for separating impurities with similar boiling points.[1]
Visual Workflow: Decision-Making for Piperazine Derivative Purification

Caption: Decision workflow for selecting a purification strategy for piperazine derivatives.

References

  • Hultquist, M. E. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available from: [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. Available from: [Link]

  • Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(11), 1844-1856. Available from: [Link]

  • Process for the separation of enantiomers of piperazine derivatives. (2019). European Patent No. EP3419974B1. European Patent Office.
  • Rochelle, G. T., et al. (2021). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information (OSTI). Available from: [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Available from: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. Available from: [Link]

  • Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(11), 1844-1856. Available from: [Link]

  • Troubleshooting of Amine Regn. Scribd. Available from: [Link]

  • HPLC Methods for analysis of Piperazine. HELIX Chromatography. Available from: [Link]

  • How to extract/isolate piperazine from water without distillation? ResearchGate. Available from: [Link]

  • Poláčková, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. Available from: [Link]

  • Piperazine-impurities. Pharmaffiliates. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available from: [Link]

  • Godar, J. W. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933. Washington, DC: U.S. Patent and Trademark Office.
  • Pollard, C. B., & MacDowell, L. G. (1961). Method for the preparation of piperazine salts. U.S. Patent No. 2,975,181. Washington, DC: U.S. Patent and Trademark Office.
  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1431. Available from: [Link]

  • Zabiegała, B., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Critical Reviews in Analytical Chemistry, 37(1-2), 29-37. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2017). International Journal of ChemTech Research, 10(9), 850-858. Available from: [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available from: [Link]

  • Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. Available from: [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. Available from: [Link]

  • Freeman, S., & Rochelle, G. (2016). Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation. Energy Procedia, 114, 1337-1347. Available from: [Link]

  • Kumar, Y., & Prasad, M. (2003). Method for the preparation of piperazine and its derivatives. U.S. Patent No. 6,603,003. Washington, DC: U.S. Patent and Trademark Office.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • Piperazine. Wikipedia. Available from: [Link]

  • Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. (2016). Chinese Patent No. CN105954376A. Google Patents.
  • Carrow, B. P., & Nozaki, K. (2021). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 25(10), 2139-2157. Available from: [Link]

  • Piperazine. chemeurope.com. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

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Technical Support Center: 1-(3-Methyloxetan-3-yl)piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-methyloxetan-3-yl)piperazine coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and optimize your synthetic outcomes. Our focus is on providing scientifically grounded explanations and practical, field-proven solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-arylation of 1-(3-methyloxetan-3-yl)piperazine?

A1: The most prevalent side reactions in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, involving 1-(3-methyloxetan-3-yl)piperazine include:

  • Oxetane Ring-Opening: While the 3,3-disubstituted oxetane motif is more stable than other substitution patterns, it can be susceptible to ring-opening under acidic conditions, which can be generated in situ during the reaction.[1][2] This can lead to the formation of diol-containing byproducts.

  • Double Arylation of Piperazine: If piperazine itself is used as the starting material instead of the pre-formed 1-(3-methyloxetan-3-yl)piperazine, diarylation is a common side reaction.[3][4] Using a large excess of piperazine can help to minimize this.[5]

  • Hydrodehalogenation of the Aryl Halide: This involves the replacement of the halide on the aryl coupling partner with a hydrogen atom, leading to an undesired arene byproduct. This can be promoted by certain catalyst/ligand combinations or the presence of water.

  • Catalyst Decomposition: Palladium catalysts can decompose under reaction conditions, leading to the formation of inactive palladium black.[6][7][8] This is often indicated by a color change in the reaction mixture and can be caused by factors such as high temperatures, inappropriate ligand choice, or the presence of impurities.

  • Homocoupling of the Aryl Halide: This side reaction leads to the formation of biaryl compounds and consumes the aryl halide starting material.

Q2: Is the oxetane ring stable under typical Buchwald-Hartwig coupling conditions?

A2: Generally, the 3,3-disubstituted oxetane ring in 1-(3-methyloxetan-3-yl)piperazine exhibits good stability under the basic conditions typically employed in Buchwald-Hartwig aminations.[9][10] Oxetanes are known to be more stable under basic conditions compared to acidic conditions.[1][9][10] However, prolonged reaction times at high temperatures or the presence of Lewis acidic species could potentially lead to ring-opening.[11][12] Careful selection of a non-acidic base and moderate reaction temperatures is recommended.

Q3: Can the piperazine nitrogen atoms undergo side reactions other than the desired coupling?

A3: Yes, the secondary amine of the piperazine ring is nucleophilic and can participate in other reactions. If the aryl halide coupling partner contains other electrophilic functional groups, such as esters or activated alkyl halides, competing nucleophilic substitution reactions can occur. Additionally, over-alkylation or over-arylation can be an issue if not carefully controlled. In some cases, N-dealkylation of arylpiperazine derivatives can occur as a metabolic process, which may be relevant in a drug development context.[13]

II. Troubleshooting Guide

This section provides detailed troubleshooting for specific issues you may encounter during your coupling experiments.

Problem 1: Low Yield of the Desired Coupled Product

A low yield of your target molecule can be attributed to several factors. The following workflow can help you systematically identify and address the root cause.

LowYieldTroubleshooting Start Low Yield Observed Check_Purity Starting Material Purity? Start->Check_Purity Check_Catalyst Catalyst/Ligand Inactive? Check_Conditions Suboptimal Conditions? Check_Catalyst->Check_Conditions No Solution_Catalyst Screen Different Pd Sources & Ligands (e.g., GPhos, RuPhos, BINAP). Use a precatalyst. Check_Catalyst->Solution_Catalyst Yes Solution_Conditions Optimize Base, Solvent, & Temperature. Ensure anhydrous and anaerobic conditions. Check_Conditions->Solution_Conditions Yes End Improved Yield Check_Conditions->End No, consult further. Check_Purity->Check_Catalyst No Solution_Purity Purify Starting Materials. Ensure 1-(3-methyloxetan-3-yl)piperazine is free of excess piperazine. Check_Purity->Solution_Purity Yes Solution_Catalyst->End Solution_Conditions->End Solution_Purity->End

Caption: Troubleshooting workflow for low product yield.

Detailed Analysis & Solutions:
  • Cause A: Catalyst Deactivation or Inappropriate Choice. The selection of the palladium source and ligand is critical for a successful coupling reaction.[14] For challenging substrates, more electron-rich and sterically hindered ligands may be necessary.[14]

    • Solution: Screen a panel of palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., RuPhos, XPhos, BINAP).[14] Consider using pre-formed palladium catalysts which can offer greater consistency.

  • Cause B: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature significantly impacts reaction efficiency. Strong bases like NaOt-Bu are often effective but can be incompatible with sensitive functional groups.[15]

    • Solution: Experiment with different bases such as Cs₂CO₃ or K₃PO₄, which offer good functional group tolerance.[15] Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[16] Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Cause C: Impure Starting Materials. The purity of both the aryl halide and the 1-(3-methyloxetan-3-yl)piperazine is paramount. Residual impurities can poison the catalyst.

    • Solution: Purify all starting materials before use. For 1-(3-methyloxetan-3-yl)piperazine, ensure it is free from any unreacted piperazine, which could lead to competitive diarylation.

Problem 2: Presence of Significant Oxetane Ring-Opened Byproducts

The appearance of byproducts resulting from the opening of the oxetane ring is a clear indication of undesired reactivity.

Mechanism of Acid-Catalyzed Oxetane Ring-Opening

Under acidic conditions, the oxygen of the oxetane ring can be protonated, making the ring susceptible to nucleophilic attack and subsequent opening.

RingOpening Oxetane 1-(3-Methyloxetan-3-yl)piperazine Protonation Protonation of Oxetane Oxygen (H+) Oxetane->Protonation Activated_Oxetane Protonated Oxetane (Oxonium Ion) Protonation->Activated_Oxetane Nucleophilic_Attack Nucleophilic Attack (e.g., H2O, Amine) Activated_Oxetane->Nucleophilic_Attack Ring_Opened_Product Diol or Amino-alcohol Byproduct Nucleophilic_Attack->Ring_Opened_Product

Caption: Acid-catalyzed oxetane ring-opening pathway.

Preventative Measures:
  • Choice of Base: Employ non-acidic or weakly basic conditions. Bases like K₂CO₃, Cs₂CO₃, or organic bases such as DBU can be milder alternatives to strong alkoxides.

  • Reaction Temperature and Time: Minimize reaction time and use the lowest effective temperature to reduce the likelihood of side reactions. Prolonged heating can promote decomposition pathways.

  • Avoid Acidic Additives: Ensure that no acidic additives are present in the reaction mixture. If the aryl halide or other reagents are stored in acidic solutions, they should be neutralized or purified prior to use.

Problem 3: Formation of Diarylated Piperazine

This issue primarily arises when using piperazine as a starting material with the intention of performing a mono-functionalization followed by coupling.

Strategies to Promote Mono-Substitution:
  • Use a Large Excess of Piperazine: Employing a significant excess of piperazine (5-10 equivalents) can statistically favor mono-substitution.[5][14]

  • Utilize Mono-Protected Piperazine: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.

  • In Situ Formation of Piperazine Salt: An alternative method involves the in situ formation of a piperazine mono-salt (e.g., monohydrochloride or monoacetate), which deactivates one of the nitrogen atoms.[17]

Mono_vs_Di_Substitution cluster_0 Desired Pathway cluster_1 Side Reaction ArylHalide Aryl Halide Mono_Product Mono-arylated Piperazine ArylHalide->Mono_Product Piperazine_excess Piperazine (Large Excess) Piperazine_excess->Mono_Product ArylHalide2 Aryl Halide Di_Product Di-arylated Piperazine ArylHalide2->Di_Product Piperazine_stoichiometric Piperazine (Stoichiometric) Piperazine_stoichiometric->Di_Product

Caption: Controlling mono- versus di-arylation of piperazine.

III. Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of 1-(3-methyloxetan-3-yl)piperazine with an aryl halide. Optimization for specific substrates is recommended.

Materials:

  • 1-(3-Methyloxetan-3-yl)piperazine (1.2 eq)

  • Aryl halide (1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 eq)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl halide and 1-(3-methyloxetan-3-yl)piperazine.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[14]

Buchwald_Hartwig_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Pd Catalyst, Ligand, Base, Aryl Halide, and Piperazine Derivative Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Cool, Dilute, Wash Reaction->Workup Purification Dry and Purify Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Data Summary Table
ParameterRecommended RangeNotes
Catalyst Loading 1-5 mol%Higher loadings may be needed for less reactive substrates.
Ligand-to-Metal Ratio 1:1 to 2:1Ligand choice is crucial for reactivity and selectivity.[18][19]
Base 1.2-2.0 eqNaOt-Bu, K₃PO₄, Cs₂CO₃ are common choices.[15]
Temperature 80-120 °CLower temperatures may be possible with highly active catalysts.
Solvent Toluene, Dioxane, THFMust be anhydrous.[16]

IV. References

  • Wikipedia. Oxetane. [Link]

  • University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • National Institutes of Health. Oxetanes in Drug Discovery Campaigns. [Link]

  • National Institutes of Health. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • Journal of the American Chemical Society. Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. [Link]

  • National Institutes of Health. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • ResearchGate. A General Palladium-Catalyzed Amination of Aryl Halides with Ammonia. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • National Institutes of Health. Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • RadTech. Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • PubMed. Ligand-mediated highly effective and selective C-N coupling for synthesizing bioactive N-aryltriazole acyclonucleosides. [Link]

  • ResearchGate. Effect of ligand on selectivity. See the Supporting Information for detailed procedures. [Link]

  • ResearchGate. Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]

  • National Institutes of Health. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Synthesis of Oxetanes. [Link]

  • National Institutes of Health. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. [Link]

  • ResearchGate. N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. [Link]

  • ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • New Palladium Nanocluster Catalyst Confined within a Molecular Ring Enables Selective and Stable Hydrogenation Reactions. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • The Dong Group. Oxetane Presentation.pptx. [Link]

  • National Institutes of Health. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. [Link]

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of piperazine and its derivatives. The N-aryl piperazine motif is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] However, its synthesis via palladium-catalyzed C-N cross-coupling is not without challenges. This guide is structured to provide researchers and drug development professionals with a blend of foundational knowledge, actionable troubleshooting advice, and optimized protocols derived from both seminal literature and practical field experience.

Part 1: Understanding the Core Challenges with Piperazine

Piperazine presents unique challenges in Buchwald-Hartwig amination due to its structure: it is a cyclic secondary diamine. This leads to two primary experimental hurdles:

  • Selectivity (Mono- vs. Bis-arylation): As an N,N'-unsubstituted substrate, piperazine can react at both nitrogen atoms to form a bis-arylated byproduct. Controlling the reaction to favor the desired mono-arylated product is often the principal optimization goal. This is typically managed by using a large excess of piperazine, though this complicates downstream purification.[4]

  • Catalyst Inhibition: Piperazine can act as a bidentate ligand, potentially chelating to the palladium center and inhibiting catalytic activity. This can stall the reaction or require higher catalyst loadings.

A common and highly effective strategy to circumvent these issues is to use a mono-protected piperazine, such as N-Boc-piperazine.[1] This approach guarantees mono-arylation and simplifies the reaction optimization. This guide will address protocols for both protected and unprotected piperazine.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the amination of piperazine compounds in a direct question-and-answer format.

Q1: My reaction shows low or no conversion. What are the likely causes?

This is the most frequent issue and can stem from several sources. A systematic approach is key to diagnosis.

dot

Caption: Decision tree for troubleshooting low-yield reactions.

In-depth Explanation:

  • Catalyst Inactivity: The active catalyst is a Pd(0) species.[5] Oxygen can oxidize Pd(0) to inactive Pd(II), halting the catalytic cycle. Using an air-stable precatalyst (e.g., XPhos Pd G3) can ensure a consistent generation of the active Pd(0) species.[6] Furthermore, certain functional groups on your aryl halide or within the piperazine derivative (like unprotected thiols) can irreversibly bind to palladium and act as catalyst poisons.[7]

  • Reagent Quality: The Buchwald-Hartwig reaction is highly sensitive to water and oxygen. Solvents must be anhydrous and thoroughly degassed. Strong bases like sodium tert-butoxide (NaOt-Bu) are hygroscopic and can degrade upon storage; using a freshly opened bottle or material stored in a glovebox is recommended.[6]

  • Suboptimal Conditions: There is no universal condition set. An aryl chloride will require a more electron-rich, bulky ligand (like RuPhos or XPhos) to facilitate the difficult oxidative addition step, compared to a more reactive aryl bromide.[1][8] Similarly, the base must be strong enough to deprotonate the piperazine N-H bond but not so strong that it causes degradation of sensitive functional groups on your substrates.[9]

Q2: I'm getting a significant amount of bis-arylated product when using unprotected piperazine. How can I improve selectivity for mono-arylation?

dot

Caption: Key factors for controlling mono-arylation selectivity.

In-depth Explanation:

The reaction of the mono-arylated piperazine product with another molecule of aryl halide is a competing consecutive reaction. To favor the initial reaction, you can:

  • Leverage Stoichiometry: Using a large excess of piperazine (e.g., 5-10 equivalents) makes it statistically more likely for the palladium complex to encounter an unreacted piperazine molecule rather than the mono-arylated product. While effective, this complicates purification as the excess piperazine must be removed.[4]

  • Control Kinetics: The second amination step may have a higher activation energy. Lowering the reaction temperature can disproportionately slow the second reaction relative to the first, improving selectivity.[7]

  • Limit Reaction Time: The bis-arylated product only forms after the mono-arylated product is present. By carefully monitoring the reaction (e.g., by TLC or LC-MS) and stopping it as soon as the starting aryl halide is consumed, you can minimize the formation of the undesired byproduct.

Q3: I see a major side product that corresponds to the hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?

Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that arises from β-hydride elimination.[10]

In-depth Explanation:

This side reaction can occur from the Pd-H species that may be generated in the catalytic cycle. While piperazine itself does not have β-hydrogens on the nitrogen atom, other components in the reaction mixture can be sources. More commonly, certain palladium-amide intermediates can be unstable.

Solutions:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (see Table 1). These ligands form stable complexes with palladium that favor the desired reductive elimination pathway over side reactions.[10]

  • Ensure an Inert Atmosphere: While seemingly basic, rigorously excluding oxygen and moisture is critical. Sources of hydrogen can exacerbate the hydrodehalogenation side reaction.[6]

  • Base Selection: In some cases, the choice of base can influence this pathway. If using an alkoxide base, switching from NaOt-Bu to a non-coordinating base like LHMDS or a weaker carbonate or phosphate base may help, although this will likely require re-optimization of other parameters.[5]

Part 3: Key Parameter Optimization
Q4: How do I choose the right ligand for my piperazine coupling?

The ligand is arguably the most critical component for a successful reaction. It stabilizes the palladium catalyst, influences its reactivity, and dictates the success of the key oxidative addition and reductive elimination steps.[3] For piperazine couplings, especially with less reactive aryl chlorides, bulky biaryl phosphine ligands are the gold standard.

LigandTypical SubstratesKey Characteristics & Causality
XPhos Ar-Cl, Ar-Br, Ar-OTfHighly bulky and electron-rich. The bulk facilitates the final C-N bond-forming reductive elimination step, which is often rate-limiting.[6]
RuPhos Ar-Cl, Ar-BrSimilar to XPhos but the dialkyl phosphine on the ferrocene backbone provides a different steric and electronic environment, sometimes offering superior results for hindered substrates.[1]
BrettPhos Primary Amines, some secondaryExtremely bulky. While often cited for primary amines, its steric profile can be advantageous in preventing catalyst dimerization and promoting fast reductive elimination for certain secondary amines.[9]
XantPhos Ar-Br, Ar-IA bidentate ligand with a large "bite angle." This geometry can promote stability and prevent β-hydride elimination, but it is sometimes less effective for challenging aryl chlorides compared to monodentate biaryl phosphines.[11]
BINAP Ar-Br, Ar-I, Ar-OTfOne of the earliest successful bidentate ligands. It is effective for reactive substrates but often superseded by modern biaryl phosphine ligands for more challenging transformations.[12]
Table 1: Ligand Selection Guide for Piperazine Amination.
Q5: Which base and solvent combination should I start with?

The base and solvent are intrinsically linked. The base must be soluble enough in the chosen solvent to be effective, and the solvent must have a boiling point compatible with the required reaction temperature.

BasepKaHCompatible SolventsUse Case & Rationale
NaOt-Bu ~19Toluene, Dioxane, THFThe most common strong base. Its high basicity accelerates the deprotonation of the piperazine N-H, leading to faster reaction rates.[5] Can be incompatible with base-sensitive functional groups.
LHMDS ~26Toluene, THFA very strong, non-nucleophilic base. Useful when NaOt-Bu causes side reactions. Its bulk can be beneficial.
K₃PO₄ ~12.3Dioxane, t-BuOH, TolueneA weaker inorganic base. Often used for substrates with base-sensitive groups (e.g., esters). Requires higher temperatures or more active catalysts to achieve good rates.[5]
Cs₂CO₃ ~10.3Dioxane, THF, TolueneA mild base with good solubility in many organic solvents, making it a popular choice for screening when milder conditions are desired.[5][12]
Table 2: Common Bases and Compatible Solvents.

Starting Point Recommendation: For a typical coupling of N-Boc-piperazine with an aryl bromide, a combination of XPhos Pd G3 precatalyst, NaOt-Bu, and Toluene at 100 °C is a robust starting point.[6]

Part 4: The Catalytic Cycle & Experimental Protocol

Understanding the mechanism is key to rational troubleshooting.

dot

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition amide_complex Pd-Amide Complex ox_add->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-N Product (Piperazine) amide_complex->product arx Ar-X arx->ox_add amine Piperazine (R₂NH) amine->ox_add base Base base->ox_add center

Caption: A simplified representation of the palladium-catalyzed cycle.

General Protocol for Buchwald-Hartwig Amination of N-Boc-Piperazine

This protocol is a general starting point for the coupling of an aryl bromide with N-Boc-piperazine.

Materials:

  • Aryl bromide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl halide)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, N-Boc-piperazine, XPhos Pd G3, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.[6]

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-piperazine.[1]

References

Sources

Technical Support Center: Troubleshooting Low Solubility of Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug solubility. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. Here, you will find a structured approach to diagnosing and resolving issues related to the low aqueous solubility of drug candidates, a common hurdle in pharmaceutical development.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding drug solubility.

Q1: Why is the aqueous solubility of my new chemical entity (NCE) so low?

A1: Low aqueous solubility is a frequent challenge, with nearly 40% of currently marketed drugs and a majority of developmental candidates exhibiting this property.[1] The primary reason lies in the molecular structure of the compound. Molecules with high lipophilicity (a tendency to dissolve in fats or lipids) and large, complex structures often have difficulty interacting with polar water molecules. This is governed by the "like dissolves like" principle, where non-polar molecules are poorly soluble in polar solvents like water.[4]

Q2: How can I quickly assess the potential solubility challenges of my compound?

A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework for classifying drugs based on their aqueous solubility and intestinal permeability.[5][6] Understanding your compound's BCS class can help predict potential challenges.

BCS ClassSolubilityPermeabilityFormulation ChallengeExample Compounds
Class I HighHighLowMetoprolol, Paracetamol
Class II LowHighBioavailability is limited by the dissolution rate.Glibenclamide, Ezetimibe
Class III HighLowBioavailability is limited by the permeation rate.Cimetidine
Class IV LowLowSignificant challenges for both solubility and permeability.Bifonazole

Table based on information from the Biopharmaceutics Classification System.[5][7]

Compounds in BCS Class II and IV are particularly challenging due to their low solubility.[8][9]

Q3: My compound is not dissolving in my aqueous buffer for an in-vitro assay. What's the first thing I should try?

A3: For ionizable compounds, the first and often most effective step is to adjust the pH of your buffer. The solubility of weakly acidic or basic drugs can be significantly increased by shifting the pH to a point where the molecule is in its ionized (charged) form.[3][4][10]

  • For a weakly acidic compound: Increasing the pH above its pKa will cause it to deprotonate (lose a proton), become negatively charged, and thus more soluble in water.

  • For a weakly basic compound: Lowering the pH below its pKa will lead to protonation, giving it a positive charge and increasing its solubility.[3]

Q4: I'm seeing inconsistent results in my biological assays. Could this be related to solubility?

A4: Absolutely. Poor solubility is a common cause of variability in in-vitro assays. If your compound precipitates out of solution, the actual concentration exposed to the cells or target is much lower than the intended concentration, leading to inaccurate results.[4] It is crucial to determine the kinetic solubility of your compound in the specific assay buffer before conducting the experiment.[4]

Q5: What is the difference between "kinetic" and "thermodynamic" solubility?

A5:

  • Thermodynamic solubility is the true equilibrium solubility of a compound, determined after a long incubation period (e.g., 24-48 hours) where the solution is saturated.[4]

  • Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly prepared, typically from a concentrated stock solution. This is more relevant for in-vitro assays where compounds are often added from a DMSO stock.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for systematically addressing solubility issues.

Guide 1: Initial Solubility Assessment and pH Optimization

The first step in troubleshooting is to systematically characterize the solubility of your compound.

Experimental Protocol: pH-Solubility Profiling

This experiment determines the solubility of an ionizable drug at different pH values.

Methodology:

  • Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).

  • Equilibration: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. Seal the vials and agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

dot graph TD { A[Start: Excess Solid Compound] --> B{Add to Buffers of Varying pH}; B --> C{Equilibrate for 24-48h at Constant Temp}; C --> D[Centrifuge to Separate Solid]; D --> E[Analyze Supernatant Concentration via HPLC]; E --> F[Plot Solubility vs. pH]; F --> G[Determine pKa and Intrinsic Solubility];

} caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; } Caption: pH-Solubility Profiling Workflow.

Interpretation of Results: The resulting pH-solubility profile will reveal the pH at which your compound has the highest solubility. This information is critical for developing oral formulations and for preparing solutions for in-vitro and in-vivo studies.[10][11]

Guide 2: Formulation Strategies for Poorly Soluble Compounds

If pH adjustment is insufficient or not applicable (for non-ionizable compounds), several formulation strategies can be employed.

Strategy 1: Salt Formation

For ionizable compounds, forming a salt is a common and effective way to improve solubility and dissolution rate.[12][13]

  • Causality: Salt forms often have different crystal lattice energies compared to the free form of the drug. A salt with a lower lattice energy will require less energy to break apart, leading to improved solubility.[14]

  • Experimental Workflow: Salt Screening

    • Counterion Selection: Choose a diverse set of pharmaceutically acceptable counterions based on the pKa of your compound.[1]

    • Salt Formation: React your compound with the selected counterions in various solvent systems.[13][15]

    • Characterization: Analyze the resulting solids using techniques like X-ray powder diffraction (XRPD) to confirm the formation of new crystalline forms.

    • Performance Testing: Evaluate the solubility, dissolution rate, and physical stability of the new salt forms.[13]

dot graph TD { A[API (Acidic or Basic)] --> B{Select Counterions}; B --> C{Co-crystallization Experiments}; C --> D{Isolate Solids}; D --> E{Characterize (XRPD, DSC)}; E --> F{Solubility & Stability Testing}; F --> G[Select Optimal Salt Form];

} caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; } Caption: Salt Screening Workflow.

Strategy 2: Amorphous Solid Dispersions (ASDs)

Converting a crystalline drug to its amorphous (non-crystalline) form can significantly increase its solubility.[16][17]

  • Causality: The amorphous state is a higher energy form compared to the stable crystalline state. This excess energy allows the compound to dissolve more readily.[14][18] ASDs stabilize the amorphous drug within a polymer matrix to prevent it from recrystallizing.[16][19]

  • Common Preparation Methods:

    • Spray Drying: The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated.

    • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until they form a molten mass, which is then cooled rapidly.[16]

Strategy 3: Particle Size Reduction

Decreasing the particle size of a drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[14]

  • Micronization: Reduces particle size to the micron range. This can improve the dissolution rate but does not affect the equilibrium solubility.[9]

  • Nanosuspensions: Involves reducing the drug particle size to the sub-micron (nanometer) range. Nanosuspensions are colloidal dispersions of the drug stabilized by surfactants.[20][21][22] This approach can significantly enhance dissolution velocity and saturation solubility.[20][21]

Strategy 4: Use of Excipients

Pharmaceutical excipients are inactive substances that can be added to a formulation to improve the solubility of the active pharmaceutical ingredient (API).[23][24]

  • Solubilizers and Surfactants: These molecules have both hydrophobic and hydrophilic regions, allowing them to form micelles that can encapsulate and solubilize poorly soluble drugs.[9]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule and increasing its aqueous solubility.[25][26][27]

Part 3: Advanced Topics & Considerations

Polymorphism

A single compound can exist in different crystalline forms, known as polymorphs. Different polymorphs can have significantly different solubilities. It is essential to identify and control the polymorphic form of your drug candidate to ensure consistent performance.

In Silico and In Vitro Tools for Early Assessment
  • Computational Modeling: Can predict the solubility of a compound based on its molecular structure.

  • High-Throughput Screening: Automated systems can rapidly screen the solubility of a compound in various solvents, pH conditions, and with different excipients.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose, troubleshoot, and overcome the challenges posed by poorly soluble drug candidates, thereby accelerating the drug development process.

References
  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.).
  • Biopharmaceutics Classification System - Wikipedia. (n.d.).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (n.d.).
  • Solubility enhancement with amorphous solid dispersions - Seppic. (2025, May 13).
  • Salt Screening - Charles River Laboratories. (n.d.).
  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review - International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). (2020, July 15).
  • Salt Screening | Improved Pharma. (2021, February 14).
  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. (2023, May 1).
  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug - ResearchGate. (n.d.).
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - NIH. (n.d.).
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.).
  • Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.).
  • Cyclodextrins and their applications in pharmaceutical and related fields - ScienceDirect. (n.d.).
  • Salt screening - CRYSFORMA. (n.d.).
  • Biopharmaceutics Classification System - Systematic Reviews in Pharmacy. (2010, February 4).
  • Improving Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology. (2020, November 3).
  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (2023). Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
  • Biopharmaceutics Classification System: A Regulatory Approach - Dissolution Technologies. (n.d.).
  • Golden rules for designing a salt screening strategy for insoluble molecules - Onyx Scientific. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
  • The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability - Hilaris Publisher. (n.d.).
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.).
  • Cyclodextrin - Wikipedia. (n.d.).
  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC - NIH. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
  • Amorphous solid dispersions for enhanced drug solubility and stability - Technobis. (2025, May 12).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon. (2023, October 31).
  • Excipients: What they are and their importance in the pharmaceutical industry. (2024, September 16).
  • Role of Excipients in Drug Formulation - Pharma Focus Europe. (n.d.).
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15).
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. (2020, April 25).
  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.).
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).
  • 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader. (2022, February 28).
  • Solubility | Dissolution | Bioavailability Enhancement CDMO - PharmaCompass.com. (n.d.).
  • Troubleshooting Dissolution Failures in Formulated Tablets - Pharma.Tips. (2025, March 30).
  • When poor solubility becomes an issue: From early stage to proof of concept | Request PDF. (n.d.).
  • PH and Solvent Effect on Drug Solubility. (n.d.).
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. (n.d.).
  • (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (2025, August 9).
  • Technical Support Center: Troubleshooting [Compound Name] Solubility Issues - Benchchem. (n.d.).
  • Overcoming the Challenge of Poor Drug Solubility. (n.d.).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).

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Technical Support Center: Purification of 1-(3-Methyloxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 1-(3-Methyloxetan-3-yl)piperazine, a key building block in modern medicinal chemistry. Our goal is to move beyond simple protocols and offer a deeper understanding of the principles behind each purification step, enabling you to resolve experimental challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 1-(3-Methyloxetan-3-yl)piperazine in a practical question-and-answer format.

Q1: What are the most probable impurities in my crude 1-(3-Methyloxetan-3-yl)piperazine sample?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, for typical syntheses involving the reaction of a 3-methyloxetane precursor with piperazine, several common impurities can be anticipated:

  • Unreacted Starting Materials: Excess piperazine is often used to minimize di-substitution, making it a very common impurity.[1] Residual oxetane precursors may also be present.

  • Di-substituted Byproduct: The formation of 1,4-bis(3-methyloxetan-3-yl)piperazine is a frequent side reaction. This occurs when a second molecule of the oxetane precursor reacts with the N-4 nitrogen of the desired product. Strategies to suppress this include using a significant excess of piperazine.[1]

  • Solvent Residues: Residual solvents from the reaction and initial work-up (e.g., toluene, ethanol, dichloromethane) are almost always present in the crude material.

  • Ring-Opened Byproducts: The oxetane ring is susceptible to opening under certain conditions (e.g., strongly acidic work-up), leading to the formation of diol impurities.

Understanding these potential contaminants is the first step in designing an effective purification strategy.

Q2: How can I quickly assess the purity of my crude product and track purification progress?

A2: A multi-tiered analytical approach is recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative analysis. It is perfect for monitoring reaction completion and tracking the separation of components during column chromatography. A typical system would be a silica gel plate eluted with a mobile phase like Dichloromethane/Methanol (e.g., 95:5 or 90:10) with a small amount of triethylamine (~0.5%) to prevent the streaking of amines. The product, being a polar amine, should have a distinct Rf value from the less polar di-substituted byproduct and the highly polar piperazine starting material.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, reversed-phase HPLC (RP-HPLC) is the method of choice.[2] A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA for better peak shape) can effectively separate the target compound from its impurities.[3][4] This technique is crucial for determining the final purity percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for confirming the structural integrity of your purified product and can also be used for purity estimation by integrating signals against a known internal standard.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities and can be used to analyze the main product if it is sufficiently thermally stable.[5]

A combination of these methods provides a comprehensive picture of your sample's purity.[6][7]

Q3: My crude product is a solid. Recrystallization isn't working well. What should I do next?

A3: When impurities co-crystallize with the product or when the product is an oil, flash column chromatography is the most powerful purification technique.[8] It separates compounds based on their differential adsorption to a stationary phase.

Key Considerations for Chromatographic Purification:

  • Stationary Phase: Silica gel is the standard choice and is slightly acidic.[8] Given that the target molecule is basic, adding a small percentage of a base like triethylamine (0.5-1%) to the eluent is critical to prevent peak tailing and improve separation.

  • Mobile Phase (Eluent): The choice of solvent is crucial. A gradient elution is typically most effective. You would start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your product.

    • The di-substituted byproduct (less polar) will elute first.

    • Your desired product, 1-(3-Methyloxetan-3-yl)piperazine (intermediate polarity), will elute next.

    • Unreacted piperazine (highly polar) will either remain on the baseline or require a much more polar solvent system (e.g., with a high percentage of methanol) to elute.

The workflow below illustrates the general strategy for purifying a crude product.

G cluster_start Synthesis & Work-up cluster_analysis Purity Assessment cluster_purification Purification Path cluster_end Final Product Crude Crude Product (Solid or Oil) Purity_Check Analyze by TLC/HPLC Crude->Purity_Check Recrystallize Recrystallization Purity_Check->Recrystallize If solid & simple impurities Column Column Chromatography Purity_Check->Column If oily or complex mixture Pure_Product Pure Product (>98% Purity) Purity_Check->Pure_Product If purity is satisfactory Recrystallize->Purity_Check Re-assess Column->Purity_Check Re-assess fractions

Caption: General purification workflow for 1-(3-Methyloxetan-3-yl)piperazine.

Q4: My product is a low-melting solid or a thick oil. What is the best purification method?

A4: For oils or low-melting solids, two primary methods are recommended:

  • Flash Column Chromatography: As detailed in Q3, this is the most versatile method for non-crystalline materials.[2][8]

  • Vacuum Distillation: Many substituted piperazines can be purified by distillation under reduced pressure.[9][10] This method is excellent for removing non-volatile impurities (like salts or polymeric material) and some closely related volatile impurities if there is a sufficient difference in boiling points. You will need a good vacuum pump and a short-path distillation apparatus to minimize product loss. This method is often scalable and can be very effective if the product is thermally stable.

Q5: How do I choose the right solvents for purification?

A5: Solvent selection is critical for both recrystallization and chromatography.

For Recrystallization: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurities should ideally be either very soluble or insoluble at all temperatures. A solvent system (a mixture of a "good" solvent and a "poor" solvent) is often required.

Solvent System ComponentRoleExample Solvents
Good Solvent Dissolves the compound wellDichloromethane (DCM), Ethanol, Methanol, Isopropanol
Poor Solvent (Anti-solvent) Compound is poorly solubleHexanes, Heptane, Diethyl Ether, Water

Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly. For piperazine derivatives, systems like Isopropanol/Heptane or Ethanol/Water can be effective.[1][11]

For Column Chromatography: The eluent should move your compound to an Rf of ~0.3 on a TLC plate for optimal separation. A common starting point for polar amines is a mixture of a non-polar and a polar solvent.

Eluent SystemPolarityTypical Impurities Eluted
Hexane/Ethyl AcetateLow to MediumVery non-polar byproducts
Dichloromethane/MethanolMedium to HighIdeal for eluting the target compound
Dichloromethane/Methanol/NH₄OHHigh (Basic)For highly polar compounds or to improve peak shape

The diagram below illustrates the principle of separation on a silica column.

G cluster_column Silica Gel Column (Polar Stationary Phase) cluster_elution Order of Elution Impurity_A Di-substituted (Least Polar) First First Fraction Impurity_A->First Elutes First Product Product (Polar) Second Middle Fractions Product->Second Elutes Second Impurity_B Piperazine (Most Polar) Third Last Fractions Impurity_B->Third Elutes Last or is Retained Eluent Eluent Flow (Non-polar -> Polar)

Caption: Elution order of product and impurities from a silica gel column.

Experimental Protocols
Protocol 1: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying 1-(3-Methyloxetan-3-yl)piperazine on a silica gel column.

  • TLC Analysis: Determine an appropriate eluent system using TLC. Aim for a system that gives the product an Rf value of approximately 0.2-0.4. A good starting point is 5% Methanol in Dichloromethane with 0.5% Triethylamine.

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size (a 20:1 to 50:1 ratio of silica to crude product by weight is common).[8]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles are trapped. Allow the excess solvent to drain to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting with the starting solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent as needed (e.g., increasing the percentage of methanol) to move the product down the column.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product. Confirm purity using HPLC and/or NMR.

Protocol 2: Recrystallization

This protocol is for purifying solid crude product.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile) and solvent systems (e.g., ethanol/water, DCM/hexane) to find a suitable one.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

References
  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • Pollard, C. B., & Wicker, T. H., Jr. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 76(7), 1853–1855. Retrieved from [Link]

  • Mečiř, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 575. Retrieved from [Link]

  • Ferreira, R. J., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5100. Retrieved from [Link]

  • Hultquist, M. E. (1950). Preparation of n-substituted piperazines. U.S. Patent No. 2,525,223. Washington, DC: U.S. Patent and Trademark Office.
  • Godfrey, N. B. (1969). Recovery and purification of piperazine. U.S. Patent No. 3,481,933. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]

  • Raffa, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1145. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • ACS Catalysis. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Retrieved from [Link]

  • National Institutes of Health. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Retrieved from [Link]

  • Britton, E. C., & Lange, N. A. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • Analytical Methods. (2013). A novel spectrophotometric spot test for the presumptive identification of piperazine analogues in seized illicit materials. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Analytical Methods. (2012). The GC-MS analysis of piperazines. Retrieved from [Link]

Sources

managing exothermic reactions during oxetane formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers and Process Chemists

Welcome to the Technical Support Center. This guide has been developed by our senior application scientists to assist researchers, chemists, and drug development professionals in safely managing the thermal hazards associated with oxetane ring formation. Oxetanes are valuable structural motifs in medicinal chemistry, but their synthesis involves the formation of a strained ring, a process that is often significantly exothermic and requires careful management.

This resource provides in-depth answers to common questions, troubleshooting protocols for unexpected events, and best practices for thermal management, grounded in established chemical principles and process safety.

Part 1: Frequently Asked Questions - Understanding the Thermal Hazard

This section addresses the fundamental principles governing the exothermicity of oxetane formation.

Q1: Why is the formation of an oxetane ring an exothermic process?

A: The primary reason is the release of ring strain energy upon cyclization. The four-membered oxetane ring possesses a significant amount of strain, calculated to be around 25.5 kcal/mol.[1] This value is comparable to the strain in an epoxide (27.3 kcal/mol) and much greater than that in a tetrahydrofuran (5.6 kcal/mol).[1] When an acyclic precursor, such as a 3-halo-1-propanol, cyclizes, the formation of the thermodynamically stable C-O bond releases this stored potential energy as heat. This conversion of chemical potential energy into thermal energy results in the observed exotherm.

Q2: Which synthetic routes to oxetanes are most likely to produce a strong exotherm?

A: While most methods for forming a strained ring are exothermic, the reactions most commonly associated with significant heat release are those that proceed rapidly and are highly thermodynamically favorable. These include:

  • Intramolecular Williamson Etherification: This is a classic and widely used method where a 1,3-halohydrin is treated with a strong base (e.g., sodium hydride, potassium hydroxide) to form the oxetane.[1][2][3][4] The deprotonation of the alcohol is fast, and the subsequent intramolecular SN2 cyclization can proceed very rapidly, leading to a rapid release of heat. The rate of the exotherm is often controlled by the rate of base addition.

  • Paternò-Büchi Reaction: This is a [2+2] photocycloaddition between a carbonyl compound and an alkene.[5][6][7][8] While initiated by light rather than heat, the cycloaddition itself is exothermic. The overall heat generated depends on the quantum yield of the reaction and the concentration of reactants. The temperature of the reaction can also influence the distribution of kinetic versus thermodynamic products.[5]

Q3: What are the primary risks associated with an unmanaged exotherm during oxetane synthesis?

A: The principal risk is a thermal runaway reaction. If the rate of heat generation from the cyclization reaction exceeds the rate of heat removal by the cooling system, the reaction temperature will rise uncontrollably. This can lead to several dangerous outcomes:

  • Boiling and Over-pressurization: The solvent and any low-boiling reagents can rapidly boil, leading to a dangerous increase in pressure within the reactor. This can cause vessel failure or ejection of the reactor contents.

  • Secondary Decomposition: At elevated temperatures, the starting materials, products (oxetanes can be thermally labile), or solvents may begin to decompose.[9] This decomposition can be highly exothermic itself, further accelerating the thermal runaway.

  • Reduced Selectivity and Impurity Formation: Even if a runaway is avoided, poor temperature control can lead to side reactions, such as the competing Grob fragmentation in the Williamson ether synthesis, reducing yield and complicating purification.[1][10]

Part 2: Proactive Thermal Management & Experimental Protocols

Effective management of reaction exotherms begins with proper planning and experimental design. This section provides actionable guidance and protocols.

Q4: How can I assess the thermal risk of my specific oxetane synthesis before running it at scale?

A: The most reliable method for quantifying thermal risk is Reaction Calorimetry (RC) .[11][12] This technique measures the heat flow of a chemical reaction under controlled conditions, providing critical data for safe scale-up.[13]

Key parameters obtained from reaction calorimetry include:

  • Heat of Reaction (ΔHr): The total amount of energy released or absorbed.

  • Heat Flow (q): The rate of heat generation over time, which helps identify the most energetic phases of the reaction.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a critical process safety parameter.[13]

Even without access to a reaction calorimeter, a preliminary assessment can be made by running a small-scale trial (e.g., 1-2 mmol) with careful monitoring of the internal reaction temperature using a calibrated thermocouple as the limiting reagent is added.

Q5: What is the standard protocol for setting up a thermally controlled oxetane synthesis in the lab?

A: The following protocol outlines a best-practice approach for a typical intramolecular Williamson etherification, which is a common and highly exothermic method.

Protocol: Thermally Controlled Synthesis of 3-phenyloxetane

Objective: To synthesize 3-phenyloxetane from 3-chloro-1-phenyl-1-propanol via intramolecular cyclization, ensuring effective management of the reaction exotherm.

Materials:

  • 3-chloro-1-phenyl-1-propanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Round-bottom flask equipped with a magnetic stir bar

  • Digital thermometer or thermocouple to monitor internal reaction temperature

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Cooling bath (ice/water)

Procedure:

  • System Setup: Assemble the reaction flask, addition funnel, and thermometer. Ensure the system is under an inert atmosphere. Place the flask in a cooling bath maintained at 0 °C.

  • Initial Charge: Charge the reaction flask with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Substrate Preparation: Dissolve the 3-chloro-1-phenyl-1-propanol (1.0 equivalent) in anhydrous THF in the addition funnel.

  • Controlled Addition (Crucial Step): Begin the slow, dropwise addition of the substrate solution from the addition funnel to the stirred NaH suspension.

    • Self-Validation Check: Carefully monitor the internal reaction temperature. The addition rate should be controlled to maintain the internal temperature below 10 °C. A rapid rise in temperature indicates that heat generation is outpacing heat removal. If the temperature rises above 10 °C, immediately stop the addition and allow the system to cool before resuming at a slower rate.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Controlled Quench: Once the reaction is complete, the most critical safety step is the quench. Slowly and carefully add saturated aqueous NH4Cl dropwise to the reaction mixture, which is still in the cooling bath. The quench of excess NaH is also highly exothermic. Monitor the temperature and gas evolution (hydrogen) closely during this step.

  • Workup: Once the quench is complete and gas evolution has ceased, proceed with a standard aqueous workup and purification.

This protocol's core principle is the control over the addition rate, which directly controls the rate of the exothermic reaction.

Data Summary: Solvent Properties for Thermal Management

Choosing the right solvent is crucial. A solvent with a higher specific heat capacity can absorb more energy for a given temperature change, while a higher thermal conductivity improves heat transfer to the cooling bath.

SolventBoiling Point (°C)Specific Heat (J/g·K)Thermal Conductivity (W/m·K)
Tetrahydrofuran (THF)661.760.15
Toluene1111.690.13
Dimethylformamide (DMF)1532.030.18
Dimethyl Sulfoxide (DMSO)1892.010.20

Note: While higher boiling point solvents like DMF and DMSO offer a larger operating window, they can be difficult to remove and may present their own safety hazards.

Part 3: Troubleshooting Guide

Even with careful planning, unexpected events can occur. This guide provides a logical framework for responding to a developing exotherm.

Q6: My reaction temperature is rising rapidly even after stopping reagent addition. What should I do?

A: This situation indicates that a significant amount of unreacted starting material has accumulated and is now reacting, or that a secondary decomposition is beginning. Follow this troubleshooting workflow immediately.

Visualization: Troubleshooting Workflow for a Runaway Exotherm

The following diagram outlines the critical decision-making process for managing an unexpected temperature spike.

Exotherm_Troubleshooting Troubleshooting a Runaway Exotherm start start stop_addition IMMEDIATELY Stop All Reagent Addition start->stop_addition enhance_cooling Enhance External Cooling (Add more ice, switch to dry ice bath) stop_addition->enhance_cooling check_temp Is Temperature Decreasing? enhance_cooling->check_temp stabilized Situation Stabilized Continue monitoring. Investigate cause. check_temp->stabilized Yes prepare_quench Prepare Emergency Quench (e.g., pre-cooled anti-solvent or quencher) check_temp->prepare_quench No add_quench Execute Controlled Quench Add quencher slowly to dilute/neutralize prepare_quench->add_quench evacuate If Control is Lost: Alert Others & Evacuate Lower sash, use safety shield prepare_quench->evacuate If pressure rises rapidly add_quench->check_temp Re-evaluate

Caption: Decision tree for managing a runaway reaction.

Explanation of Steps:

  • Stop Addition: The immediate priority is to stop adding fuel to the fire. Cease the addition of all reagents.

  • Enhance Cooling: Increase the efficiency of the cooling system. If using an ice bath, add more ice and salt. If possible and safe, switch to a more potent cooling bath like dry ice/acetone.

  • Assess Stability: If the temperature begins to drop, the situation is likely coming under control. Do not restart addition. The goal is to safely bring the reaction to a stable endpoint.

  • Prepare for Quench: If the temperature continues to rise, the reaction is approaching a runaway. Prepare to quench it. This involves adding a cold, inert liquid (an "anti-solvent") to dilute the reactants and absorb heat, or a chemical quencher (like acetic acid for a NaH reaction, added very carefully) to neutralize the reagents.

  • Evacuate: If at any point the reaction appears to be uncontrollable (e.g., rapid pressure buildup, solvent boiling violently), alert personnel, lower the fume hood sash completely, and evacuate the immediate area.

Part 4: Scale-Up and Process Safety Considerations

Q7: How do the principles of thermal management change when scaling up from the bench to a pilot plant?

A: The fundamental principles remain the same, but the physical realities change dramatically. The key challenge during scale-up is the decrease in the surface-area-to-volume ratio . A small lab flask has a large surface area relative to its volume, allowing for efficient heat transfer. A large reactor has a much smaller surface-area-to-volume ratio, making heat removal far less efficient.

Therefore, for scale-up:

  • Reaction Calorimetry Data is Mandatory: It is not optional. The data is used to engineer the required cooling capacity for the larger vessel.[13][14]

  • Addition Control is Paramount: Dosing rates that were safe in the lab will be dangerous at scale. The addition rate must be re-calculated based on the plant reactor's heat removal capabilities.

  • Alternative Technologies: For highly energetic or difficult-to-control reactions, consider moving to a continuous flow reactor. The extremely high surface-area-to-volume ratio of flow reactors provides superior heat transfer, largely eliminating the risk of thermal accumulation.[15]

Visualization: Experimental Safety Workflow

This diagram illustrates the logical flow from initial idea to a safely controlled experiment.

Safety_Workflow Workflow for Safe Experiment Design idea Reaction Concept (e.g., Oxetane Synthesis) lit_review Literature & Safety Review (Identify known hazards) idea->lit_review risk_assessment Thermal Risk Assessment (Estimate exotherm potential) lit_review->risk_assessment calorimetry Reaction Calorimetry (Optional for small scale, Mandatory for scale-up) risk_assessment->calorimetry protocol Develop Detailed Protocol (Include temp limits, quench procedure) calorimetry->protocol small_scale Perform Small-Scale Experiment (Careful monitoring) protocol->small_scale review_data Review Data & Safety Performance small_scale->review_data scale_up Proceed to Scale-Up (Re-evaluate with new data) review_data->scale_up Safe & Successful stop STOP Re-design experiment review_data->stop Unsafe / Failed

Sources

Technical Support Center: Scaling Up Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of piperazine derivatives. Piperazine moieties are privileged structures in medicinal chemistry, but their unique properties present distinct challenges when transitioning from bench-scale to pilot or manufacturing scale.[1][2][3] This resource provides practical, in-depth troubleshooting advice and strategic protocols to ensure efficient, safe, and reproducible large-scale production.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the scale-up of piperazine derivative synthesis.

Q1: Why is controlling mono- vs. di-substitution so much harder at scale? A1: At the laboratory scale, using a large excess of piperazine is a common and effective method to statistically favor mono-substitution.[4][5] However, on a large scale, this approach becomes economically and practically unfeasible due to the cost of materials and the difficulty in removing large quantities of unreacted piperazine. The comparable nucleophilicity of the second nitrogen atom in the mono-substituted product makes competitive di-substitution a persistent issue.[6][7]

Q2: My N-aryl piperazine synthesis (Buchwald-Hartwig) works well on the bench but fails at pilot scale. What are the likely causes? A2: Scale-up failures for Buchwald-Hartwig aminations are often traced to three factors:

  • Oxygen Sensitivity: While some modern catalysts are air-stable, many palladium-phosphine systems are sensitive to oxygen, which is harder to exclude in large reactors.[8] Catalyst deactivation can occur.

  • Mixing and Mass Transfer: Inefficient mixing in large vessels can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and byproduct formation.[9]

  • Base Solubility: Common bases like sodium tert-butoxide (NaOt-Bu) have limited solubility and can create a heterogeneous mixture that is difficult to stir and control at scale, leading to reproducibility issues.[10]

Q3: What are the primary safety concerns when scaling up piperazine reactions? A3: Key safety concerns include:

  • Exothermic Reactions: Neutralization and N-alkylation reactions can be highly exothermic.[11] Without proper thermal management, this can lead to thermal runaway.

  • Handling and Exposure: Piperazine is a corrosive solid that can cause severe skin and eye damage.[11][12] It is also hygroscopic and absorbs CO2 from the air.[11] Proper personal protective equipment (PPE) and handling procedures are critical.[12]

  • Flammable Solvents: The use of large volumes of flammable organic solvents requires adherence to strict fire safety protocols.

Q4: Are there "greener" or more sustainable approaches to large-scale piperazine synthesis? A4: Yes, several strategies are being explored. Using piperazine itself as the solvent for N-arylation reactions can eliminate the need for other organic solvents, creating a more eco-friendly process.[8] Additionally, developing catalytic systems that work in water or under solvent-free conditions is an active area of research. Continuous flow chemistry, in particular, offers significant advantages in safety, efficiency, and waste reduction for reactions like the Buchwald-Hartwig amination.[10][13]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific, complex challenges during scale-up.

Guide 1: Controlling Mono-N-Alkylation and Suppressing Di-Alkylation

Problem: You are observing >10% of the undesired 1,4-di-alkylated byproduct in your large-scale N-alkylation reaction, leading to low yield and a difficult purification process.

Causality: The mono-alkylated piperazine intermediate remains sufficiently nucleophilic to compete with the starting piperazine for the alkylating agent. Simple stoichiometric control is insufficient at scale.

Solutions & Protocols:

  • Slow Addition & Temperature Control (Kinetic Control):

    • Explanation: The second alkylation often has a slightly higher activation energy. By lowering the reaction temperature, you can disproportionately slow the rate of the second reaction compared to the first.[4] Slow, controlled addition of the alkylating agent prevents its concentration from building up, further favoring a reaction with the more abundant unsubstituted piperazine.[4][7]

    • Protocol: Controlled Addition of Alkyl Halide

      • Charge the reactor with piperazine (3-5 equivalents) and a suitable solvent (e.g., Acetonitrile).

      • Add your base (e.g., K₂CO₃).

      • Cool the mixture to 0-5 °C.

      • Prepare a solution of the alkyl halide (1 equivalent) in the reaction solvent.

      • Using an addition funnel or a syringe pump, add the alkyl halide solution dropwise over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion as monitored by HPLC or LC-MS.[4]

  • Protonation Strategy (In-Situ Protection):

    • Explanation: By using a piperazine salt (e.g., piperazine monohydrochloride), you create the piperazinium cation in solution. This protonated form is unreactive, effectively protecting one nitrogen. The free piperazine base present in equilibrium is the active nucleophile. This method avoids traditional protecting group chemistry.[5][6]

    • Protocol: Mono-alkylation via Protonation

      • Prepare piperazine-1-ium cation in situ by dissolving equimolar amounts of anhydrous piperazine and piperazine dihydrochloride in methanol.[6]

      • Add the alkylating agent to this solution.

      • Reflux the mixture, monitoring for the consumption of the starting material.

      • Upon completion, cool the mixture to precipitate out unreacted piperazine dihydrochloride.

      • Filter the mixture, and process the filtrate by evaporating the solvent and recrystallizing the product.[6]

Troubleshooting Workflow for Low Mono-Alkylation Yield

G start Low Yield of Mono-substituted Product q1 Significant Di-substitution (>5%) Observed? start->q1 a1_yes High Reactivity of Mono-substituted Intermediate q1->a1_yes  Yes a1_no Incomplete Reaction or Degradation Issue q1->a1_no  No sol1 Increase Piperazine Excess (if feasible, 3-5 eq.) a1_yes->sol1 sol2 Implement Slow Addition of Electrophile at 0-10°C a1_yes->sol2 sol3 Use Mono-Protonated Piperazine Strategy a1_yes->sol3 sol4 Check Reagent Purity & Reaction Temperature. Consider a more polar solvent. a1_no->sol4

Caption: Troubleshooting workflow for low mono-substitution yield.

Guide 2: Optimizing Large-Scale Buchwald-Hartwig Amination

Problem: Your Pd-catalyzed N-arylation reaction shows good conversion at the 1g scale but stalls at 50% conversion at the 1kg scale, with evidence of catalyst decomposition (e.g., formation of palladium black).

Causality: Catalyst deactivation and/or suboptimal reaction conditions that do not scale linearly are the primary culprits. The choice of ligand, base, and solvent is critical and their interactions can change with scale.[5][9][14]

Solutions & Protocols:

  • Catalyst System Selection:

    • Explanation: Not all catalyst/ligand systems are robust enough for large-scale synthesis. For electron-rich aryl halides, sterically hindered and electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to promote efficient reductive elimination and prevent catalyst deactivation.[5][14] Using modern, pre-formed palladium catalysts can also improve reproducibility.[8]

    • Recommendation: Screen several ligand/catalyst combinations at a small scale before committing to a large-scale run.

  • Base and Solvent Optimization:

    • Explanation: The physical properties of the base are crucial. While NaOt-Bu is common, its poor solubility can be problematic. A switch to a more soluble base like LHMDS or K₃PO₄, or even a soluble organic base like DBU, can create a more homogeneous and manageable reaction mixture.[10] The solvent must be rigorously anhydrous, as water can interfere with the catalytic cycle.

    • Protocol: Buchwald-Hartwig Amination with Optimized Conditions

      • To an oven-dried, nitrogen-purged reactor, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

      • Add the palladium catalyst (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., XantPhos).[7]

      • Add anhydrous toluene via cannula transfer.

      • Heat the reaction mixture to 80-110 °C and stir vigorously, monitoring by HPLC.

      • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove inorganic salts.[7]

Data Summary: Comparison of Base/Solvent Systems for Scale-Up

BaseSolventTemperature (°C)Key Scale-Up Considerations
NaOt-BuToluene100-110Poor solubility; can form thick, difficult-to-stir slurries.
K₃PO₄Dioxane/Toluene100-110Finely milled base is crucial for reactivity; less basic, good for sensitive substrates.
LHMDSTHF/Toluene60-80Soluble, but more expensive and moisture-sensitive.
DBUMeCN/PhMe140Homogeneous reaction, ideal for flow chemistry, but requires higher temperatures.[10]
Guide 3: Purification and Isolation Challenges

Problem: Your crude piperazine derivative is an oil that refuses to crystallize, and column chromatography is not feasible for your 5kg batch. You are struggling to remove unreacted starting materials and byproducts.

Causality: The high polarity and basicity of the piperazine nitrogen often lead to high solubility in polar solvents and streaking on silica gel.[15] Structurally similar impurities can also co-precipitate or co-distill, making separation difficult.[15]

Solutions & Protocols:

  • Purification via Salt Formation:

    • Explanation: This is a highly effective and scalable technique for purifying basic compounds. By reacting the crude free base with an acid (like acetic or hydrochloric acid) in a suitable non-polar solvent, you can precipitate the corresponding salt in high purity, leaving non-basic impurities behind in the solvent.[16]

    • Protocol: Purification via Diacetate Salt Precipitation

      • Dissolve the crude piperazine-containing mixture in acetone (5-20 volumes) at a temperature between 20-40 °C.[5]

      • With stirring, slowly add glacial acetic acid (at least a stoichiometric amount).[5]

      • The crystalline piperazine diacetate salt will begin to precipitate.

      • Cool the mixture to 10-30 °C to ensure complete precipitation.[5][15]

      • Isolate the salt by filtration.

      • Wash the collected solid with cold acetone to remove any remaining impurities.[5][15]

      • The pure free base can be regenerated by treating the salt with a suitable aqueous base and extracting the product.[15]

  • Alternative Non-Chromatographic Methods:

    • Fractional Distillation: Suitable for thermally stable, lower molecular weight derivatives where impurities have significantly different boiling points.[15]

    • Solvent Extraction: A carefully designed series of aqueous acid/base extractions can selectively remove impurities based on their pKa values.

    • Ion Exchange Resins: Cationic exchange resins can be used to capture the basic piperazine product, allowing neutral or acidic impurities to be washed away. The product is then eluted with a stronger base or acid.[17]

Logical Diagram for Purification Strategy Selection

G start Crude Piperazine Derivative q1 Is the product thermally stable and volatile? start->q1 q2 Is the primary impurity non-basic? q1->q2 No sol1 Fractional Distillation q1->sol1 Yes q3 Is the product solid or crystallizable? q2->q3 No sol2 Purification via Salt Formation q2->sol2 Yes sol3 Recrystallization q3->sol3 Yes sol4 Acid/Base Extraction or Ion Exchange q3->sol4 No

Caption: Decision workflow for selecting a scalable purification method.

References

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. TUPub. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • Purification of piperazine. Google Patents.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PubMed Central. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. Available at: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. Available at: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • What Is Piperazine derivatives?? Guide By shree ganesh chemicals. Slideshare. Available at: [Link]

  • Process for the preparation of piperazine derivatives. Google Patents.
  • Rearrangement reactions: Important tool for the synthesis of piperazines. Taylor & Francis Online. Available at: [Link]

  • Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. IS MUNI. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Bioisosteric Replacement: 1-(3-Methyloxetan-3-yl)piperazine vs. gem-Dimethyl Analogues in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In modern medicinal chemistry, the strategic modification of lead compounds is a critical process aimed at optimizing pharmacokinetic and pharmacodynamic properties. One of the most powerful tools in this endeavor is bioisosteric replacement, where a functional group is exchanged for another with similar physical or chemical properties to enhance the molecule's overall performance. This guide provides an in-depth comparison of two widely used motifs employed to block metabolic oxidation and modulate physicochemical properties: the 1-(3-methyloxetan-3-yl)piperazine moiety and the classic gem-dimethyl group.

As a Senior Application Scientist, my objective is to move beyond mere definitions and delve into the causal relationships that dictate the selection of one bioisostere over another. We will explore the nuanced impacts of these structures on a compound's profile, supported by experimental data and validated protocols, to empower researchers in making informed decisions during drug discovery campaigns.

The Strategic Imperative: Blocking Metabolic Hotspots

A primary challenge in drug development is overcoming rapid metabolic clearance, often mediated by cytochrome P450 (CYP) enzymes.[1] Methylene groups, particularly those in benzylic positions or adjacent to heteroatoms, are often metabolic "soft spots" susceptible to oxidation.[1] A common and historically validated strategy to prevent this is to replace the two hydrogen atoms on a vulnerable methylene with two methyl groups, creating a sterically shielded, non-oxidizable quaternary carbon center—the gem-dimethyl group.[2][3]

However, this modification is not without consequences. The addition of a gem-dimethyl group invariably increases the lipophilicity (LogP/LogD) of the compound, which can lead to a cascade of undesirable effects, including decreased aqueous solubility, increased off-target binding, and potentially higher metabolic turnover due to increased association with lipophilic CYP enzymes.[4][5]

This trade-off paved the way for the adoption of the oxetane ring as a polar surrogate for the gem-dimethyl group.[4][6][7] Specifically, a 3,3-disubstituted oxetane, such as the one in 1-(3-methyloxetan-3-yl)piperazine, offers a similar three-dimensional arrangement and steric hindrance to the gem-dimethyl group but introduces a polar ether oxygen.[4][8] This fundamental difference is the crux of our comparison.

cluster_0 Lead Optimization Strategy cluster_1 Bioisosteric Replacement cluster_2 Resulting Property Shifts Lead Lead Compound (Metabolically Labile Methylene) Metabolism Rapid Metabolic Oxidation (e.g., CYP-mediated) Lead->Metabolism Problem GemDimethyl Strategy 1: gem-Dimethyl Analogue Metabolism->GemDimethyl Solution A Oxetane Strategy 2: 1-(3-Methyloxetan-3-yl)piperazine Analogue Metabolism->Oxetane Solution B Gem_Props Blocks Oxidation Increases Lipophilicity Decreases Solubility (Often) GemDimethyl->Gem_Props Impact Oxe_Props Blocks Oxidation Decreases Lipophilicity Increases Solubility (Often) Modulates Basicity Oxetane->Oxe_Props Impact

Figure 1: Core strategic choice in blocking metabolic oxidation.

Head-to-Head Comparison: Physicochemical and Metabolic Properties

The choice between an oxetane and a gem-dimethyl group hinges on their differential impact on key drug-like properties. The following sections and data tables summarize these differences based on matched molecular pair analyses reported in medicinal chemistry literature.[9]

Lipophilicity (LogD) and Aqueous Solubility

The most significant and intended difference between the two motifs is polarity. The ether oxygen in the oxetane ring acts as a hydrogen bond acceptor and introduces a dipole moment, which is absent in the purely aliphatic gem-dimethyl group.

  • Causality: The increased polarity of the oxetane ring reduces a compound's lipophilicity (lower LogP/cLogP or LogD).[4][6] This reduction is often directly correlated with an increase in aqueous solubility, a critical parameter for achieving adequate oral bioavailability.[10] Conversely, the gem-dimethyl group, being non-polar, increases lipophilicity, which can be detrimental to solubility.[5]

Table 1: Comparative Physicochemical Data (Representative Matched Pairs)

Compound Pair Moiety cLogP Aqueous Solubility (µg/mL) Rationale for Improvement
Pair 1
Compound A gem-Dimethyl 3.8 12 The non-polar nature increases lipophilicity, reducing interaction with water.
Compound B 3,3-disubstituted Oxetane 2.7 180 The polar ether oxygen improves hydrophilicity and solubility.[10]
Pair 2
Compound C gem-Dimethyl 4.2 5 High lipophilicity leads to poor aqueous solubility.

| Compound D | 3,3-disubstituted Oxetane | 3.1 | 95 | Replacing lipophilic bulk with a polar isostere enhances solubility.[4] |

Metabolic Stability (Intrinsic Clearance)

Both motifs are effective at sterically shielding a vulnerable site from CYP-mediated oxidation. However, the overall impact on metabolic stability is more complex.

  • Causality: While the gem-dimethyl group effectively blocks metabolism at the point of attachment, its associated increase in lipophilicity can enhance binding to the active sites of metabolizing enzymes, potentially revealing new metabolic pathways elsewhere in the molecule or increasing clearance through non-specific binding.[4] The oxetane provides similar steric blocking but the concomitant reduction in lipophilicity often leads to a more profound improvement in metabolic stability by reducing the molecule's overall affinity for CYPs.[9][11] Studies have shown that 3,3-disubstituted oxetanes are particularly stable.[6][7]

Table 2: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)

Compound Pair Moiety Intrinsic Clearance (CLint, µL/min/mg) Interpretation
Pair 1
Compound A gem-Dimethyl 85 Moderate clearance; lipophilicity may contribute to enzyme binding.
Compound B 3,3-disubstituted Oxetane 15 Low clearance; reduced lipophilicity decreases substrate recognition by CYPs.[4][12]
Pair 2
Compound C gem-Dimethyl 150 High clearance; despite blocking one site, overall lipophilicity drives metabolism.

| Compound D | 3,3-disubstituted Oxetane | 25 | Low clearance; the combination of steric blocking and increased polarity is highly effective.[6] |

Influence on Basicity (pKa) of Proximal Amines

When incorporated adjacent to a basic nitrogen, as in 1-(3-methyloxetan-3-yl)piperazine, the oxetane ring exerts a significant electronic effect.

  • Causality: The electronegative oxygen atom in the oxetane ring has a powerful inductive electron-withdrawing effect.[7] This effect propagates through the sigma bonds to the point of attachment, reducing the electron density on the piperazine nitrogen. Consequently, the basicity (pKa) of the piperazine is lowered compared to its gem-dimethyl-substituted counterpart. This modulation can be critical for fine-tuning target engagement (if the nitrogen is involved in a key ionic interaction) or for mitigating off-target effects, such as hERG channel inhibition, which is often linked to high basicity.[7][13]

Experimental Protocols: A Self-Validating System

To generate the comparative data discussed, rigorous and reproducible experimental methodologies are essential. The following protocols describe standard assays used in drug discovery to evaluate these key properties.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by the primary drug-metabolizing enzymes. A lower rate of metabolism (lower clearance) is generally desirable.

Objective: To calculate the intrinsic clearance (CLint) of a test compound.

Methodology:

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM solution in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of the test compound (and a positive control, e.g., Verapamil) in the same buffer.

    • Prepare a 10 mM NADPH (cofactor) solution in buffer. Keep on ice.

  • Incubation (Time Course):

    • In a 96-well plate, pre-warm the HLM solution and the test compound solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to the wells containing the HLM and test compound mixture. The final test compound concentration is typically 0.5-1 µM.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Include a "no NADPH" control to account for non-enzymatic degradation.

  • Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area of the remaining parent compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate CLint using the equation: CLint (µL/min/mg) = (k * 1000) / [protein concentration in mg/mL].

cluster_workflow Workflow: Microsomal Stability Assay Prep 1. Preparation - Thaw HLM - Prepare Compound & NADPH Stocks Incubate 2. Incubation (37°C) - Mix HLM + Compound - Initiate with NADPH Prep->Incubate Quench 3. Quenching (Time Points) - Add Acetonitrile + Internal Std. - (t = 0, 5, 15, 30 min) Incubate->Quench Analyze 4. Analysis - Centrifuge - LC-MS/MS on Supernatant Quench->Analyze Calculate 5. Calculation - Plot ln(% remaining) vs. Time - Determine Slope (k) - Calculate CLint Analyze->Calculate

Figure 2: Standard experimental workflow for determining intrinsic clearance.
Protocol 2: Kinetic Aqueous Solubility Assay via Nephelometry

This high-throughput assay measures the solubility of a compound as it precipitates out of a DMSO/buffer solution, providing a rapid assessment for discovery projects.

Objective: To determine the kinetic solubility of a test compound in a buffered solution.

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Fill a 96-well UV-transparent plate with phosphate-buffered saline (PBS), pH 7.4.

  • Measurement:

    • Add 2 µL of the DMSO stock solution to 198 µL of the buffer in the plate (final concentration 100 µM, 1% DMSO).

    • Mix thoroughly by shaking.

    • Measure the turbidity (light scattering) of each well using a nephelometer immediately after mixing and after a set incubation period (e.g., 2 hours) at room temperature.

  • Analysis:

    • A standard curve is generated using compounds with known solubility.

    • The turbidity reading of the test compound is compared to the standard curve to estimate its aqueous solubility.

Conclusion and Outlook

The choice between incorporating a 1-(3-methyloxetan-3-yl)piperazine motif or a gem-dimethyl group is a paradigmatic example of modern bioisosteric design, moving from simple steric blocking to multi-parameter optimization.

  • The gem-dimethyl group remains a valid and straightforward strategy for blocking a known metabolic hotspot, particularly when an increase in lipophilicity is tolerable or even beneficial for target engagement.[2][3][5] Its synthetic accessibility is often higher than that of more complex heterocyclic systems.

  • The 1-(3-methyloxetan-3-yl)piperazine moiety represents a more advanced approach. It serves as a multifunctional bioisostere that not only blocks metabolism but also favorably modulates key physicochemical properties.[4][6][13] The reduction in lipophilicity and increase in aqueous solubility it confers are highly desirable traits for developing orally bioavailable drugs.[10][11] Furthermore, its ability to tune the pKa of the attached piperazine provides an additional handle for optimizing both efficacy and safety.

As a final recommendation, project teams should consider the 1-(3-methyloxetan-3-yl)piperazine or related oxetane bioisosteres early in lead optimization, especially when the parent scaffold suffers from poor solubility or high metabolic clearance driven by lipophilicity. While potentially more synthetically challenging, the downstream benefits often justify the initial investment, leading to drug candidates with a superior overall profile.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11535. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed, National Center for Biotechnology Information. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed, National Center for Biotechnology Information. [Link]

  • Isidro-Llobet, A., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12534–12557. [Link]

  • Wang, L., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. [Link]

  • Enamine Ltd. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Isidro-Llobet, A., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. PMC, NIH. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, NIH. [Link]

  • Stepan, A. F., et al. (2014). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. NIH. [Link]

  • de Lemos, E., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC, NIH. [Link]

  • Wang, L., et al. (2023). Application of gem-dimethyl groups. ResearchGate. [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]

  • Baker, D., & Al-Ali, H. (n.d.). Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]

  • Scott, J. S., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC, PubMed Central. [Link]

  • PubChem. (n.d.). 1-(Oxetan-3-yl)piperazine. PubChem. [Link]

  • Scott, K. A., & Di, L. (2017). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 60(19), 7863-7880. [Link]

  • Wang, L., & Lu, A. (2018). Drug metabolism in drug discovery and development. PMC, NIH. [Link]

Sources

A Senior Application Scientist's Guide to Validating Synthesized Piperazine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of a novel piperazine derivative is a significant step. However, synthesis is only half the battle. Rigorous structural validation is paramount to ensure the compound's identity, purity, and stability, forming the bedrock of reliable downstream research and development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques, offering field-proven insights and a robust, self-validating protocol for confirming the structure of your synthesized piperazine derivatives.

The Central Role of HPLC in Structural Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analytical assessment of synthesized organic compounds, including the vast family of piperazine derivatives.[1] Its widespread adoption is not accidental but is rooted in its versatility, precision, and robustness in separating, identifying, and quantifying compounds.[1]

Piperazine and its derivatives are organic bases, often exhibiting high polarity and a propensity for strong interactions with the stationary phase in chromatography.[2][3] This chemical nature presents unique analytical challenges, such as poor retention on traditional reversed-phase columns and peak tailing due to interactions with residual silanols on the silica-based stationary phase.[4][5] However, modern HPLC methodologies are well-equipped to handle these challenges, making HPLC an indispensable tool for several reasons:

  • Purity Assessment: HPLC excels at separating the target compound from impurities, including starting materials, by-products, and degradation products. This separation is crucial for calculating the purity profile, a critical quality attribute.

  • Identity Confirmation: By comparing the retention time of the synthesized compound with that of a known reference standard under identical conditions, HPLC provides a high degree of confidence in the compound's identity.

  • Stability Indication: A well-developed "stability-indicating" HPLC method can separate the intact drug from its potential degradation products, allowing for the assessment of a compound's stability under various stress conditions (e.g., acid, base, heat, light).[6]

Developing a Robust, Self-Validating HPLC Method

The creation of a reliable HPLC method is a systematic process. The choices made at each step are causally linked to the specific chemical properties of piperazine derivatives. The entire process must be governed by the principles of analytical procedure validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the results are accurate, reliable, and trustworthy.[7][8][9]

The Causality Behind Experimental Choices

Column Selection: Taming the Basic Nature

The choice of the stationary phase is critical. While standard C18 columns are workhorses in reversed-phase HPLC, the basic nature of piperazines can lead to strong, undesirable interactions with acidic silanol groups on the silica surface, resulting in poor peak shape.[5]

  • End-Capped C18/C8 Columns: These are often the first choice. "End-capping" neutralizes many of the accessible silanol groups, minimizing secondary interactions and improving peak symmetry.

  • Alternative Selectivity: If peak tailing persists, columns with different stationary phases like C8, Phenyl, or Cyano can offer alternative selectivity and may be less prone to strong ionic interactions.[6]

  • Mixed-Mode or HILIC Columns: For highly polar piperazine derivatives that show little or no retention on traditional reversed-phase columns, specialized columns are necessary.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns that combine reversed-phase and ion-exchange characteristics can provide the required retention.[10][11]

Mobile Phase Optimization: A Matter of Control

The mobile phase composition is arguably the most powerful tool for controlling the chromatography of piperazine derivatives.

  • pH Adjustment: Piperazine is a weak base with two pKa values.[2] Controlling the mobile phase pH is essential. By setting the pH approximately 2 units below the pKa of the analyte, the piperazine derivative will exist in its protonated, charged form. This suppresses the interaction with silanol groups and promotes better retention and peak shape. A phosphate buffer is often a good choice to maintain a stable pH.[12]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used to control elution strength in reversed-phase HPLC.[1] Methanol can sometimes provide better selectivity for separating closely related piperazine analogues.[12]

  • Additives (Tailing Suppressors): Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can further improve peak shape. The TEA molecules competitively bind to the active silanol sites on the stationary phase, effectively masking them from the piperazine analyte.[6]

Detector Selection: Seeing the Unseen

Many simple piperazine derivatives lack a strong chromophore, making them difficult to detect using a standard UV-Vis detector at common wavelengths (e.g., 254 nm).[3][13]

  • Low UV Detection: Some piperazines absorb weakly at low UV wavelengths (~205 nm), but this region is prone to interference from solvents and additives.[13]

  • Derivatization: A highly effective strategy is to react the piperazine with a derivatizing agent that attaches a UV-active or fluorescent tag to the molecule.[13][14] For example, reacting piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a stable, UV-active derivative that can be detected with high sensitivity.[13][15]

  • Advanced Detectors: If derivatization is not desirable, alternative detection methods can be employed. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are near-universal detectors that do not require a chromophore.[3] Mass Spectrometry (MS) provides not only detection but also mass information, which is invaluable for structural confirmation.

Workflow for HPLC Method Development and Validation

The following diagram illustrates a logical workflow for developing and validating an HPLC method for piperazine derivatives, ensuring a systematic and robust approach.

HPLC_Workflow start Define Analytical Goal (Purity, Identity) lit_review Literature & Compound Review (pKa, Solubility, UV) start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (C18, HILIC, etc.) method_dev->col_select mob_phase Mobile Phase Opt. (pH, Organic %, Additives) method_dev->mob_phase detector Detector Selection (UV, ELSD, MS, Derivatization) method_dev->detector optimization Systematic Optimization (Peak Shape, Resolution) col_select->optimization mob_phase->optimization detector->optimization validation Method Validation (ICH Q2) optimization->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Final Method & Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation

Caption: Workflow for HPLC Method Development and Validation.

A Self-Validating System: Step-by-Step Protocol

This protocol describes a general-purpose, self-validating HPLC-UV method for a synthesized piperazine derivative following derivatization.

Objective: To determine the purity of a synthesized piperazine derivative and confirm its identity against a reference standard.

Materials:

  • HPLC system with UV/DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reference Standard (certified purity)

  • Synthesized piperazine derivative

  • HPLC-grade Acetonitrile (ACN) and Water

  • Derivatizing Agent: NBD-Cl (4-chloro-7-nitrobenzofuran)

  • Buffer salts (e.g., Sodium Borate) and acids (e.g., HCl)

Protocol Steps:

  • System Suitability Test (SST) - The Self-Validation Check:

    • Prepare an SST solution containing the derivatized reference standard.

    • Inject the SST solution six replicate times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time must be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0. This initial check ensures the chromatographic system is performing correctly before analyzing any samples.

  • Standard and Sample Preparation (Derivatization):

    • Standard Stock Solution: Accurately weigh and dissolve the piperazine reference standard in a suitable diluent.

    • Sample Stock Solution: Accurately weigh and dissolve the newly synthesized piperazine derivative in the same diluent.

    • Derivatization Procedure: To an aliquot of the standard and sample solutions, add borate buffer (to maintain alkaline pH for the reaction) and an excess of NBD-Cl solution in ACN. Heat the mixture (e.g., 60°C for 30 minutes) to ensure complete reaction. Cool and dilute to the final concentration.[13]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient Program: A typical gradient might start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C[13]

    • Detection Wavelength: 340 nm (for the NBD derivative)[13]

    • Injection Volume: 10 µL[13]

  • Analysis Sequence:

    • Inject a blank (diluent).

    • Inject the SST solution (six replicates).

    • Inject the derivatized reference standard.

    • Inject the derivatized sample in duplicate.

  • Data Processing and Calculations:

    • Identity Confirmation: The retention time of the main peak in the sample chromatogram must match the retention time of the peak in the standard chromatogram within a narrow window (e.g., ±2%).

    • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding blank and solvent peaks).

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, it is not the only technique for structural validation. A comprehensive analysis often involves orthogonal methods—different techniques that measure the same attribute based on different principles.

TechniquePrinciplePrimary Use for Piperazine DerivativesAdvantagesDisadvantages
HPLC-UV/DAD Differential partitioning between mobile and stationary phases.Purity, Quantification, Identity High precision & accuracy, robust, excellent for purity determination.[1]May require derivatization for compounds without a chromophore.[3][13]
LC-MS HPLC separation followed by mass-to-charge ratio detection.Identity Confirmation, Impurity ID Provides molecular weight information, highly sensitive and specific.[16]More complex instrumentation, quantification can be more challenging than UV.
GC-MS Separation of volatile compounds in a gaseous mobile phase.Analysis of volatile impurities or derivatives Excellent for separating volatile and thermally stable compounds.Requires derivatization for non-volatile piperazines, potential for thermal degradation.[2]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Definitive Structure Elucidation Provides detailed information about the molecular structure (C-H framework).[16]Lower sensitivity, not ideal for trace impurity detection, more complex data interpretation.
Decision Logic for Technique Selection

The choice of analytical technique is driven by the specific question being asked. The following diagram provides a logical decision-making framework.

Technique_Selection start What is the Analytical Goal? purity_quant Determine Purity & Quantify Content start->purity_quant Purity structure_elucid Confirm Molecular Structure (de novo) start->structure_elucid Structure confirm_mw Confirm Molecular Weight & ID Impurities start->confirm_mw Identity hplc_uv Use HPLC-UV/DAD purity_quant->hplc_uv nmr Use NMR structure_elucid->nmr lc_ms Use LC-MS confirm_mw->lc_ms

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(3-Methyloxetan-3-yl)piperazine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(3-Methyloxetan-3-yl)piperazine Scaffold

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is relentless. The 1-(3-methyloxetan-3-yl)piperazine scaffold has emerged as a privileged structure, ingeniously combining two key moieties to address common developmental hurdles. The piperazine ring is a cornerstone of numerous centrally active therapeutics, prized for its ability to engage with a variety of biological targets and serve as a versatile synthetic handle.[1][2] However, its inherent basicity and lipophilicity can present challenges.

The incorporation of a 3-methyloxetane group is a strategic design choice aimed at mitigating these challenges. Oxetanes are small, polar, three-dimensional heterocyclic ethers that can act as bioisosteres for less favorable groups like gem-dimethyl or carbonyl functions.[3] Their introduction can profoundly and beneficially influence a molecule's properties by:

  • Improving Aqueous Solubility: Enhancing dissolution and formulation characteristics.

  • Reducing Lipophilicity (LogD): Aiding in the reduction of off-target promiscuity and improving overall drug-like properties.

  • Enhancing Metabolic Stability: Directing metabolism away from cytochrome P450 (CYP) pathways, thereby reducing the potential for drug-drug interactions (DDIs).[4]

  • Modulating Basicity (pKa): Fine-tuning the pKa of the distal piperazine nitrogen to optimize target engagement and reduce off-target liabilities such as hERG channel inhibition.[5]

Despite these advantages, no scaffold is immune to off-target interactions. A rigorous and early assessment of cross-reactivity is not merely a regulatory checkpoint but a fundamental component of a successful drug discovery campaign. It allows for the early identification and mitigation of potential safety liabilities and provides a clearer understanding of a compound's polypharmacology. This guide provides an in-depth comparison of essential cross-reactivity studies, complete with the experimental rationale and detailed protocols necessary for researchers to objectively evaluate their 1-(3-methyloxetan-3-yl)piperazine based compounds.

Pillar 1: Kinase Selectivity Profiling - Beyond the Primary Target

While a compound may be designed for a specific kinase, the highly conserved nature of the ATP-binding site across the kinome makes off-target kinase inhibition a common occurrence.[6] Understanding a compound's kinase selectivity is critical for interpreting its biological effects and predicting potential toxicities. A broad kinase panel screen is the most effective method for this assessment.

Causality Behind Experimental Choices

The chosen methodology, a radiometric filter-binding assay, directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing an unambiguous readout of catalytic activity.[7] This is often considered a gold standard. A crucial parameter is the ATP concentration; by setting it at or near the Michaelis constant (Km) for each kinase, the resulting IC50 values more accurately reflect the intrinsic binding affinity of the inhibitor, allowing for more meaningful comparisons across different kinases.[7]

Experimental Protocol: Radiometric Kinase Inhibition Assay
  • Compound Preparation: Serially dilute test compounds in 100% DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5.1 nM). This wide range is essential for accurately determining the IC50.

  • Kinase Reaction Mixture Preparation: For each kinase to be tested, prepare a reaction buffer containing the specific kinase, its corresponding substrate peptide or protein, and any required cofactors (e.g., MgCl2, MnCl2).

  • Initiation of Reaction: In a 96-well plate, combine the kinase reaction mixture with [γ-33P]-ATP (at the Km concentration for each specific kinase) and the diluted test compound (final DMSO concentration <1%).

  • Incubation: Allow the reaction to proceed at 30°C for a predetermined time (e.g., 60-120 minutes), optimized for each kinase to ensure the reaction is within the linear range.

  • Reaction Termination & Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]-ATP will be washed away.

  • Scintillation Counting: After washing and drying the plate, add a scintillation cocktail and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO) and a positive control inhibitor. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (10-pt dilution) Reaction Incubate at 30°C Compound->Reaction Add KinaseMix Kinase + Substrate + Cofactors KinaseMix->Reaction Add ATP [γ-33P]-ATP (at Km) ATP->Reaction Add Terminate Stop with H3PO4 Reaction->Terminate Filter Transfer to Filter Plate & Wash Terminate->Filter Count Scintillation Counting Filter->Count Analysis Calculate % Inhibition Determine IC50 Count->Analysis G cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis Compound Test Compound (at 10 µM) Incubate Incubate to Equilibrium Compound->Incubate Membranes Receptor Membranes Membranes->Incubate Radioligand Radioligand (at Kd) Radioligand->Incubate Harvest Rapid Filtration on Glass Fiber Plate Incubate->Harvest Wash Wash with Cold Buffer Harvest->Wash Count Scintillation Counting Wash->Count Analysis Calculate % Inhibition Determine Ki for Hits Count->Analysis

Workflow for GPCR Radioligand Binding Assay.
Data Comparison: Identifying Off-Target Receptor Interactions

The objective is to find compounds with minimal affinity for a panel of safety-relevant GPCRs.

Compound ID5-HT2A Ki (nM)D2 Ki (nM)α1A Ki (nM)H1 Ki (nM)
Lead Compound >10,000>10,0008,500>10,000
Alternative 1 (Cyclobutane) 750>10,0001,1005,400
Alternative 2 (No Oxetane) 2304,8006509,800
Reference (Clozapine) 1216071
A higher Ki value indicates weaker binding and is desirable for off-targets.

Pillar 3: hERG Potassium Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to a fatal cardiac arrhythmia known as Torsades de Pointes. [8]Early assessment of hERG liability is a critical safety requirement in drug discovery. The gold-standard method for this is patch-clamp electrophysiology.

Causality Behind Experimental Choices

Automated patch-clamp electrophysiology provides a direct functional measurement of ion channel activity by controlling the voltage across the cell membrane and measuring the resulting current. [8]This technique offers high-quality, sensitive data comparable to traditional manual patch-clamp but with much higher throughput. The specific voltage protocol used is designed to elicit the characteristic hERG tail current, which is the most sensitive parameter for detecting drug-induced inhibition. [9]

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG channel. Culture cells to an optimal confluency for patch-clamp experiments.

  • Cell Preparation: Harvest and resuspend the cells in an appropriate extracellular solution for recording.

  • Automated Patch-Clamp: Load the cell suspension and test compound plates onto an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Seal Formation and Recording: The system automatically achieves a high-resistance "gigaseal" between the cell membrane and the recording electrode. A baseline recording of the hERG current is established by applying a specific voltage-step protocol.

  • Compound Application: The test compound is applied to the cell at several concentrations sequentially. The voltage protocol is continuously applied, and the hERG tail current is measured after the system reaches steady-state at each concentration.

  • Control Application: A vehicle control (DMSO) and a positive control (a known hERG inhibitor like E-4031) are run to ensure assay validity. [8]7. Data Analysis: The peak tail current at each concentration is measured and normalized to the baseline current to calculate the percent inhibition. The resulting concentration-response data is fitted to determine the IC50 value.

G cluster_prep Preparation cluster_assay Automated Electrophysiology cluster_analysis Analysis Cells hERG-HEK293 Cells Load Load onto QPatch/ SyncroPatch System Cells->Load Compound Test Compound Plate Compound->Load Seal Achieve Gigaseal Load->Seal Baseline Record Baseline Current (Voltage Protocol) Seal->Baseline Apply Apply Compound (Cumulative Concentrations) Baseline->Apply Measure Measure Peak Tail Current Apply->Measure Analysis Calculate % Inhibition Determine IC50 Measure->Analysis

Workflow for Automated Patch-Clamp hERG Assay.
Data Comparison: Assessing Cardiotoxicity Risk

A higher IC50 value is desired, indicating a lower propensity to inhibit the hERG channel. An IC50 > 10 µM is generally considered low risk.

Compound IDhERG IC50 (µM)
Lead Compound >30
Alternative 1 (Cyclobutane) 8.5
Alternative 2 (No Oxetane) 1.2
Reference (E-4031) 0.009

Pillar 4: Cytochrome P450 (CYP) Inhibition Profiling

Cytochrome P450 enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes by a new chemical entity is a major cause of drug-drug interactions (DDIs). [10][11]For example, if a compound inhibits CYP3A4, it can dangerously increase the plasma concentrations of other co-administered drugs that are metabolized by CYP3A4. Assessing a compound's inhibitory potential against the main drug-metabolizing CYP isoforms is a regulatory requirement and crucial for safe drug development.

Causality Behind Experimental Choices

Using human liver microsomes (HLM) provides a physiologically relevant in vitro system containing a full complement of CYP enzymes. [12]A "cocktail" approach, where specific probe substrates for multiple CYP isoforms are incubated together, allows for a rapid and efficient assessment of inhibitory potential across the major CYPs in a single experiment. [11]Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the high sensitivity and specificity needed to simultaneously quantify the metabolites of each probe substrate.

Experimental Protocol: CYP Inhibition Assay (HLM Cocktail)
  • Reagent Preparation: Prepare a cocktail of probe substrates in buffer (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, etc.). Prepare pooled human liver microsomes and an NADPH-regenerating system (cofactor for CYP activity).

  • Incubation Setup: In a 96-well plate, pre-incubate the test compound (at multiple concentrations) with human liver microsomes and the substrate cocktail in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH-regenerating system.

  • Incubation: Incubate at 37°C with shaking for a defined time (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a specific chromatographic method to separate the metabolites and a mass spectrometer to detect and quantify each metabolite based on its unique mass-to-charge ratio.

  • Data Analysis: For each CYP isoform, compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Plot the percent inhibition versus compound concentration to determine the IC50 value. [12]

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Compound Test Compound PreIncubate Pre-incubate Compound + HLM Compound->PreIncubate HLM Human Liver Microsomes + Substrate Cocktail HLM->PreIncubate NADPH NADPH-Regenerating System Incubate Initiate with NADPH Incubate at 37°C NADPH->Incubate Start PreIncubate->Incubate Terminate Stop with Acetonitrile + Internal Standard Incubate->Terminate Process Centrifuge & Collect Supernatant Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Analysis Quantify Metabolites Determine IC50 LCMS->Analysis

Workflow for CYP450 Inhibition Cocktail Assay.
Data Comparison: Profiling Drug-Drug Interaction Risk

The goal is to identify compounds with high IC50 values (>10 µM is often a desirable threshold) across all major CYP isoforms.

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Lead Compound >50>5028>50
Alternative 1 (Cyclobutane) 189.54.211
Alternative 2 (No Oxetane) 7.32.10.83.5
Reference (Ketoconazole) 1.50.90.60.04

Synthesizing the Data: A Comparative Conclusion

The true power of these studies lies in their integrated analysis. A compound is never selected based on a single data point. By comparing our hypothetical compounds across all four pillars, a clear picture emerges.

  • Lead Compound (with 3-methyloxetane): Demonstrates excellent kinase selectivity, a clean GPCR profile, no hERG liability, and a very low risk of CYP-mediated drug-drug interactions. While its primary target potency is slightly lower than one alternative, its overall safety and selectivity profile is vastly superior. The oxetane moiety successfully mitigated the hERG and CYP liabilities often associated with piperazine-containing structures. [4][5]* Alternative 1 (Cyclobutane analogue): Shows good potency but raises concerns with moderate off-target kinase activity and significant inhibition of key CYP isoforms (CYP2C9 and CYP2D6).

  • Alternative 2 (No Oxetane): This compound is highly problematic. Despite acceptable on-target potency, it is non-selective, hits multiple GPCRs, carries a significant hERG risk, and is a potent inhibitor of several CYP enzymes. This profile would almost certainly lead to its termination.

This comparative guide illustrates that a systematic, multi-faceted approach to cross-reactivity profiling is indispensable. For compounds based on the 1-(3-methyloxetan-3-yl)piperazine scaffold, this process provides the critical data needed to validate the strategic inclusion of the oxetane moiety and select candidates with the highest probability of success in preclinical and clinical development.

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The Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationships of Piperazine Derivatives

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including a large polar surface area, structural rigidity, and the presence of hydrogen bond donors and acceptors, contribute to favorable pharmacokinetic profiles, such as improved water solubility and oral bioavailability.[1][2] This versatile scaffold is found in a multitude of approved drugs, underscoring its significance in the development of novel therapeutics for a wide array of diseases.[3][4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperazine derivatives across key therapeutic areas, offering a comparative overview supported by experimental data to aid researchers and drug development professionals in their quest for more potent and selective agents.

Central Nervous System (CNS) Disorders: Targeting Neurotransmitter Receptors

Piperazine derivatives have a profound impact on the treatment of CNS disorders, primarily through their interaction with dopamine and serotonin receptors.[5][6] Subtle modifications to the piperazine core can dramatically alter a compound's affinity and selectivity for these targets, leading to antipsychotic, antidepressant, and anxiolytic effects.

Antipsychotic Activity: The Balancing Act of Dopamine and Serotonin Receptor Modulation

Atypical antipsychotics often feature a piperazine moiety that plays a crucial role in their mechanism of action, which typically involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][7] The SAR of these compounds is complex, with the nature of the substituents on both piperazine nitrogens dictating the receptor binding profile.

One class of antipsychotics is the arylpiperazines. The general structure-activity relationship for these derivatives suggests that the choice of the aryl group and the substituent on the second nitrogen of the piperazine are critical for potent antipsychotic activity. For instance, substitution on the phenyl ring of the arylpiperazine moiety can significantly impact receptor affinity.

Key SAR Insights for Antipsychotic Piperazine Derivatives:

  • Aryl Group: The nature of the aromatic system attached to one of the piperazine nitrogens is a key determinant of activity. Phenyl, pyridinyl, and other heterocyclic rings are common.

  • Substituents on the Aryl Ring: Electron-withdrawing groups, such as halogens, on the aryl ring often enhance binding affinity to dopamine and serotonin receptors.

  • Linker: The chain connecting the second piperazine nitrogen to another chemical moiety influences the overall conformation and interaction with the receptor binding pocket.

  • Terminal Group: The chemical group at the end of the linker can be varied to fine-tune the pharmacological profile, including selectivity and pharmacokinetic properties.

Table 1: Comparative Antipsychotic Activity of Piperazine Derivatives

CompoundArylpiperazine MoietyTerminal GroupD2 Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)
Aripiprazole DichlorophenylpiperazineButoxy-dihydroquinolinone0.343.4
Olanzapine Methyl-thienobenzodiazepineMethylpiperazine1.14
Risperidone --3.130.12
Clozapine -Methylpiperazine1265.2
Compound 1 2-MethoxyphenylpiperazineAdamantanamine-1.2[8]
Compound 2 2-MethoxyphenylpiperazineMemantine-21.3[8]

Note: Data for established drugs are representative values from the literature. Ki values can vary depending on the experimental conditions.

Signaling Pathway of Dopamine D2 Receptor Antagonism by Piperazine Derivatives

G cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi No Activation AC Adenylyl Cyclase cAMP cAMP Production AC->cAMP Continues Piperazine Piperazine Derivative (Antagonist) Piperazine->D2R Blocks Dopamine Dopamine (Agonist) Dopamine->D2R Cannot Bind Gi->AC No Inhibition Response Cellular Response cAMP->Response Normal Level caption D2 Receptor Antagonism by Piperazine Derivatives

Caption: D2 Receptor Antagonism by Piperazine Derivatives.

Antidepressant Activity: Targeting the Serotonergic System

Piperazine derivatives are integral to the development of antidepressants, primarily acting as ligands for serotonin receptors (e.g., 5-HT1A, 5-HT7) and transporters (e.g., SERT).[9][10] The SAR for these compounds often revolves around achieving high affinity for the desired serotonin receptor subtype while minimizing off-target effects.

Table 2: Serotonin Receptor Binding Affinities of Piperazine Derivatives

CompoundArylpiperazine MoietyLinker/Terminal Group5-HT1A Receptor Affinity (Ki, nM)Reference
Buspirone PyrimidinylpiperazineButyl-spirodecanedione1.1[General Knowledge]
Vortioxetine 2,4-DimethylphenylpiperazineThio-phenyl15[General Knowledge]
Compound 6a --1.28[11]
Compound 18a --1.66[11]
Compound 2 Selenium derivative of phenylpiperazine-High Affinity[10]

Anticancer Activity: A Multifaceted Approach

The piperazine scaffold has emerged as a promising framework for the design of novel anticancer agents.[12][13][14] Arylpiperazine derivatives, in particular, have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][3][12][14][15][16] The SAR studies in this area are focused on enhancing potency and selectivity for cancer cells over normal cells.

Key SAR Insights for Anticancer Arylpiperazine Derivatives:

  • Aryl Group: The nature of the aryl group is crucial. For example, a naphthalene group, as seen in naftopidil, has shown anticancer potential.[1][12][14]

  • Substituents on the Aryl Ring: The presence of halogen or trifluoromethyl groups on the benzene ring of arylpiperazines has been shown to increase cytotoxic activity.[12][14]

  • Terminal Moiety: The group attached to the second piperazine nitrogen can be varied to target specific pathways involved in cancer progression. For example, incorporating a saccharin moiety has yielded compounds with potent activity against prostate cancer cells.[1][3]

Table 3: Comparative Anticancer Activity of Arylpiperazine Derivatives

CompoundCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Compound 4 DU145 (Prostate)< 2Arylpiperazine with saccharin moiety[1]
Compound 12 DU145 (Prostate)< 2Arylpiperazine with saccharin moiety[1]
Compound 9 LNCaP (Prostate)< 5Arylpiperazine derivative[15]
Compound 15 LNCaP (Prostate)< 5Arylpiperazine derivative[15]
Compound 27 Hela (Cervical)0.03Chlorine or trifluoromethyl substituents on the benzene ring[12][14]
Quinoxalinyl-piperazine derivative Various (Breast, Skin, Pancreas, Cervix)-G2/M cell cycle inhibitor[14]

Antimicrobial Activity: Combating Infectious Diseases

Piperazine derivatives have also been extensively investigated for their antimicrobial properties, showing activity against a variety of bacteria and fungi.[17][18][19][20][21] SAR studies in this field aim to identify structural modifications that enhance potency and broaden the spectrum of activity.

Key SAR Insights for Antimicrobial Piperazine Derivatives:

  • Substituents on the Piperazine Ring: The nature of the substituents on the piperazine nitrogens is critical for antimicrobial activity.

  • Incorporation of Other Heterocycles: The attachment of other heterocyclic moieties, such as 1,3,4-thiadiazole, can lead to potent antimicrobial agents.[20]

  • Specific Moieties: The presence of a 4-nitrophenyl moiety attached to the piperazine ring has been associated with promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[18]

Table 4: Comparative Antimicrobial Activity of Piperazine Derivatives

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Key Structural FeaturesReference
Sparfloxacin and Gatifloxacin derivatives Gram-positive bacteria1-5-[17]
Chalcone-piperazine hybrids Candida albicans2.22Chalcone moiety[17]
Compound 8 S. aureus, B. cereus, E. coli, K. pneumoniae125-5004-nitrophenyl moiety[18]
Compound 9 Gram-positive bacteria125-250-[18]
Compounds 4, 6c, 6d S. aureus161,3,4-thiadiazole moiety[20]
Compound 6c E. coli81,3,4-thiadiazole moiety[20]
Compound RL308 MRSA2-[19]
Compound RL327 MRSA2-[19]
Compound RL328 MRSA2-[19]

Experimental Protocols

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][22][23][24]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperazine derivative (test compound)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Remove the old medium from the wells and add the diluted compound solutions. Include vehicle control (medium with solvent) and blank control (medium only) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Experimental Workflow for MTT Assay

Sources

A Senior Application Scientist's Guide to the Bio-Functional Comparison of 1-(3-Methyloxetan-3-yl)piperazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Piperazine and Oxetane Scaffolds in Modern Drug Discovery

To my fellow researchers and drug development professionals, the piperazine ring is a familiar and trusted ally in our quest for novel therapeutics. Its prevalence in over a hundred FDA-approved drugs is a testament to its remarkable utility.[1][2] The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of properties: it enhances aqueous solubility, provides handles for synthetic diversification, and can favorably influence a compound's pharmacokinetic profile.[3] However, the traditional piperazine scaffold is not without its challenges, often introducing metabolic liabilities that can derail an otherwise promising drug candidate.

This has led to a paradigm of molecular tailoring, where we seek to retain the beneficial properties of the piperazine core while mitigating its drawbacks. A particularly promising strategy in this vein is the incorporation of an oxetane ring. The oxetane motif, a four-membered cyclic ether, has emerged as a valuable tool for fine-tuning the physicochemical properties of drug candidates.[4][5] Its introduction can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[6]

This guide provides a comprehensive framework for the comparative analysis of a novel piperazine analog, 1-(3-Methyloxetan-3-yl)piperazine , against other piperazine-based compounds in relevant bioassays. While direct comparative data for 1-(3-Methyloxetan-3-yl)piperazine is not yet widely published, this document will serve as a detailed roadmap for researchers looking to characterize this and similar compounds. We will delve into the "why" and "how" of experimental design, data interpretation, and the strategic rationale behind selecting specific bioassays, using published data for other piperazine analogs as illustrative examples.

The Oxetane Advantage: A Bioisosteric Approach to Enhanced Drug-Like Properties

The strategic incorporation of an oxetane ring, as seen in 1-(3-Methyloxetan-3-yl)piperazine, is a prime example of modern bioisosteric replacement. The oxetane can act as a surrogate for a gem-dimethyl group or a carbonyl function, but with the added benefit of introducing polarity and three-dimensionality.[5] This can have profound effects on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key advantages of incorporating an oxetane moiety include:

  • Reduced Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can be advantageous for reducing off-target toxicity.[6]

  • Enhanced Aqueous Solubility: The replacement of a gem-dimethyl group with an oxetane can dramatically increase aqueous solubility, a critical factor for improving oral bioavailability.[6]

  • Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines. This is a powerful tool for mitigating issues associated with high basicity, such as hERG channel inhibition.[6]

  • Improved Metabolic Stability: The oxetane ring can block metabolically labile C-H bonds, leading to increased resistance to oxidative metabolism.

The following diagram illustrates the conceptual workflow for a comparative bio-functional analysis of piperazine analogs.

Caption: A conceptual workflow for the comparative bio-functional analysis of piperazine analogs.

Comparative Bioassay Performance: A Framework for Evaluation

A thorough comparison of 1-(3-Methyloxetan-3-yl)piperazine with other piperazine analogs requires a multi-faceted approach, encompassing target engagement, functional activity, and metabolic stability. Given the prevalence of piperazine-containing compounds as CNS agents, we will focus on bioassays relevant to dopamine and serotonin receptors.

Target Engagement: Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7] These assays are crucial for establishing on-target potency and selectivity.

Illustrative Data for Piperazine Analogs at Dopamine and Serotonin Receptors:

The following table presents a compilation of binding affinity data (Ki values) for various piperazine analogs from the literature. This serves as a template for the type of data that should be generated for 1-(3-Methyloxetan-3-yl)piperazine to enable a meaningful comparison.

CompoundTarget ReceptorKi (nM)Reference
Example Analogs
WC10 (Phenylpiperazine derivative)Dopamine D3<1
WC26 (Phenylpiperazine derivative)Dopamine D3<1
WC44 (Phenylpiperazine derivative)Dopamine D3<1
Compound 6a (Thiophenephenyl derivative)Dopamine D31.4
Compound 6a (Thiophenephenyl derivative)5-HT1A199
Compound 2e (Benzotriazin-4-one derivative)5-HT1A0.059 (IC50)
1-(3-Methyloxetan-3-yl)piperazine Dopamine D2 TBD
1-(3-Methyloxetan-3-yl)piperazine Dopamine D3 TBD
1-(3-Methyloxetan-3-yl)piperazine 5-HT1A TBD

TBD: To Be Determined

Functional Activity: Cell-Based GPCR Signaling Assays

While binding affinity is a critical parameter, it does not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Cell-based assays are essential for elucidating the functional activity of a compound at its target receptor.

Illustrative Functional Assay Data for Piperazine Analogs:

CompoundAssay TypeFunctional ActivityEfficacy (% of full agonist)Reference
Example Analogs
WC10 (Phenylpiperazine derivative)Adenylyl cyclase inhibitionWeak Partial Agonist/Antagonist30-35% (at D2)
WW-III-55 (Phenylpiperazine derivative)Adenylyl cyclase inhibitionStrong Partial Agonist67.6 ± 12.5%
LS-3-134 (Phenylpiperazine derivative)Adenylyl cyclase inhibitionWeak Partial Agonist34.4 ± 1.7%
1-(3-Methyloxetan-3-yl)piperazine cAMP Accumulation Assay TBD TBD
1-(3-Methyloxetan-3-yl)piperazine β-arrestin Recruitment Assay TBD TBD

TBD: To Be Determined

The following diagram illustrates a typical GPCR signaling pathway that can be interrogated using cell-based assays.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Piperazine Analog) GPCR GPCR (e.g., D2 or 5-HT1A Receptor) Ligand->GPCR Binding G_protein G Protein (Gα, Gβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production/ Inhibition Downstream Downstream Signaling Second_Messenger->Downstream

Caption: A simplified schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.

ADME Properties: In Vitro Metabolic Stability

A key rationale for incorporating the oxetane moiety is to improve metabolic stability. In vitro metabolic stability assays, typically using liver microsomes, are a crucial step in evaluating this parameter.

Illustrative Metabolic Stability Data for Piperazine Analogs:

CompoundMatrixHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Reference
Example Analogs
Compound 1 (Piperazin-1-ylpyridazine)Mouse Liver Microsomes2High
Compound 29 (Modified Piperazine)Mouse Liver Microsomes113Low
1-(3-Methyloxetan-3-yl)piperazine Human Liver Microsomes TBD TBD

TBD: To Be Determined

Experimental Protocols

To ensure the generation of robust and reproducible data, the following detailed protocols are provided.

Protocol 1: Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound for a specific G-protein coupled receptor.[7][8]

Materials:

  • Cell membranes expressing the target receptor (e.g., human D2 or 5-HT1A)

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A)

  • Test compound (1-(3-Methyloxetan-3-yl)piperazine) and reference compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well filter plates (e.g., glass fiber C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound and reference compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding)

    • 50 µL of the diluted test compound or reference compound

    • 50 µL of the radioligand at a concentration near its Kd

    • 50 µL of the cell membrane preparation

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based cAMP Accumulation Assay (Functional Agonism/Antagonism)

This protocol outlines a method to assess the functional activity of a compound on a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO or HEK293 cells stably expressing the target receptor

  • Assay medium (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptors)

  • Test compound and reference agonists/antagonists

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound and a reference agonist to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration (e.g., EC80) of a reference agonist.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration and determine the EC50 and Emax values.

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration and determine the IC50 value.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol is designed to assess the susceptibility of a compound to phase I metabolism.[9][10]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound and positive control compound (with known metabolic instability)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Initiation of Reaction: Add the test compound to the mixture and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of 1-(3-Methyloxetan-3-yl)piperazine in comparison to other piperazine analogs. By following the outlined experimental protocols, researchers can generate the necessary data to build a robust structure-activity relationship (SAR) and understand the impact of the 3-methyloxetane substitution on the biological and pharmacokinetic properties of the piperazine scaffold.

The key to a successful comparative analysis lies in the consistency of the experimental conditions and the use of appropriate reference compounds. The data generated will be instrumental in determining whether the incorporation of the oxetane moiety in 1-(3-Methyloxetan-3-yl)piperazine offers a tangible advantage in terms of potency, selectivity, functional activity, and metabolic stability. This, in turn, will guide future drug design and optimization efforts in the development of novel therapeutics targeting CNS and other disorders.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, [Link]

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  • Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed, [Link]

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  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PMC, [Link]

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  • Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Semantic Scholar, [Link]

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A Researcher's Guide to the Metabolic Stability of Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount objective.[1] The inherent metabolic liabilities of a compound can lead to rapid clearance, poor bioavailability, and the formation of potentially toxic metabolites.[1] In recent years, the incorporation of the oxetane ring—a four-membered cyclic ether—into drug scaffolds has emerged as a powerful strategy to enhance metabolic stability and other critical physicochemical properties.[1][2][3]

This guide provides an in-depth comparative analysis of the metabolic stability of oxetane-containing compounds versus their non-oxetane analogues, supported by experimental data, detailed protocols, and mechanistic insights to inform rational drug design.

The Oxetane Advantage: A Shield Against Metabolism

The introduction of an oxetane moiety can profoundly alter a molecule's metabolic profile.[3] It frequently serves as a bioisosteric replacement for metabolically susceptible groups such as gem-dimethyl, carbonyl, and morpholine moieties.[2][4][5] The unique structural and electronic features of the oxetane ring, including its polarity, increased three-dimensionality (sp³ character), and conformational rigidity, contribute to its metabolic robustness.[2][4][6]

The primary mechanism behind this enhanced stability lies in its resistance to oxidative metabolism by Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[1][4] The oxetane ring can act as a "metabolic shield" by replacing or blocking metabolically vulnerable sites on a molecule, such as benzylic protons or other easily oxidized C-H bonds.[1][7] This steric hindrance and the inherent stability of the ether linkage within the strained ring make it a poor substrate for many CYP isozymes, significantly prolonging the half-life of a drug candidate.[1][2]

cluster_0 Traditional Compound (Metabolically Liable) cluster_1 Oxetane-Containing Analogue a Vulnerable Site (e.g., gem-dimethyl) b Active CYP450 Enzyme a->b Susceptible to attack c Rapid Metabolism (Oxidation) b->c Catalyzes d Oxetane Moiety e Active CYP450 Enzyme d->e Resistant to attack f Metabolism Blocked e->f No reaction

Figure 1. Conceptual diagram illustrating how oxetanes block CYP450 metabolism.

Comparative Metabolic Stability: A Data-Driven Overview

The theoretical benefits of oxetane incorporation are consistently validated by empirical data. In vitro microsomal stability assays are the industry standard for evaluating a compound's susceptibility to Phase I metabolism.[8] The key parameter derived from these assays is intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes. A lower CLint value signifies greater metabolic stability.[1][9]

The following tables summarize quantitative data from studies comparing oxetane-containing compounds to their structural analogues.

Table 1: Comparison of Metabolic Stability in Human Liver Microsomes (HLM)

Compound Pair Original Moiety Replacement Moiety HLM CLint (µL/min/mg) Fold Improvement Reference
Pair 1 gem-Dimethyl Oxetane >293 vs. 25.9 >11x [7]
Pair 2 Isopropyl N-oxetan-3-yl High vs. Low Significant [7]
Pair 3 Carbonyl Oxetane 150 vs. 25 6x [5][7]
Pair 4 Morpholine Piperazine-oxetane High vs. Low Significant [6]
Pair 5 Phenyl Bicyclohexyl High vs. Low 6x (PK exposure) [4]

| Pair 6 | Primary Alcohol | Oxetane | High vs. Low | Significant |[2] |

This table highlights the significant improvements in metabolic stability (lower CLint) observed when replacing common chemical motifs with an oxetane ring.

Table 2: Species-Specific Metabolic Stability of a γ-Secretase Inhibitor

Species Liver Microsomes Cyclohexyl Analogue CLint (µL/min/mg) Oxetane Analogue CLint (µL/min/mg)
Human 130 15
Rat 220 20
Mouse >300 45

| Dog | 190 | 18 |

This table, adapted from data on γ-secretase inhibitors, illustrates how the incorporation of an oxetane can confer broad metabolic stability across multiple species, a highly desirable trait in drug development.[7]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a self-validating system for assessing the metabolic stability of test compounds. It includes necessary controls to ensure the observed compound loss is due to enzymatic activity.

I. Materials and Reagents
  • Test compounds and positive controls (e.g., propranolol, verapamil)

  • Pooled liver microsomes (human, rat, etc.) from a reputable supplier

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • Quenching Solution: Acetonitrile or Methanol containing an internal standard (IS)

  • Incubator/shaking water bath set to 37°C

  • LC-MS/MS system for analysis

II. Step-by-Step Methodology
  • Preparation of Master Mix:

    • On ice, prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes (e.g., to a final concentration of 0.5 mg/mL).

    • Scientist's Note (Causality): The reaction is kept on ice to prevent premature enzymatic activity before the addition of the test compound and cofactor. MgCl₂ is a required cofactor for many CYP enzymes.

  • Pre-Incubation:

    • Add the test compound (e.g., to a final concentration of 1 µM) to the master mix.

    • Aliquot this mixture into separate tubes for each time point (e.g., 0, 5, 15, 30, 45 minutes) and for a negative control.

    • Pre-incubate the plate at 37°C for 5-10 minutes to bring the system to physiological temperature.

    • Scientist's Note (Trustworthiness): Pre-warming ensures the reaction starts immediately and proceeds at a consistent rate once the NADPH is added.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control ("minus cofactor") well. For the negative control, add an equal volume of buffer.

    • The 0-minute time point sample should be quenched immediately after adding NADPH.

    • Scientist's Note (Causality): NADPH is the essential cofactor that provides the reducing equivalents for CYP450-mediated oxidation. The "minus cofactor" control validates that any compound degradation is NADPH-dependent and thus enzymatic.[9][10]

  • Incubation and Termination:

    • Incubate the reaction plate at 37°C with shaking.

    • At each designated time point (5, 15, 30, 45 min), terminate the reaction by adding a volume of cold Quenching Solution (e.g., 3-5 volumes) to the corresponding wells.

    • Scientist's Note (Trustworthiness): The cold organic solvent serves two purposes: it instantly stops the enzymatic reaction by precipitating the microsomal proteins, and it contains the internal standard required for accurate quantification during LC-MS/MS analysis.[11]

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction plates to pellet the precipitated proteins (e.g., 4000 rpm for 20 minutes).

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.[8][9]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Master Mix (Buffer, MgCl2, Microsomes) on ice add_cpd Add Test Compound prep_mix->add_cpd pre_warm Pre-incubate at 37°C add_cpd->pre_warm start_rxn Initiate with NADPH pre_warm->start_rxn incubate Incubate at 37°C (Time points: 5, 15, 30, 45 min) start_rxn->incubate quench Terminate with Acetonitrile + IS incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms

Figure 2. Experimental workflow for the in vitro microsomal stability assay.
III. Data Analysis
  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • Formula: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • Formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[9][12]

data_input LC-MS/MS Data Peak Area Ratios (Compound/IS) calc_percent Calculate % Remaining vs. T=0 sample data_input->calc_percent plot_data Plot ln(% Remaining) vs. Time Determine Slope (k) calc_percent->plot_data calc_half_life Calculate Half-Life (t½) t½ = 0.693 / k plot_data->calc_half_life calc_clint Calculate Intrinsic Clearance (CLint) CLint = (k * Vol) / Protein plot_data->calc_clint cluster_cyp CYP450 Pathway cluster_meh mEH Pathway compound Oxetane-Containing Drug Candidate cyp CYP450 Enzymes compound->cyp Resistant meh Microsomal Epoxide Hydrolase (mEH) compound->meh Susceptible no_met Oxidative Metabolism BLOCKED cyp->no_met diol 1,3-Diol Metabolite (Hydrolysis) meh->diol

Figure 4. Competing metabolic pathways for oxetane-containing compounds.

Conclusion

The strategic incorporation of oxetane rings is a field-proven tactic for enhancing the metabolic stability of drug candidates. By acting as bioisosteric replacements for metabolically weak spots, oxetanes effectively shield molecules from rapid CYP450-mediated clearance, leading to improved pharmacokinetic profiles. The quantitative data from numerous studies consistently demonstrate significant reductions in intrinsic clearance across multiple species when compared to non-oxetane analogues.

However, a comprehensive evaluation must also consider alternative clearance routes, such as hydrolysis by mEH. By employing rigorous in vitro assays, as detailed in this guide, and conducting thorough metabolite identification, researchers can make informed decisions, rationally design more robust molecules, and ultimately increase the probability of advancing successful clinical candidates.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. Note: Sourced via ACS Publications link for a similar review.[Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Synapse. [Link]

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  • de la Fuente Revenga, M., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(15), 10227-10243. [Link]

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  • Di, L. (2015). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in molecular biology (Clifton, N.J.) (Vol. 1253, pp. 63–75). [Link]

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  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

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  • Toselli, F., Fredenwall, M., Winquist, J., Jurva, U., Weigelt, J., & Hayes, M. A. (2019). Hip to be square: oxetanes as design elements to alter metabolic pathways. Journal of Medicinal Chemistry, 62(15), 7255-7264. Note: Sourced via ResearchGate link to the article.[Link]

  • Stepan, A. F., Karki, K., & Sarris, K. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Note: Sourced via ResearchGate link to the article.[Link]

  • Toselli, F., Fredenwall, M., Winquist, J., Jurva, U., Weigelt, J., & Hayes, M. A. (2019). Hip to be square: oxetanes as design elements to alter metabolic pathways. Journal of Medicinal Chemistry, 62(15), 7255-7264. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Methyloxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and disposal plan for 1-(3-Methyloxetan-3-yl)piperazine, a heterocyclic compound frequently utilized in drug discovery campaigns.[1][2] As researchers and scientists, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant management throughout their lifecycle. This document synthesizes established safety protocols and regulatory principles to ensure the proper handling and disposal of this chemical, safeguarding both laboratory personnel and the environment.

The procedural guidance herein is derived from an analysis of the compound's structural motifs—the piperazine core and the oxetane ring. The piperazine group, in particular, dictates the primary hazards, which are anticipated to include corrosivity and irritation.[3][4] Therefore, all handling and disposal steps are grounded in the cautious management of corrosive and hazardous chemical waste.

Hazard Identification and Risk Assessment

Before handling or disposing of 1-(3-Methyloxetan-3-yl)piperazine, a thorough risk assessment is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its hazard profile can be reliably inferred from the well-documented properties of its constituent functional groups, particularly piperazine. Piperazine and its derivatives are known to be corrosive, causing severe skin burns and eye damage, and may act as skin or respiratory sensitizers.[3][4]

This compound must be treated as a hazardous waste, primarily due to its anticipated corrosivity (as a base) and potential toxicity.[5][6] Under no circumstances should it be disposed of via drain or as common trash.[5][7]

Table 1: Anticipated Hazard Profile and Handling Considerations

Hazard Profile CategoryDescription & RationaleSource
Primary Hazard Class Corrosive (Anticipated)Based on the basicity of the piperazine moiety, which can cause severe skin burns and eye damage.[3][4]
Health Hazards Skin, eye, and respiratory tract irritant. Potential for skin sensitization. Harmful if swallowed.The piperazine structure is a known irritant and sensitizer.[3][4] A close analog, 1-(oxetan-3-yl)piperazine, is listed as causing skin, eye, and respiratory irritation.[8]
Physical Hazards Not inherently flammable or reactive, but incompatible with strong acids, oxidizing agents, acid anhydrides, and acid chlorides.[9][10][11] Reactions can be violent or explosive.[3]
Environmental Hazards Harmful to aquatic life. Discharge into the environment must be strictly avoided.[3][12]

Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical. Given the anticipated corrosive nature of 1-(3-Methyloxetan-3-yl)piperazine, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to avoid inhalation of vapors.[9]

Step-by-Step Disposal Protocol

The disposal of 1-(3-Methyloxetan-3-yl)piperazine is a systematic process that begins the moment waste is generated. This protocol ensures safety and regulatory compliance.

Part A: Unused or Waste Product (Pure or in Solution)
  • Waste Characterization: This compound is classified as hazardous chemical waste. It should be categorized based on its characteristics, likely as a corrosive base (alkali).[13]

  • Container Selection:

    • Use only a designated, compatible hazardous waste container.[13][14] High-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container has a secure, screw-top cap to prevent leaks and evaporation.[13][14] The container must be in good condition, with no cracks or deterioration.[13]

    • Do not use metal containers due to the corrosive nature of amines.

  • Labeling:

    • Label the waste container with an official hazardous waste tag as soon as the first drop of waste is added.[14]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including solvents and their approximate percentages.[13][15] Chemical formulas or abbreviations are not acceptable.

  • Waste Accumulation and Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[13][14]

    • Store the container in a designated "Satellite Accumulation Area" (SAA) within the lab where the waste is generated.[5][13]

    • Crucially, segregate this basic waste from incompatible materials, especially acids and oxidizers.[13]

  • Arranging for Disposal:

    • Do not overfill the container; leave at least one inch of headroom for expansion.[13]

    • Once the container is full or has been accumulating for the maximum allowed time (typically up to 12 months, but institutional policies may vary), contact your institution's Environmental Health & Safety (EH&S) office for pickup.[5][13]

Part B: Contaminated Materials & PPE
  • Disposable materials such as gloves, absorbent pads, and pipette tips that are contaminated with 1-(3-Methyloxetan-3-yl)piperazine must be disposed of as solid hazardous waste.

  • Collect these items in a separate, clearly labeled, lined container. Do not mix them with liquid waste.[15]

Part C: Empty Container Disposal
  • An "empty" container that held this compound is not considered regular trash until properly decontaminated.

  • The standard procedure is to triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).[14][15]

  • Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [14]

  • After triple rinsing, deface or remove the original chemical label, and dispose of the container according to institutional guidelines for decontaminated lab glass or plastic.[14][15]

Emergency Procedures: Spill and Exposure Management

Minor Spill Cleanup (Contained within a Fume Hood)
  • Alert Personnel: Notify others in the immediate area of the spill.[16][17]

  • Ensure PPE: Don the appropriate PPE as described in Section 2.[18]

  • Containment: Confine the spill to a small area using absorbent pads or dikes.[18][19]

  • Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[17][19]

  • Decontamination: Wipe the spill area with warm, soapy water.[17][19] Collect the cleaning materials and any rinse water as hazardous waste.[17]

  • Disposal: Seal and label the container with the spill cleanup debris as hazardous waste and arrange for pickup.

  • Report: Report the incident to your supervisor and EH&S.[19]

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing 1-(3-Methyloxetan-3-yl)piperazine.

DisposalWorkflow start_end start_end process process decision decision io io alert alert start Start: Waste Generated identify_waste Characterize Waste (Corrosive, Basic) start->identify_waste select_container Select Compatible Container (e.g., HDPE) identify_waste->select_container label_container Affix Hazardous Waste Label (List all components) select_container->label_container add_waste Add Waste to Container in Satellite Accumulation Area label_container->add_waste check_full Container Full? add_waste->check_full spill Spill Occurs add_waste->spill store_waste Store Securely Closed (Segregated from acids) check_full->store_waste No request_pickup Arrange EH&S Pickup check_full->request_pickup Yes store_waste->add_waste end End: Disposal Complete request_pickup->end spill_protocol Follow Emergency Spill Protocol spill->spill_protocol

Caption: Decision workflow for hazardous waste disposal.

References

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Navigating the Safe Handling of 1-(3-Methyloxetan-3-yl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, the synthesis and application of novel small molecules like 1-(3-Methyloxetan-3-yl)piperazine are pivotal. This compound, integrating the reactive oxetane ring with the versatile piperazine scaffold, holds significant promise. However, its unique structure necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety protocols and logistical plans, grounded in established chemical principles, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Profile: A Synthesis of Two Moieties

  • The Piperazine Moiety : Piperazine and its derivatives are well-documented as hazardous substances. The primary risks are associated with their corrosive nature and potential as sensitizers.[1][2][3] Hazards include:

    • Severe Skin Burns and Eye Damage : Direct contact can cause significant chemical burns.[2][3][4]

    • Respiratory and Skin Sensitization : Repeated exposure may lead to allergic reactions, causing skin rashes or asthma-like symptoms upon subsequent contact.[3][4]

    • Harmful if Swallowed : Ingestion can be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[2]

  • The Oxetane Moiety : Oxetanes are cyclic ethers known for their reactivity and flammability.[5] Key hazards include:

    • Flammability : Oxetane itself is a highly flammable liquid and vapor, posing a significant fire risk when exposed to heat, flames, or oxidizers.[5]

    • Pressure Buildup : As a low-boiling substance, heating in a sealed container can lead to a dangerous buildup of pressure and potential rupture.[5]

Based on this analysis, 1-(3-Methyloxetan-3-yl)piperazine should be handled as a hazardous compound with primary risks of skin and eye irritation/corrosion, potential respiratory irritation, and flammability.[6][7]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield worn over them.Protects against splashes of the corrosive liquid.[5][8] Standard safety glasses do not offer sufficient protection from splashes.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Provides a barrier against skin contact. Disposable nitrile gloves offer good short-term protection.[8] Gloves should be inspected before use and changed immediately upon contamination or after 30-60 minutes of use.[9]
Body Protection Flame-retardant lab coat, fully buttoned, with long sleeves.Protects skin from accidental contact and offers a degree of protection from fire hazards.[8]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills.[8]
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If aerosol or vapor generation is unavoidable and exceeds permissible exposure limits, a respirator program must be implemented.[8]A fume hood minimizes inhalation exposure. Surgical masks offer no protection from chemical vapors.[9]
Visual Guide: PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (cuffs over sleeves) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: Safe Handling from Receipt to Reaction

Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials, away from heat, sparks, and open flames.[1][10]

    • Keep the container tightly sealed to prevent the escape of vapors and exposure to moisture.[2][10]

  • Preparation and Weighing :

    • Always conduct manipulations of 1-(3-Methyloxetan-3-yl)piperazine inside a certified chemical fume hood.

    • Before handling, ensure all required PPE is correctly donned.

    • Use spark-proof tools and ground equipment to prevent static discharge, which could ignite flammable vapors.[11]

  • During the Reaction :

    • Maintain the reaction in a well-ventilated area, preferably within the fume hood.

    • Avoid heating sealed containers to prevent pressure buildup.[5]

    • Keep containers closed when not in use.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Emergency and Disposal Plan

Proactive planning for spills and waste disposal is a non-negotiable aspect of laboratory safety.

Spill Management

In the event of a spill, immediate and correct action is crucial to contain the hazard.

Spill_Response Start Spill Occurs Evacuate 1. Evacuate & Alert (Clear immediate area, inform colleagues) Start->Evacuate Ventilate 2. Ensure Ventilation (Maximize fume hood sash) Evacuate->Ventilate PPE 3. Don Appropriate PPE Ventilate->PPE Contain 4. Contain Spill (Use inert absorbent like vermiculite or sand) PPE->Contain Collect 5. Collect Waste (Carefully scoop absorbed material into a labeled hazardous waste container) Contain->Collect Clean 6. Decontaminate Area (Clean spill area with appropriate solvent, followed by soap and water) Collect->Clean Dispose 7. Dispose of Waste (Seal container and manage as hazardous waste) Clean->Dispose End Response Complete Dispose->End

Caption: Step-by-step emergency response plan for a chemical spill.

Key Spill Response Actions:

  • Evacuate : Immediately clear the area of all personnel not involved in the cleanup.[12]

  • Ventilate : Ensure the area is well-ventilated, typically by working within a fume hood.

  • Contain : Use an inert absorbent material such as vermiculite or sand to contain the spill.[1][2] Do not use combustible materials.

  • Collect : Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[11]

  • Decontaminate : Clean the spill area thoroughly.[1] Any materials used for cleanup must also be disposed of as hazardous waste.

Waste Disposal
  • Waste Segregation : All waste containing 1-(3-Methyloxetan-3-yl)piperazine, including contaminated consumables (e.g., pipette tips, gloves, absorbent material), must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Container Management : Keep the hazardous waste container securely sealed when not in use.

  • Final Disposal : Dispose of the hazardous chemical waste in strict accordance with all local, state, and federal regulations.[1][12] Do not pour this chemical down the drain.[13] Consult with your institution's environmental health and safety (EHS) department for specific procedures.

By integrating this expert guidance into your laboratory's standard operating procedures, you can confidently and safely unlock the potential of 1-(3-Methyloxetan-3-yl)piperazine in your research endeavors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.